2-((Dimethylamino)methyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQBJHUESBZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041293 | |
| Record name | 2-((Dimethylamino)methyl)phenol | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethylaminomethylphenol | |
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CAS No. |
120-65-0, 25338-55-0 | |
| Record name | 2-[(Dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-((Dimethylamino)methyl)phenol | |
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| Record name | Phenol, ((dimethylamino)methyl)- | |
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| Record name | 2-(Dimethylaminomethyl)phenol | |
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| Record name | Phenol, 2-[(dimethylamino)methyl]- | |
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| Record name | 2-((Dimethylamino)methyl)phenol | |
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| Record name | α-dimethylamino-o-cresol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |
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| Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |
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Foundational & Exploratory
Introduction: The Significance of a Versatile Mannich Base
An In-Depth Technical Guide to the Synthesis Mechanism of 2-((Dimethylamino)methyl)phenol
This compound is a classic example of a "Mannich base," a class of organic compounds synthesized via the renowned Mannich reaction.[1][2] Its molecular architecture, featuring both a phenolic hydroxyl group and a tertiary amine, imparts a unique combination of reactivity and functionality. This structure makes it a valuable intermediate and catalyst in numerous applications, particularly as a highly effective accelerator for the curing of epoxy resins and in the synthesis of more complex molecules for pharmaceuticals and coordination chemistry.[3][4] This guide offers a detailed exploration of the core synthesis mechanism, providing field-proven insights into the reaction's causality, control, and practical execution for professionals in chemical research and drug development.
The Core Synthetic Pathway: The Mannich Reaction
The primary and most direct route to this compound is the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and dimethylamine.[3] This organic reaction is a cornerstone of carbon-carbon bond formation, specifically for the aminoalkylation of an acidic proton.[5][6] In the case of phenol, the acidic protons are those on the electron-rich aromatic ring, which is activated by the hydroxyl group.
The overall transformation can be summarized as follows:
Caption: Overall Mannich reaction for the synthesis of this compound.
A Deep Dive into the Reaction Mechanism
The synthesis is not a single concerted step but a sequential process governed by fundamental principles of organic reactivity. The mechanism unfolds in two primary stages: the formation of a highly reactive electrophile, followed by an electrophilic attack by the nucleophilic phenol ring.[1]
Part 1: Formation of the Electrophilic Iminium Ion
The reaction initiates with the nucleophilic addition of dimethylamine to the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to generate a reactive electrophilic species known as the N,N-dimethylmethaniminium ion, often referred to as an Eschenmoser's salt precursor.[6][7] This iminium ion is the key electrophile that will be attacked by the phenol. The formation is efficient under both acidic and neutral conditions.[6]
Caption: Formation of the N,N-dimethylmethaniminium ion electrophile.
Part 2: Electrophilic Aromatic Substitution
The hydroxyl group of phenol is a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the phenol ring a potent nucleophile. The electron-rich ring attacks the electrophilic carbon of the iminium ion. This attack preferentially occurs at the ortho position due to steric hindrance at the hydroxyl group and potential hydrogen bonding interactions that stabilize the transition state. Following the attack, a proton is lost from the ring, restoring aromaticity and yielding the final this compound product.[3]
Caption: Electrophilic aromatic substitution of phenol with the iminium ion.
Controlling Reaction Selectivity: Mono- vs. Polysubstitution
A critical challenge in this synthesis is controlling the degree of aminomethylation. Due to the activating nature of the hydroxyl group, the phenol ring can readily undergo multiple substitutions, leading to the formation of 2,4-bis((dimethylamino)methyl)phenol and, most commonly, 2,4,6-Tris((dimethylamino)methyl)phenol.[4][5]
Causality Behind Polysubstitution: The initial aminomethylation product is still an activated phenol, capable of reacting further. Achieving high selectivity for the mono-substituted product requires careful control over reaction parameters.
Strategies for Enhanced Mono-substitution:
-
Stoichiometry: Using a molar excess of phenol relative to formaldehyde and dimethylamine can statistically favor mono-substitution.
-
Temperature Control: Lower reaction temperatures can reduce the rate of subsequent substitution reactions, which typically require higher activation energy.
-
Catalytic Methods: A patented method demonstrates that using N,N,N',N'-tetramethylmethylenediamine (a stable precursor to the iminium ion) in the presence of a copper(I) chloride (CuCl) catalyst significantly increases the selectivity and yield of the mono-substituted product at a reduced temperature of 50°C.[8] The catalyst is believed to mediate the reaction, potentially through a coordination complex that favors the formation of the mono-adduct and hinders further reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of aminomethylated phenols.
Protocol 1: Synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol using Paraformaldehyde
This protocol is adapted from patent literature for the synthesis of the trisubstituted product, illustrating the tendency for polysubstitution. It utilizes paraformaldehyde, a solid polymer of formaldehyde, which circumvents the need for aqueous formaldehyde solutions, thereby reducing wastewater and simplifying storage.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phenol and an aqueous solution of dimethylamine.[10]
-
Mixing: Stir the mixture at room temperature for 15-30 minutes to ensure it is homogeneous.[10]
-
Reagent Addition: While maintaining the temperature between 20-50°C, add paraformaldehyde in portions over a period of approximately one hour. This controlled addition helps manage the exothermic nature of the reaction.[10]
-
Reaction: Heat the mixture to 70-80°C and maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[10]
-
Workup: Cool the reaction mixture. The product will form an oily layer separate from the aqueous layer. Perform an oil-water separation.
-
Purification: The organic layer is then subjected to vacuum distillation to remove residual water and unreacted starting materials, yielding the final product.[10]
Protocol 2: High-Selectivity Synthesis of this compound
This protocol is based on a catalytic method designed to maximize the yield of the mono-substituted product.[8] It replaces the traditional three-component system with a more stable iminium ion precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a glass reactor equipped with a magnetic stirrer, add phenol, N,N,N',N'-tetramethylmethylenediamine, and the copper(I) chloride catalyst.[8]
-
Molar Ratios: The reported optimal molar ratio is approximately 10 (Phenol) : 10.5 (N,N,N',N'-tetramethylmethylenediamine) : 0.3 (CuCl).[8]
-
Reaction: Stir the mixture at a constant temperature of 50°C for 4 hours at atmospheric pressure.[8]
-
Workup and Purification: Following the reaction period, the target compound, this compound, is isolated from the reaction mass. The patent reports yields as high as 98% with this method.[8]
General Experimental Workflow
Caption: Generalized workflow for the synthesis and purification of Mannich bases from phenol.
Data Presentation: Comparison of Synthetic Protocols
The choice of methodology directly impacts the outcome of the synthesis. The following table summarizes the key differences and expected results of the protocols described.
| Parameter | Protocol 1 (Trisubstitution) | Protocol 2 (Mono-substitution) |
| Target Product | 2,4,6-Tris((dimethylamino)methyl)phenol | This compound |
| Key Reagents | Phenol, Dimethylamine, Paraformaldehyde | Phenol, N,N,N',N'-tetramethylmethylenediamine |
| Catalyst | None | Copper(I) Chloride (CuCl) |
| Temperature | 70-80°C[10] | 50°C[8] |
| Reaction Time | 2-3 hours[10] | 4 hours[8] |
| Selectivity | Low for mono-substituted product | High for mono-substituted product |
| Reported Yield | Not specified for a single product | Up to 98%[8] |
| Key Advantage | Uses basic, inexpensive reagents | High selectivity, high yield, lower temp. |
Conclusion
The synthesis of this compound via the Mannich reaction is a well-established yet nuanced process. A thorough understanding of the underlying mechanism—from the initial formation of the iminium ion to the final electrophilic aromatic substitution—is paramount for controlling the reaction's outcome. While the classic three-component approach often leads to polysubstitution, modern catalytic methods offer a pathway to high-selectivity synthesis of the mono-substituted product. By carefully selecting reagents, stoichiometry, and reaction conditions, researchers can effectively tailor the synthesis to produce the desired aminomethylated phenol for applications ranging from polymer science to pharmaceutical development.
References
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An In-depth Technical Guide to the Physicochemical Properties of 2-((Dimethylamino)methyl)phenol
Introduction: A Molecule of Versatile Functionality
2-((Dimethylamino)methyl)phenol, also known by its CAS Registry Number 120-65-0, is an aromatic compound distinguished by the presence of both a phenolic hydroxyl group and a tertiary amine functionality on the same molecule.[1][2] This unique structural arrangement, featuring a dimethylaminomethyl substituent at the ortho position to the hydroxyl group, is the cornerstone of its chemical reactivity and broad utility.[3] Primarily, it serves as a crucial chemical intermediate and a highly effective curing agent and catalyst in polymer chemistry, particularly for accelerating the polymerization of epoxy resins.[3]
For researchers and professionals in drug development and material science, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring product purity, predicting behavior in various matrices, and establishing robust analytical methods. This guide provides a comprehensive examination of these core properties, blending established data with field-proven insights into the experimental methodologies required for their validation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted phenol with the molecular formula C₉H₁₃NO.[2][4]
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-[(dimethylamino)methyl]phenol | [4] |
| CAS Number | 120-65-0 | [4] |
| Molecular Formula | C₉H₁₃NO | [4] |
| Molecular Weight | 151.21 g/mol | [4] |
| SMILES | CN(C)CC1=CC=CC=C1O | [4] |
| InChIKey | FUIQBJHUESBZNU-UHFFFAOYSA-N | [4] |
| Synonyms | o-(Dimethylaminomethyl)phenol, N,N-Dimethyl-2-hydroxybenzylamine | [4] |
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior from the reaction flask to the final application. These parameters are critical for process design, safety assessments, and quality control.
Table 2: Summary of Physicochemical Properties
| Property | Value | Reference |
| Appearance | Clear, colorless to red or green liquid | [3] |
| Boiling Point | ~216.7 °C at 760 mmHg | [3][5] |
| Density | ~1.02 g/cm³ at 20 °C | [3][5] |
| Flash Point | ~85 °C | [3][5] |
| Refractive Index | ~1.53 at 20 °C | [3][5] |
| Vapor Pressure | 0.094 mmHg at 25 °C | [5] |
| XLogP3 | 0.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Acidity and Basicity (pKa)
The pKa of the phenolic group is expected to be around 10, similar to phenol itself, while the pKa of the conjugate acid of the dimethylamino group is expected to be around 9-10. The proximity of these groups can lead to intramolecular hydrogen bonding, influencing both pKa values. An accurate determination requires a robust experimental protocol.
Solubility Profile
Solubility is a critical parameter for drug development, formulation, and reaction chemistry. Based on its structure, this compound is predicted to be soluble in polar organic solvents like alcohols.[6] Its solubility in aqueous media is expected to be pH-dependent; protonation of the basic nitrogen at acidic pH should enhance water solubility.[7] Conversely, in basic media, the formation of the phenoxide anion would also increase aqueous solubility.
Quantitative solubility data is best determined experimentally, as predictive models can be unreliable. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]
Stability and Storage
Understanding a compound's stability is crucial for ensuring its integrity during storage and use. This compound is known to be light-sensitive.[3] The phenolic moiety is also susceptible to oxidation, which can lead to the formation of colored quinone-type derivatives. For optimal stability, it is recommended to store this compound in a cool, dark place (below 15°C) in a tightly sealed container, preferably under an inert atmosphere to minimize exposure to light and oxygen.[3]
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals: aromatic protons observed between δ 6.74-7.19 ppm, a singlet for the benzylic methylene (CH₂) protons at δ 3.67 ppm, and a singlet for the two equivalent methyl (CH₃) groups of the dimethylamino moiety at δ 2.35 ppm.[9]
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum displays signals for the aromatic carbons (δ 118.85-157.97 ppm), the methylene carbon, and the methyl carbons.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under ESI-QTOF analysis with positive ionization, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 152.1070.[4] A prominent fragment ion is observed at m/z 107.0491, corresponding to the loss of the dimethylamine group, which is a characteristic fragmentation pathway.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretching band for the phenolic hydroxyl group (around 3300-3600 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching for the tertiary amine (around 1000-1250 cm⁻¹).[4]
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of this compound and for monitoring reaction progress. A robust reverse-phase (RP) HPLC method has been developed using a Newcrom R1 column.[10] This method employs a mobile phase of acetonitrile (MeCN) and water with a phosphoric acid modifier, demonstrating effective separation.[10]
Synthesis and Reaction Chemistry
The primary route for synthesizing this compound is the Mannich reaction, a classic three-component condensation.[11]
Caption: Simplified workflow of the Mannich reaction for synthesis.
This reaction involves the electrophilic aromatic substitution of the electron-rich phenol ring by an electrophilic iminium ion, which is pre-formed from the reaction between formaldehyde and dimethylamine.[11] The hydroxyl group of phenol is an ortho-, para-director, leading to substitution at these positions.
Experimental Protocols: A Practical Guide
This section provides actionable, step-by-step methodologies for determining key physicochemical properties and for the synthesis of the title compound. These protocols are designed to be self-validating systems, ensuring reliable and reproducible results.
Protocol 1: Synthesis via Mannich Reaction
This protocol is a representative method for the ortho-aminomethylation of phenol.[11]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, prepare a stirred mixture of phenol and an aqueous solution of dimethylamine (e.g., 25%). Cool the mixture to 10-15°C using an ice bath.
-
Iminium Ion Formation: Add an aqueous solution of formaldehyde (e.g., 37%) dropwise to the cooled mixture over 15 minutes, ensuring the temperature remains below 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Heating: Subsequently, heat the reaction mixture to 100°C and maintain this temperature for 2 hours to drive the reaction to completion.
-
Workup and Isolation: To the hot solution, add sodium chloride to decrease the solubility of the organic product. After cooling, perform a liquid-liquid extraction using a suitable organic solvent, such as diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the industry-standard shake-flask method.[8][12]
Caption: Experimental workflow for solubility determination.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed, inert vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Place the vial in an orbital shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration through a chemically inert filter (e.g., PTFE).
-
Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a specific and validated analytical technique, such as HPLC-UV.
-
Calculation: Calculate the solubility, taking into account the dilution factor, and report the results in units such as mg/mL or mol/L.
Protocol 3: Determination of pKa via Spectrometric Titration
This method leverages the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the molecule.[13][14]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent system, such as an acetonitrile-water mixture, to ensure solubility across the desired pH range.[13] Prepare standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Place a known volume of the compound's stock solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.
-
Spectral Measurement: Record the initial UV-Vis spectrum (e.g., from 200-400 nm) and the pH of the solution.
-
Titration: Add small, precise aliquots of the acid or base titrant to the solution. After each addition, allow the pH to stabilize, record the pH, and acquire a new UV-Vis spectrum.
-
Data Processing: Continue the titration until the entire pH range of interest is covered, observing the spectral shifts corresponding to the ionization of the phenolic and amino groups.
-
pKa Calculation: Process the collected data (absorbance at specific wavelengths vs. pH) using specialized software or by plotting the data. The pH at which the concentrations of the acidic and basic forms of a functional group are equal corresponds to its pKa value.
Conclusion
This compound is a molecule whose utility is directly derived from its distinct physicochemical properties. Its dual functional nature, solubility profile, and reactivity are all interconnected and essential for its application in synthesis and materials science. This guide has provided a detailed overview of these properties, grounded in authoritative data and supplemented with robust, field-tested protocols. By applying these methodologies, researchers and developers can ensure the reliable characterization and optimal use of this versatile compound, paving the way for innovation in their respective fields.
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Mannich reaction of phenol with dimethylamine and formaldehyde
<_ A Technical Guide to the Mannich Reaction of Phenol with Dimethylamine and Formaldehyde _>
Abstract: The Mannich reaction stands as a foundational three-component condensation in organic synthesis, enabling the aminomethylation of acidic protons.[1] A particularly potent application of this reaction involves phenol, where the electron-rich aromatic ring serves as the nucleophile, leading to the formation of phenolic Mannich bases.[2] These compounds are not merely synthetic curiosities; they are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This guide offers an in-depth exploration of the Mannich reaction between phenol, dimethylamine, and formaldehyde. It elucidates the underlying mechanism, provides validated experimental protocols, discusses the critical parameters influencing regioselectivity, and highlights the broad-ranging applications of the resulting products, particularly within the pharmaceutical and drug development landscape.
Core Principles and Mechanism
The Mannich reaction, in this context, is an electrophilic aromatic substitution where the phenol ring attacks a highly reactive electrophile—the dimethylaminomethyl cation (an iminium ion).[3] The process can be dissected into two primary stages.
Stage 1: Formation of the Electrophile (Iminium Ion)
The reaction commences with the condensation of dimethylamine and formaldehyde. Under the typically acidic or neutral conditions of the reaction, the secondary amine performs a nucleophilic attack on the carbonyl carbon of formaldehyde.[1] Subsequent dehydration of the resulting hemiaminal yields the resonance-stabilized dimethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor.[1][3] This iminium ion is a potent electrophile, primed for attack by a suitable nucleophile.
Stage 2: Electrophilic Aromatic Substitution
The hydroxyl group of phenol is a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[5][6] The electron-rich ring then acts as a nucleophile, attacking the iminium ion.[2] This step forms a new carbon-carbon bond and temporarily disrupts the ring's aromaticity. A final deprotonation step restores aromaticity, yielding the aminomethylated phenol product.
The Critical Question of Regioselectivity: Ortho vs. Para
The hydroxyl group directs substitution to the ortho and para positions.[6] While statistical probability would suggest a 2:1 ratio of ortho to para product due to the two available ortho positions, the outcome is often more complex.
-
Steric Hindrance: Bulky reactants or substituents on the phenol ring can sterically hinder attack at the ortho position, favoring the more accessible para position.[7]
-
Intramolecular Hydrogen Bonding: A key factor favoring ortho-substitution is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the incoming aminomethyl group. This interaction stabilizes the transition state leading to the ortho product, often making it the kinetically favored isomer.
-
Reaction Conditions: Temperature and solvent can influence the ortho/para ratio. Higher temperatures can sometimes overcome the activation energy barrier for the sterically hindered ortho position.
In many standard protocols for the reaction of phenol itself, a mixture of ortho, para, and di/tri-substituted products is common.[1][8] For instance, under forcing conditions with excess reagents, 2,4,6-Tris(dimethylaminomethyl)phenol is the major product.[9][10] Achieving high selectivity for a single mono-substituted product, such as 2-(dimethylaminomethyl)phenol, often requires careful control of stoichiometry and reaction conditions.[11]
Experimental Protocols and Methodologies
A robust protocol is self-validating, meaning its steps are logically sound and designed to maximize yield and purity while minimizing side reactions. Below are representative protocols for achieving mono- and poly-substitution.
Protocol 1: General Synthesis of Mono-aminomethylated Phenol
This protocol aims to produce primarily the mono-substituted product, 2-(dimethylaminomethyl)phenol, by controlling stoichiometry.
Materials:
-
Phenol (1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.0-1.1 eq)
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde (1.0 eq)
-
Ethanol or Methanol (as solvent)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for work-up
-
Dichloromethane or Ethyl Acetate for extraction
Step-by-Step Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1 eq) in ethanol.[3]
-
Amine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add the aqueous dimethylamine solution (1 eq) dropwise while maintaining the low temperature.[3]
-
Formaldehyde Addition: Continue stirring in the ice bath and add the formaldehyde solution (1 eq) dropwise. The reaction is exothermic, and maintaining a low temperature during addition is crucial to control the reaction rate and prevent unwanted side reactions.[2]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Then, heat the reaction to reflux (approx. 60-80°C depending on the solvent) for 2-4 hours.[3]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up (Acid-Base Extraction):
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to a pH of ~2. This protonates the basic Mannich product, making it water-soluble, while unreacted phenol and non-basic byproducts remain in the organic phase.[12]
-
Wash the acidic aqueous layer with dichloromethane to remove impurities.[3]
-
Carefully basify the aqueous layer with a cold NaOH solution to a pH of ~9-10. This deprotonates the Mannich base, causing it to precipitate or form an oil.[12]
-
Extract the product into dichloromethane or ethyl acetate (3x).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[3]
Protocol 2: Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
This protocol is optimized for exhaustive substitution and is based on industrial synthesis methods.[9][13]
Materials:
-
Phenol (1.0 eq)
-
Dimethylamine (aqueous solution, ≥3.0 eq)
-
Paraformaldehyde (solid, ≥3.0 eq)
Step-by-Step Procedure:
-
Reactant Charging: In a suitable reaction vessel, mix phenol (1 eq) with the aqueous dimethylamine solution (≥3 eq).[9]
-
Paraformaldehyde Addition: Stir the mixture and add paraformaldehyde (≥3 eq) in portions over 30-60 minutes. Using paraformaldehyde avoids adding a large volume of water from formalin, which can complicate the work-up.[3][9]
-
Reaction: Heat the mixture to a temperature between 30-100 °C and maintain for 1-4 hours.[9]
-
Work-up: After the reaction is complete, cool the mixture. The product, being significantly less polar than the mono-substituted version and often an oil, will separate from the aqueous layer. Perform an oil-water separation.[9]
-
Purification: The organic layer is then subjected to vacuum distillation to remove any residual water and unreacted starting materials, yielding the purified tris-substituted product.[9]
Quantitative Data and Reaction Parameters
The yield and product distribution of the Mannich reaction are highly dependent on the chosen conditions.
| Parameter | Condition | Expected Outcome/Rationale | Reference |
| Stoichiometry | Phenol:Amine:CH₂O (1:1:1) | Favors mono-substitution. | [3] |
| Phenol:Amine:CH₂O (1:3:3) | Favors tri-substitution (e.g., DMP-30). | [9][13] | |
| Temperature | 0-10 °C (Addition) | Controls exothermicity, prevents polymerization. | [2] |
| 60-100 °C (Reaction) | Increases reaction rate for C-C bond formation. | [9][14] | |
| Formaldehyde Source | 37% Aqueous (Formalin) | Convenient, but introduces water. | [3] |
| Solid Paraformaldehyde | Higher concentration, less water, preferred for polysubstitution. | [9] | |
| Solvent | Ethanol/Methanol | Protic solvent, solubilizes reactants. | [3][14] |
| Solvent-free | Possible for polysubstitution, greener process. | [9] | |
| pH | Acidic/Neutral | Facilitates iminium ion formation.[1] The work-up relies on pH manipulation for separation. | [12] |
Note: Yields are highly variable and depend on precise execution and purification efficiency. Reported yields for mono-substituted products can range from moderate to good, while tris-substitution can be highly efficient under optimized conditions.[11]
Applications in Drug Development and Beyond
Phenolic Mannich bases are valuable pharmacophores and synthetic intermediates.[15] The introduction of the aminomethyl group significantly alters the physicochemical properties of the parent phenol, often increasing water solubility and providing a handle for further chemical modification.[16]
-
Drug Scaffolds: The structural motif is present in numerous biologically active molecules. They exhibit a wide range of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[15][17] For example, pyronaridine, an antimalarial drug, features a phenolic Mannich base moiety.[16][17]
-
Enzyme Inhibitors: The unique combination of a phenolic hydroxyl and an aminoalkyl group makes these compounds effective ligands for various enzymes. Recent studies have explored their potential as α-glucosidase and aldose reductase inhibitors for managing diabetes and its complications.[18]
-
Improved Bioavailability: The Mannich reaction can be used to modify existing drugs or natural products to improve their pharmacokinetic properties, such as blood-brain barrier penetration, due to increased lipophilicity or altered polarity.[15][16]
-
Synthetic Intermediates: Beyond direct biological activity, these compounds are precursors for more complex molecules. The aminomethyl group can be a target for further reactions or act as a directing group for subsequent substitutions.[4]
-
Industrial Catalysts: Tris(dimethylaminomethyl)phenol (DMP-30) is a widely used catalyst and accelerator for the curing of epoxy resins and in the formation of polyurethanes.[10][13]
Conclusion and Future Outlook
The is a classic yet enduringly relevant transformation in organic chemistry. Its operational simplicity, use of readily available starting materials, and the high value of its products ensure its continued importance. For researchers in drug development, mastering this reaction provides access to a rich chemical space of biologically active molecules. Future advancements will likely focus on developing more selective catalytic systems to precisely control regioselectivity, particularly for complex phenol substrates, and applying this versatile reaction to the synthesis of novel therapeutics and advanced materials.
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Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. [Link]
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Curly Arrow. The Mannich Reaction revisited. [Link]
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Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research. [Link]
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Chemistry Stack Exchange. Activity of different positions in phenol with respect to electrophilic aromatic substitution. [Link]
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The Pivotal Role of 2-((Dimethylamino)methyl)phenol in Modern Coordination Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis, Coordination Modes, and Catalytic Potential of 2-((Dimethylamino)methyl)phenol Ligands for Researchers, Scientists, and Drug Development Professionals.
The field of coordination chemistry is continually evolving, driven by the quest for novel ligands that can unlock unprecedented catalytic activities and pave the way for new materials and therapeutics. Among the vast arsenal of molecular building blocks, this compound and its derivatives have emerged as particularly versatile and powerful ligands. Their inherent structural features, combining a phenolic hydroxyl group and a tertiary amine, allow for a rich and diverse coordination chemistry with a wide array of metal ions. This technical guide provides an in-depth exploration of the synthesis, coordination behavior, and applications of these remarkable ligands, offering valuable insights for researchers at the forefront of chemical innovation.
The Genesis of a Versatile Ligand: Synthesis of this compound
The primary and most efficient route to this compound is the Mannich reaction, a classic three-component condensation.[1][2] This reaction involves the aminomethylation of a phenol using formaldehyde and a secondary amine, in this case, dimethylamine.
The mechanism initiates with the formation of an electrophilic Eschenmoser's salt analogue, a dimethylaminomethyl cation, from the reaction between formaldehyde and dimethylamine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, typically at the ortho position due to the directing effect of the hydroxyl group, to yield the desired this compound.
Caption: The Mannich reaction for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
A typical laboratory-scale synthesis of this compound is as follows:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with phenol.
-
Reagent Addition: An aqueous solution of dimethylamine is added to the flask, followed by the slow, portion-wise addition of an aqueous solution of formaldehyde. The order of addition is crucial to control the exothermic nature of the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, often ranging from room temperature to a gentle reflux, for a period of several hours to ensure complete conversion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation to yield pure this compound as a colorless to pale yellow oil.
For the synthesis of the related 2,4,6-tris(dimethylaminomethyl)phenol, paraformaldehyde is often used in place of aqueous formaldehyde, and the stoichiometry is adjusted to favor trisubstitution.[3]
| Parameter | Condition | Rationale |
| Solvent | Typically aqueous or alcoholic | Facilitates the dissolution of reactants and heat transfer. |
| Temperature | Room temperature to reflux | Balances reaction rate with minimizing side product formation. |
| Stoichiometry | Near equimolar for monosubstitution | Controls the degree of aminomethylation on the phenol ring. |
| Catalyst | Often self-catalyzed or with mild acid/base | The reactants themselves can often promote the reaction. |
The Art of Coordination: How this compound Binds to Metals
The true strength of this compound lies in its ability to act as a versatile ligand in coordination chemistry.[2] The presence of both a hard oxygen donor (from the deprotonated phenoxide) and a softer nitrogen donor (from the tertiary amine) allows it to form stable chelate rings with a variety of metal ions.
Bidentate Coordination: The Primary Mode
In its most common coordination mode, the ligand acts as a bidentate, monoanionic ligand. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the nitrogen atom of the dimethylamino group coordinate to a single metal center, forming a stable six-membered chelate ring. This bidentate coordination imparts significant stability to the resulting metal complex.
Caption: Bidentate coordination of the 2-((dimethylamino)methyl)phenolate ligand to a metal center (M).
Beyond Bidentate: Exploring Other Coordination Possibilities
While bidentate coordination is prevalent, the versatility of the ligand allows for other possibilities. For instance, in the solid state or under specific reaction conditions, the phenoxide oxygen can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes.
Furthermore, the core structure of this compound serves as an excellent scaffold for the synthesis of more complex polydentate ligands. For example, condensation of the phenolic hydroxyl group with other functional groups can lead to tridentate or tetradentate ligands with enhanced coordination capabilities. A notable example is the formation of Schiff base ligands by reacting salicylaldehyde derivatives with amines, which can then coordinate to metal ions in a tridentate fashion.[4][5]
A Spectrum of Applications: From Catalysis to Materials Science
The metal complexes of this compound and its derivatives exhibit a wide range of applications, underscoring their importance in modern chemistry.
Catalysis: Driving Chemical Transformations
The ability of these ligands to stabilize various transition metal ions in different oxidation states makes their complexes promising catalysts for a variety of organic transformations. While direct catalytic applications of simple this compound complexes are an emerging area of research, the catalytic prowess of related Schiff base complexes provides strong evidence for their potential. For instance, copper(II) complexes of Schiff bases derived from salicylaldehyde have shown significant catalytic activity in oxidation reactions.[6] It is anticipated that similar complexes of this compound could be effective catalysts for reactions such as:
-
Oxidation Reactions: The redox-active nature of many transition metal complexes makes them suitable for catalyzing the oxidation of alcohols, phenols, and other organic substrates.
-
Polymerization Reactions: The ligand itself is a known accelerator for epoxy resins, and its metal complexes could offer enhanced control over polymerization processes.[1]
-
Cross-Coupling Reactions: The formation of stable, well-defined metal centers is a key requirement for efficient cross-coupling catalysts.
Bioinorganic Chemistry and Drug Development
The structural motif of this compound is found in various biologically active molecules.[2] The ability of its metal complexes to interact with biological macromolecules, such as DNA and proteins, opens up avenues for their exploration as potential therapeutic agents. For example, mixed-ligand copper(II) complexes containing related Schiff base ligands have been investigated for their anticancer properties.[4] The design and synthesis of novel metal-based drugs based on the this compound scaffold is a promising area of research.
Materials Science: Building Functional Molecules
The coordination of this compound to metal ions can lead to the formation of materials with interesting magnetic and optical properties. The ability to form polynuclear complexes through bridging phenoxide groups allows for the construction of extended networks and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.
Characterization Techniques: Unveiling the Structure and Properties
A comprehensive understanding of the coordination chemistry of this compound complexes requires a suite of analytical and spectroscopic techniques.
| Technique | Information Gained |
| X-ray Crystallography | Provides definitive information on bond lengths, bond angles, and the overall three-dimensional structure of the metal complexes in the solid state.[4] |
| NMR Spectroscopy | Elucidates the structure of the ligand and its complexes in solution, providing insights into the coordination environment of the metal ion. |
| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C-O and C-N bonds. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the metal complex, which can be used to determine the coordination geometry and oxidation state of the metal ion. |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition.[7] |
Future Outlook: The Road Ahead
The coordination chemistry of this compound ligands is a field ripe with possibilities. Future research will likely focus on several key areas:
-
Expansion of the Metal Series: A systematic investigation of the coordination of this ligand with a wider range of transition metals, lanthanides, and actinides will undoubtedly reveal novel structures and reactivity.
-
Catalyst Development: The design of highly efficient and selective catalysts for challenging organic transformations based on these complexes is a major goal.
-
Bioinorganic Applications: Further exploration of the biological activity of these complexes could lead to the development of new therapeutic and diagnostic agents.
-
Functional Materials: The synthesis of new materials with tailored magnetic, optical, and electronic properties based on these coordination compounds holds significant promise.
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Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate - PMC - PubMed Central. (URL: [Link])
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(PDF) Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ N,N′)copper(II) perchlorate - ResearchGate. (URL: [Link])
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Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. - Oriental Journal of Chemistry. (URL: [Link])
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A Comprehensive Technical Guide to 2-((Dimethylamino)methyl)phenol for Research and Development Professionals
Abstract: This technical guide provides an in-depth analysis of 2-((Dimethylamino)methyl)phenol, a versatile Mannich base pivotal in both industrial and research settings. We will elucidate its core chemical identity, including its definitive IUPAC name and CAS registry number, and delve into its physicochemical properties. The guide offers a detailed examination of its primary synthesis route, the Mannich reaction, including mechanistic insights and optimized protocols. Key applications as an epoxy resin accelerator and as a relevant structural motif in medicinal chemistry are explored, supported by field-proven methodologies. Furthermore, this document outlines robust analytical techniques for quality control and provides essential safety and handling protocols to ensure its responsible use in a professional laboratory environment.
Core Identification and Physicochemical Properties
Precise identification is the foundation of all chemical research and application. This compound is a substituted phenol that serves as a valuable chemical intermediate and catalyst.
Nomenclature and Identifiers
The compound is unambiguously identified by the following nomenclature and registry numbers.
| Identifier | Value | Source |
| IUPAC Name | 2-[(dimethylamino)methyl]phenol | [1] |
| CAS Number | 120-65-0 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| InChI Key | FUIQBJHUESBZNU-UHFFFAOYSA-N | [2][4] |
| Synonyms | o-(Dimethylaminomethyl)phenol, N,N-Dimethyl-2-hydroxybenzylamine | [3] |
Physicochemical Data Summary
The physical and chemical properties of this compound dictate its handling, application, and reactivity profile. It is typically a clear, colorless to reddish or greenish liquid.[2]
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Boiling Point | ~216.7 °C at 760 mmHg | [2][3] |
| Density | ~1.02 g/cm³ at 20°C | [2][3] |
| Flash Point | 85 °C | [2][3] |
| Refractive Index | ~1.53 | [2][3] |
| XLogP3 | 0.9 | [1][3] |
Synthesis and Mechanistic Insights
Understanding the synthesis of this compound is crucial for optimizing its production and for appreciating its reactivity. The compound is a classic example of a "Mannich base," formed through a well-established reaction.[5]
The Mannich Reaction: Primary Synthetic Route
The most common and industrially significant method for synthesizing this compound is the Mannich reaction.[2] This is a three-component condensation reaction involving phenol, formaldehyde, and a secondary amine, in this case, dimethylamine.[2]
Causality of the Mechanism: The reaction's success hinges on the electrophilic nature of the iminium ion formed in situ and the nucleophilic character of the phenol ring. The reaction begins with the formation of an electrophilic Eschenmoser's salt precursor, the dimethylaminium ion, from the reaction between dimethylamine and formaldehyde.[2] Phenol, being an electron-rich aromatic ring, readily attacks this electrophile. The hydroxyl group of phenol is an activating, ortho-para directing group, which is why the aminomethylation occurs predominantly at the ortho position, leading to the desired product.
Caption: Mechanism of the Mannich reaction for synthesis.
Protocol: Optimized Synthesis via N,N,N,N-tetramethylmethylenediamine
While the classic Mannich reaction is effective, process optimization can enhance yield, selectivity, and safety. A patented method demonstrates an improved approach using N,N,N,N-tetramethylmethylenediamine (as a formaldehyde and dimethylamine source) with a copper(I) chloride catalyst.[6] This method achieves higher selectivity for the mono-substituted product and allows for a significantly lower reaction temperature.[6]
Causality of Improvement: The CuCl catalyst plays a crucial role in increasing the reaction's efficiency at lower temperatures (around 50°C), which might otherwise be sluggish.[6] Lowering the temperature also reduces the formation of by-products, such as the di-substituted 2,6-bis[(dimethylamino)methyl]phenol, thereby increasing the selectivity for the target compound.[6]
Step-by-Step Protocol:
-
Reactor Setup: Charge a suitable reaction vessel with phenol, N,N,N,N-tetramethylmethylenediamine, and copper(I) chloride (CuCl). The recommended molar ratio is approximately 10 (phenol) : 10-11 (diamine) : 0.2-0.4 (CuCl).[6]
-
Reaction Conditions: Heat the mixture to 50°C under atmospheric pressure.
-
Reaction Time: Maintain the temperature and stir the reaction mixture for 3.5 to 4.5 hours.[6]
-
Work-up: Upon completion, the reaction mixture contains the desired product along with unreacted phenol and the 2,6-bis substituted by-product.[6]
-
Purification: The target product, this compound, must be purified from the reaction mixture, typically via distillation or chromatography.
Key Applications in Science and Industry
The unique structure of this compound, containing both a phenolic hydroxyl group and a tertiary amine, makes it a valuable molecule in diverse fields.
Polymer Chemistry: Epoxy Resin Curing Agent
A primary industrial application is as a catalyst or accelerator for the curing of epoxy resins.[2] The tertiary amine functionality is the active component in this process.
Mechanism of Catalysis: The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking an electrophilic carbon atom of the epoxide ring. This initiates the ring-opening polymerization. The phenolic hydroxyl group can also participate in the curing reaction, contributing to the cross-linked polymer network. This catalytic action is highly effective for curing at room temperature. The related compound, 2,4,6-Tris((dimethylamino)methyl)phenol, is also a widely used and highly effective catalyst for these systems.[7][8]
Caption: Catalytic role in epoxy resin polymerization.
Medicinal Chemistry: A Relevant Structural Motif
This compound belongs to the class of Mannich bases, which are significant structural motifs in a wide range of pharmaceuticals.[5] While not a drug itself, its core structure is a key pharmacophore found in several FDA-approved drugs, particularly analgesics.
Field-Proven Insight: The aminomethylphenol moiety is critical for the biological activity of certain drugs. For example, Tapentadol, an opioid analgesic, has the chemical name 3-((2S,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol.[9] Similarly, the structure of Tramadol, another widely used analgesic, is (1R,2R)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol.[9] The presence of the tertiary amine is often crucial for receptor binding and influencing the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Researchers in drug development utilize this and related scaffolds as starting points for synthesizing new chemical entities with potential therapeutic value.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of this compound is critical for its effective and safe use. A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Analysis: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing the purity of this compound and quantifying impurities.
Self-Validating Protocol: The following reverse-phase (RP) HPLC method provides a reliable system for analysis. The protocol is scalable and can be adapted for preparative separation to isolate impurities.[10]
Step-by-Step Methodology:
-
Column Selection: Utilize a Newcrom R1 reverse-phase HPLC column or equivalent.[10]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, modified with phosphoric acid.[10] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[10]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions, depending on the separation requirements.
-
Detection: Monitor the eluent using a UV detector at a suitable wavelength.
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks to determine the purity profile.
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Unveiling the Electronic Landscape: A Theoretical Guide to 2-((Dimethylamino)methyl)phenol
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-((Dimethylamino)methyl)phenol is a notable Mannich base with a molecular structure that holds significant interest for applications ranging from catalysis in polymer chemistry to a foundational scaffold in medicinal chemistry.[1][2] Its reactivity and potential for further functionalization are intrinsically linked to its electronic structure. This in-depth technical guide delineates the theoretical framework for a comprehensive investigation of the electronic properties of this compound. By leveraging established quantum chemical methods, this paper provides a roadmap for researchers to understand the molecule's stability, reactivity, and intermolecular interaction potential. We will explore the optimized molecular geometry with a focus on the critical intramolecular hydrogen bond, delve into the frontier molecular orbitals (HOMO-LUMO) to predict chemical reactivity, and analyze the charge distribution through Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. This guide serves as a blueprint for conducting and interpreting theoretical studies on this versatile molecule, providing insights crucial for its application in advanced material and therapeutic development.
Introduction: The Significance of a Mannich Base
This compound, with the chemical formula C₉H₁₃NO, belongs to the class of compounds known as Mannich bases.[3][4] These are β-amino carbonyl compounds, or in the case of phenols, substituted aminomethyl phenols, synthesized through the Mannich reaction.[1] This reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom.[5] The versatility of Mannich bases makes them invaluable intermediates for the synthesis of more complex molecules and pharmacologically active agents, including analgesics, antidepressants, and anticancer drugs.[1][6]
The unique architecture of this compound, featuring a phenolic hydroxyl group and a dimethylaminomethyl substituent in the ortho position, gives rise to specific electronic and structural characteristics.[7] A key feature is the potential for a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the aminomethyl group. This interaction significantly influences the molecule's conformation, stability, and reactivity. Understanding the electronic underpinnings of this and other structural features is paramount for predicting its behavior in various chemical environments and for designing novel derivatives with tailored properties.
Theoretical and computational chemistry provide a powerful lens through which to examine the electronic structure of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the precise calculation of molecular geometries, orbital energies, and charge distributions, offering insights that are often challenging to obtain through experimental means alone.[8]
Theoretical Methodology: A Validated Computational Approach
To ensure the scientific integrity and reproducibility of theoretical studies on this compound, a well-defined and validated computational protocol is essential. The following workflow, grounded in widely accepted quantum chemical methods, provides a robust framework for such investigations.
Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol:
-
Initial Structure Construction: A 2D or 3D model of this compound is built using molecular modeling software.
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and widely used functional for organic molecules.
-
Basis Set Selection: A suitable basis set, such as 6-311++G(d,p), is chosen. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for describing hydrogen bonding and non-covalent interactions.
-
Optimization Calculation: The geometry optimization is performed in the gas phase to obtain the molecule's intrinsic properties without solvent effects. The calculation is considered complete when the forces on the atoms are negligible and the energy has reached a minimum.
The causality behind this choice lies in establishing a baseline, unperturbed structure. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. Of particular interest is the O-H...N distance, which confirms the presence and strength of the intramolecular hydrogen bond.[9]
Caption: A generalized workflow for the theoretical study of this compound.
Analysis of the Electronic Structure
With the optimized geometry, a deeper analysis of the electronic structure can be undertaken. This involves examining the frontier molecular orbitals, the distribution of electron density, and the electrostatic potential.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.
Key Parameters Derived from HOMO-LUMO Energies:
-
Ionization Potential (I): Approximated as -EHOMO
-
Electron Affinity (A): Approximated as -ELUMO
-
Electronegativity (χ): (I + A) / 2
-
Chemical Hardness (η): (I - A) / 2
-
Chemical Softness (S): 1 / (2η)
-
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2)
These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.
| Parameter | Conceptual Significance |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap | Chemical stability and reactivity |
| Electronegativity | Tendency to attract electrons |
| Chemical Hardness | Resistance to change in electron distribution |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted as charge transfer or hyperconjugative interactions that contribute to the molecule's stability.
In this compound, NBO analysis is particularly useful for quantifying the strength of the intramolecular O-H...N hydrogen bond. This is achieved by analyzing the interaction between the lone pair orbital of the nitrogen atom (nN) and the antibonding orbital of the O-H bond (σ*O-H). The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond strength.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the electrostatic potential on the surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen and nitrogen atoms.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential.
-
Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.
The MEP map provides a clear and intuitive way to understand the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a receptor site in a biological system.
Caption: 2D representation of this compound highlighting the intramolecular hydrogen bond.
Conclusion and Future Directions
This guide has outlined a robust theoretical framework for elucidating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain a deep understanding of its molecular geometry, stability, and reactivity. The analysis of frontier molecular orbitals, natural bond orbitals, and the molecular electrostatic potential provides a comprehensive picture of the molecule's electronic landscape.
The insights gained from these theoretical studies are not merely academic. For drug development professionals, understanding the electronic properties of this scaffold is crucial for designing new molecules with enhanced biological activity and for predicting their interactions with biological targets. For materials scientists, this knowledge can guide the development of new catalysts and polymers with improved performance.
Future theoretical work could expand on this foundation by:
-
Investigating Solvent Effects: Performing calculations in different solvent environments to understand how the electronic structure is influenced by the surrounding medium.
-
Simulating Spectroscopic Properties: Calculating theoretical IR, Raman, and UV-Vis spectra and comparing them with experimental data to further validate the computational model.
-
Exploring Reactivity: Modeling reaction mechanisms involving this compound to predict reaction pathways and transition states.
By integrating these theoretical approaches with experimental investigations, the scientific community can unlock the full potential of this compound and its derivatives in a wide range of scientific and industrial applications.
References
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- Singh, S., et al. (2016). Synthesis, Characterization and Application of Mannich Base. International Journal of ChemTech Research, 9(5), 758-765.
- Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC Press.
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NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]
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- da Silva, J. P., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2733.
- Sharma, N., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics, (1), 123-130.
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Methodological & Application
Application Notes and Protocols for 2-((Dimethylamino)methyl)phenol as an Epoxy Curing Accelerator
Introduction: Enhancing Epoxy Cure Performance with 2-((Dimethylamino)methyl)phenol
Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composite materials, prized for their exceptional mechanical strength, chemical resistance, and adhesion.[1][2] The final properties of a cured epoxy system are critically dependent on the choice of curing agent, or hardener. While primary and secondary amines are widely used to create robust cross-linked networks, achieving rapid cure times, particularly at ambient or low temperatures, often necessitates the use of a catalyst or accelerator.[3][4]
This document provides a detailed technical guide on the use of this compound, a Mannich base, as a highly effective accelerator for amine-cured epoxy systems. While not typically employed as a sole curing agent, its unique structure, featuring both a phenolic hydroxyl group and a tertiary amine, allows it to significantly expedite the curing process, enhance surface finish, and enable formulation of rapid-setting and low-temperature cure systems.[2][5][6] We will delve into the mechanistic principles, formulation guidelines, and detailed protocols for leveraging this versatile accelerator in research, development, and manufacturing environments.
Physicochemical Properties
A summary of the typical physical and chemical properties of this compound is provided below. These values are representative and may vary based on the specific grade and manufacturer.
| Property | Typical Value |
| CAS Number | 25338-55-0 |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 250 °C |
| Density | Approx. 1.03 g/cm³ |
| Viscosity @ 25°C | 150 - 250 mPa·s[7] |
| Amine Value | 600 - 630 mgKOH/g[7] |
Mechanism of Action: A Dual-Function Catalyst
This compound accelerates the epoxy-amine reaction through a synergistic catalytic mechanism involving its tertiary amine and phenolic hydroxyl functionalities. Tertiary amines, lacking active hydrogens, do not participate directly in the cross-linking reaction but function as catalysts.[1][3][8]
The acceleration process can be understood through the following steps:
-
Epoxide Ring Activation: The tertiary amine's lone pair of electrons on the nitrogen atom performs a nucleophilic attack on the carbon atom of the epoxy ring. This opens the ring and forms a zwitterionic intermediate.
-
Proton Donation: The phenolic hydroxyl group readily donates a proton (H+) to the oxygen anion of the opened epoxy ring, forming a hydroxyl group and a phenoxide ion. This step is crucial as it regenerates the tertiary amine, allowing it to catalyze another reaction cycle.
-
Chain Propagation: The newly formed alkoxide can then react with another epoxy group, leading to anionic homopolymerization of the epoxy resin.[9]
-
Acceleration of Amine-Epoxy Reaction: In the presence of primary or secondary amines, the hydroxyl groups (both from the phenol and those generated during the reaction) can hydrogen-bond with the oxygen of the epoxy ring, making the ring more susceptible to nucleophilic attack by the primary/secondary amine.[4] This significantly speeds up the primary cross-linking reaction.[3][6][10]
This dual-function mechanism makes Mannich bases like this compound highly efficient accelerators, reducing cure times and enabling cure at lower temperatures.[2][5]
Caption: Catalytic mechanism of epoxy-amine cure acceleration.
Application and Formulation Guidelines
This compound is effective in a wide range of amine-cured epoxy systems, including those based on aliphatic, cycloaliphatic, and amidoamine hardeners.
Key Advantages:
-
Rapid Cure: Significantly reduces gel and cure times, increasing throughput.[6]
-
Low-Temperature Cure: Facilitates curing at temperatures as low as 5°C.[2][5]
-
Improved Surface Finish: The accelerated cure can reduce the incidence of "amine bloom," a surface haze caused by the reaction of the amine curing agent with atmospheric carbon dioxide and moisture.[5]
-
Versatility: Can be used as a standalone accelerator or in combination with other accelerators to fine-tune reactivity.[11]
Recommended Loading Levels: The optimal concentration of this compound depends on the specific epoxy resin, amine curing agent, desired pot life, and cure speed. A typical starting range is 1 to 10 parts per hundred parts of resin (phr) .
| Loading Level (phr) | Expected Effect | Typical Application |
| 1 - 3 | Moderate acceleration, longer pot life | General purpose adhesives, coatings with extended working time |
| 3 - 7 | Significant acceleration, reduced pot life | Rapid-set adhesives, flooring topcoats, repair mortars[6] |
| 7 - 10 | Very fast cure, short pot life | Quick-patching compounds, snap-cure adhesives |
Important Considerations:
-
Pot Life: Increased accelerator loading will decrease the pot life (working time) of the formulation. It is essential to conduct small-scale trials to determine the optimal balance for a given application.
-
Exotherm: The accelerated reaction is highly exothermic. In large castings, this can lead to excessive heat buildup, potentially causing thermal degradation or stress cracking. Manage exotherm by controlling the batch size or using heat sinks.
-
Stoichiometry: As a catalyst, this compound does not need to be factored into the stoichiometric calculation between the epoxy resin's epoxide groups and the amine hardener's active hydrogens.[4]
Experimental Protocol: Evaluating Cure Acceleration in a Standard Epoxy System
This protocol outlines a method for quantifying the effect of this compound on the cure characteristics of a standard Bisphenol A-based epoxy resin cured with an aliphatic amine.
Materials:
-
Epoxy Resin: Standard liquid Bisphenol A diglycidyl ether (DGEBA), Epoxide Equivalent Weight (EEW) ~190 g/eq.
-
Curing Agent: Triethylenetetramine (TETA), Amine Hydrogen Equivalent Weight (AHEW) ~24.4 g/eq.
-
Accelerator: this compound.
-
Ancillary: Disposable mixing cups, stirring rods, stopwatch, Shore D durometer, thin film applicator.
Workflow Diagram:
Caption: Workflow for evaluating accelerator performance.
Step-by-Step Procedure:
-
Calculate Stoichiometry:
-
Determine the required amount of TETA for 100g of epoxy resin.
-
Parts TETA per 100 parts resin (phr) = (AHEW / EEW) * 100
-
phr = (24.4 / 190) * 100 ≈ 12.8 phr
-
-
Prepare Formulations (100g total mass for each):
-
Control (0 phr Accelerator): Weigh 88.65g of DGEBA resin and 11.35g of TETA into a mixing cup.
-
Test 1 (3 phr Accelerator): Weigh 86.3g of DGEBA resin, 3g of this compound, and 10.7g of TETA. Note: It is common practice to pre-blend the accelerator with the amine component before adding to the resin.
-
Test 2 (7 phr Accelerator): Weigh 83.1g of DGEBA resin, 7g of this compound, and 9.9g of TETA.
-
-
Mixing and Observation:
-
For each formulation, mix the components thoroughly for 2 minutes, scraping the sides and bottom of the cup to ensure homogeneity.
-
Start a stopwatch immediately after mixing begins.
-
-
Gel Time Determination:
-
Periodically dip a stirring rod into the mixture and withdraw it. The gel time is the point at which the resin no longer flows but forms a "string" that eventually breaks. Record this time for each formulation.
-
-
Thin Film Cure (Tack-Free Time):
-
Immediately after mixing, draw down a thin film (e.g., 150 µm) of each formulation onto a glass panel.
-
Periodically, lightly touch the surface with a gloved finger. The tack-free time is when the film no longer feels sticky.
-
-
Hardness Development:
-
Pour the remaining material from each formulation into small molds (e.g., 2 cm diameter, 0.5 cm deep).
-
Measure the Shore D hardness of each sample at specified intervals (e.g., 2 hours, 8 hours, 24 hours) at a controlled ambient temperature (e.g., 25°C).
-
Expected Results and Data Interpretation
The addition of this compound should lead to a clear, dose-dependent acceleration of the cure.
Example Data Table:
| Formulation | Accelerator (phr) | Gel Time (minutes) | Tack-Free Time (hours) | Shore D Hardness (24 hrs) |
| Control | 0 | ~45 | ~10 | ~78 |
| Test 1 | 3 | ~20 | ~4 | ~80 |
| Test 2 | 7 | ~8 | ~1.5 | ~81 |
This data clearly demonstrates that increasing the concentration of the accelerator significantly reduces both the gel time and the time required to achieve a tack-free surface, while also promoting faster hardness development. This allows formulators to precisely tailor the reactivity of their epoxy systems to meet specific application demands.
Safety and Handling
This compound is a corrosive liquid with an amine odor.[12] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a potent and versatile accelerator for amine-cured epoxy resins. Its dual-function catalytic mechanism provides formulators with a powerful tool to reduce cure times, enable low-temperature curing, and improve the overall performance and processing characteristics of their epoxy systems. By understanding its mechanism of action and following systematic evaluation protocols, researchers and developers can effectively integrate this accelerator to create next-generation coatings, adhesives, and composites.
References
- The Reactivity of Amines with Epoxy Resins: Factors and Optimiz
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
- Poly-Mannich Rapid-Cure Epoxy Curing Agents. (2021). PCI Magazine.
- AMINE CURED-EPOXY M
- ACCELERATORS AMINES AND MODIFIED AMINES 50 MANNICH BASE AMINE AND CYCLOALIPH
- Mannich Bases. Westlake Epoxy.
- Epoxy Curing Agents. Evonik.
- US3988257A - Epoxy resin accelerator.
- Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. (2021).
- Technical Data Sheet EPIKURE Curing Agent 8537-WY-60. (2025). Westlake Epoxy.
- WO2021152281A1 - Mannich base epoxy curative, cured epoxy resins thereof and methods of preparing the same.
- Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system.
- Accelerators for Amine Curing Agents. (2023).
- 2,4,6-Tris[(dimethylamino)methyl]phenol. Echemi.
- Acceleration of Amine-Cured Epoxy Resin Systems. (2013).
- US4800222A - Accelerator for curing epoxy resins comprising piperazine, triethanolamine and tris(dimethylaminomethyl)phenol.
- US4767832A - Phenolic curing agents for epoxy resins.
- 2,4,6-Tris(dimethylaminomethyl) Phenol Supplier | 90-72-2. RIVERLAND TRADING.
- Understanding the mode of action of 2,4,6-tris(dimethylaminomethyl)phenol as curing agent in epoxy-amine formulations. (2023). Graz University of Technology.
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- 2,4,6-Tris((dimethylamino)methyl)phenol. PubChem.
- RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
- 2,4,6-Tris(dimethylaminomethyl)phenol. Wikipedia.
- KR100514100B1 - Manufacturing method of low temperature hardener and epoxy coating containing the hardener.
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- NORTH AMERICA EPOXY CURING AGENTS. Olin.
Sources
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- 5. pcimag.com [pcimag.com]
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- 7. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. hanepoxy.net [hanepoxy.net]
- 9. products.evonik.com [products.evonik.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2021152281A1 - Mannich base epoxy curative, cured epoxy resins thereof and methods of preparing the same - Google Patents [patents.google.com]
- 12. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Detailed Protocol: Synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol from 2-((Dimethylamino)methyl)phenol
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol, a versatile tertiary amine accelerator, starting from 2-((Dimethylamino)methyl)phenol. The synthesis is achieved through a Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons.[1][2][3] This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, discusses safety considerations, and details characterization methods for the final product. The insights provided are grounded in established chemical principles to ensure reproducibility and high yield. 2,4,6-Tris((dimethylamino)methyl)phenol is a widely used curing agent for epoxy resins and a catalyst in polyurethane chemistry.[4][5][6]
Introduction and Scientific Background
2,4,6-Tris((dimethylamino)methyl)phenol, often referred to as DMP-30, is an aromatic organic compound featuring both a phenolic hydroxyl group and three tertiary amine functionalities within the same molecule.[5] This unique structure makes it a highly effective catalyst and curing agent in various polymer systems.[4][7] The synthesis from this compound involves the further aminoalkylation of the phenol ring at the vacant ortho and para positions. This is accomplished via the Mannich reaction, which utilizes formaldehyde and a secondary amine, in this case, dimethylamine.[1][2] The electron-donating hydroxyl group of the phenol activates the aromatic ring, facilitating electrophilic aromatic substitution by the in situ generated Eschenmoser salt precursor (iminium ion).[1]
Reaction Mechanism: The Mannich Reaction
The synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol from this compound proceeds via a classic Mannich reaction. The key steps are as follows:
-
Formation of the Electrophile (Iminium Ion): Dimethylamine, a secondary amine, reacts with formaldehyde to form a highly reactive electrophilic species known as an iminium ion (specifically, the Eschenmoser salt precursor).[1][8] This step is typically acid-catalyzed.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring of the this compound acts as a nucleophile. It attacks the electrophilic carbon of the iminium ion. The hydroxyl group directs the substitution to the ortho and para positions. Since the starting material already has a substituent at one ortho position, the reaction proceeds at the remaining ortho and the para positions.
The overall reaction is a condensation reaction where a C-H bond is replaced by a C-CH₂NR₂ bond.[3]
Caption: Reaction pathway for the synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis and can be scaled up with appropriate modifications to reaction conditions and equipment.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| This compound | C₉H₁₃NO | 151.21 | 120-65-0 | ≥98% | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | ~30.03 (monomer) | 30525-89-4 | ≥95% | Fisher Scientific |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 124-40-3 | 40% in H₂O | Acros Organics |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous, ≥99.8% | Merck |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, ≥99% | VWR |
| Sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, granular | J.T. Baker |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol.
-
Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reactants: To the flask, add this compound (15.1 g, 0.1 mol) and dimethylamine solution (40% in water, 45.1 g, 0.4 mol). Stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.[9]
-
Addition of Paraformaldehyde: While stirring, add paraformaldehyde (9.0 g, 0.3 mol of CH₂O) portion-wise over 30-60 minutes.[9][10] The addition is exothermic, so maintain the temperature between 20-50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 2-3 hours with continuous stirring.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The mixture will likely separate into two layers. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is a viscous, light yellow to amber liquid.[6][9] For most applications as a curing agent, the crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed. Collect the fraction boiling at 130-135 °C at 1 mmHg.[6]
Characterization
The identity and purity of the synthesized 2,4,6-Tris((dimethylamino)methyl)phenol can be confirmed by the following spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.95 (s, 2H, Ar-H)
-
δ 3.53 (s, 4H, Ar-CH₂-N)
-
δ 3.30 (s, 2H, Ar-CH₂-N)
-
δ 2.28 (s, 12H, N(CH₃)₂)
-
δ 2.21 (s, 6H, N(CH₃)₂)[11]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Signals corresponding to the aromatic carbons, methylene carbons, and methyl carbons are expected.
-
-
FT-IR (neat):
-
Broad peak around 3400 cm⁻¹ (O-H stretch)
-
Peaks around 2940, 2820, 2770 cm⁻¹ (C-H stretch)
-
Peaks in the fingerprint region confirming the aromatic structure.
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z = 265.[11]
-
Safety and Hazard Considerations
It is imperative to handle all chemicals with care and use appropriate personal protective equipment.
-
This compound: Harmful if swallowed or in contact with skin.[12] Causes severe skin burns and eye damage.[12]
-
Paraformaldehyde: Flammable solid.[13][14] Harmful if swallowed or inhaled.[13][15] Causes skin irritation and serious eye damage.[13][15] May cause an allergic skin reaction, genetic defects, and cancer.[13][15]
-
Dimethylamine Solution: Extremely flammable liquid and vapor.[16][17] Harmful if inhaled.[16][18] Causes severe skin burns and eye damage.[16][18] May cause respiratory irritation.[18]
-
2,4,6-Tris((dimethylamino)methyl)phenol (Product): Harmful if swallowed.[19][20][21] Causes severe skin burns and eye damage.[19][20][21]
-
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Avoid inhalation of dust, vapors, and mists.
-
Keep away from heat, sparks, and open flames.[13][14][16][17]
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15][17][22]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature and time are as specified. Check the purity of starting materials. |
| Loss during work-up | Perform extractions carefully to minimize loss. | |
| Dark-colored product | Side reactions or impurities | Use high-purity starting materials. Consider purification by vacuum distillation. |
| Incomplete dissolution of paraformaldehyde | Insufficient stirring or low temperature | Increase stirring speed. Ensure the reaction mixture is within the recommended temperature range for addition. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol from this compound. By understanding the underlying Mannich reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can successfully synthesize this important industrial chemical. The provided characterization data will aid in confirming the identity and purity of the final product.
References
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem. (URL: )
- 2,4,6-Tris(dimethylaminomethyl) Phenol Supplier | 90-72-2 - RIVERLAND TRADING. (URL: )
- Dimethylamine MSDS - 822033 - Merck. (URL: )
- Paraformaldehyde - SAFETY D
- SAFETY DATA SHEET dimethylamine, liquefied, under pressure - Balchem. (URL: )
- Safety Data Sheet: Paraformaldehyde - Carl ROTH. (URL: )
- 2,4,6-Tris(dimethylaminomethyl)phenol 95 90-72-2 - Sigma-Aldrich. (URL: )
- Material Safety Data Sheet - Paraformaldehyde - Cole-Parmer. (URL: )
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (URL: )
- Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol - Carl ROTH. (URL: )
- RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. (URL: )
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl)
- Safety Data Sheet: Paraformaldehyde - Carl ROTH. (URL: )
- SAFETY D
- SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS - Evans Vanodine. (URL: )
- Mannich Reaction Mechanism - Unacademy. (URL: )
-
2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia. (URL: [Link])
- SAFETY DATA SHEET Dimethylamine SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas GmbH. (URL: )
-
2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem. (URL: [Link])
- 2,4,6-Tris(dimethylaminomethyl)phenol - SIELC Technologies. (URL: )
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (URL: [Link])
- SAFETY DATA SHEET - Miller-Stephenson Chemicals. (URL: )
- SAFETY D
-
This compound | C9H13NO | CID 32897 - PubChem. (URL: [Link])
- Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol - Carl ROTH. (URL: )
-
The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. (URL: [Link])
-
Mannich Reaction Mechanism - BYJU'S. (URL: [Link])
-
2,4,6-Tris((dimethylamino)methyl)phenol - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
Sources
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Application of 2-((Dimethylamino)methyl)phenol in polymer chemistry
An in-depth guide for researchers and scientists on the applications of 2-((Dimethylamino)methyl)phenol and its analogues in polymer chemistry.
Introduction: The Role of Mannich Bases in Polymer Synthesis
This compound is an organic compound belonging to a class known as Mannich bases. These molecules are characterized by a β-amino carbonyl structure, or in this case, an aminomethyl-substituted phenol.[1] It is synthesized through the Mannich reaction, a nucleophilic addition that involves the condensation of phenol, formaldehyde, and dimethylamine.[2] This process introduces a tertiary amine group and a phenolic hydroxyl group within the same molecule, a unique structural feature that imparts significant catalytic activity in various polymerization reactions.[2]
While this compound itself is a potent catalyst, the most widely used and studied compound in this family is its tri-substituted analogue, 2,4,6-Tris((dimethylamino)methyl)phenol, commonly known as DMP-30.[3] DMP-30 contains three dimethylaminomethyl groups on the phenol ring, amplifying the catalytic effect.[4] This guide will focus on the applications of this class of phenolic Mannich base catalysts, with a primary emphasis on the well-documented performance of DMP-30 as a representative model, while noting the shared mechanistic principles with this compound. These compounds are pivotal as catalysts and curing agents, particularly in the production of epoxy resins, polyurethanes, and other thermosetting polymers.[3][5]
Mechanism of Catalysis in Polymer Systems
The efficacy of this compound and its analogues stems from the cooperative action of its two key functional groups: the tertiary amine and the phenolic hydroxyl group.
Role of the Tertiary Amine
The lone pair of electrons on the nitrogen atom of the tertiary amine group allows it to function as a Lewis base. In the context of epoxy resins, the tertiary amine initiates the ring-opening polymerization of the epoxide (oxirane) ring. This can proceed through two primary pathways:
-
Anionic Polymerization: The tertiary amine directly attacks an epoxy group, opening the ring to form a zwitterion. This zwitterion's alkoxide end then attacks another epoxy group, propagating the polymerization chain.
-
Catalysis of Curing Agents: When used with other curing agents like primary/secondary amines or anhydrides, the tertiary amine acts as an accelerator. It can activate the epoxy ring, making it more susceptible to nucleophilic attack by the curing agent. It can also abstract a proton from the curing agent, increasing its nucleophilicity.[4]
Role of the Phenolic Hydroxyl Group
The hydroxyl group (-OH) on the phenol ring also plays a crucial role, particularly in accelerating the amine-epoxy reaction. It acts as a co-catalyst by forming a hydrogen-bonded complex with the oxygen atom of the epoxy ring. This polarization of the C-O bond makes the ring more electrophilic and thus more reactive towards the nucleophilic amine, speeding up the curing process.[4] This dual functionality makes these compounds highly efficient accelerators, allowing for curing at lower temperatures or in shorter times.[6]
Caption: Catalytic action of this compound analogues in epoxy polymerization.
Key Applications in Polymer Chemistry
Curing and Acceleration of Epoxy Resins
The primary industrial application of phenolic Mannich bases like DMP-30 is as a catalyst and accelerator for epoxy resin systems.[3][6]
-
As a Homopolymerization Catalyst: It can be used as the sole curing agent to induce the anionic polymerization of epoxy resins. This is particularly useful for simple castings and certain adhesive applications.[3]
-
As an Accelerator: More commonly, it is used in small quantities (typically 1-5 phr, parts per hundred resin) to accelerate the curing reactions of other hardeners, such as aliphatic and aromatic amines, polyamides, and anhydrides.[4] This acceleration reduces cure times and lowers the required curing temperature, which is critical for improving production efficiency.[6] For instance, studies on epoxy-anhydride systems show that DMP-30 significantly reduces the curing temperature and speeds up the process.[7] The addition of DMP-30 can also enhance the final properties of the cured resin, including improved mechanical strength and a higher glass transition temperature (Tg).[6]
Catalysis in Polyurethane Systems
In polyurethane chemistry, these compounds are used to catalyze the reaction between isocyanates and polyols. The tertiary amine functionality is highly effective at promoting this reaction to form urethane linkages. Additionally, they can be used to promote the trimerization of isocyanates, forming highly stable polyisocyanurate (PIR) ring structures, which are valued for their enhanced thermal stability and fire resistance.[8] Research has also explored grafting 2,4,6-Tris((dimethylamino)methyl)phenol onto polyurethane backbones to modify surface properties, such as enhancing hydrophilicity for biomedical applications.[9]
Synthesis of Phenolic Resins
As a phenol derivative, this compound can be used in the synthesis of phenolic resins (phenoplasts). These resins are formed through the reaction of phenols with formaldehyde. The presence of the aminomethyl group can modify the resin structure and properties. While less common than its use in epoxy systems, it serves as a building block for functionalized phenolic resins.
Quantitative Impact on Epoxy Resin Curing
The concentration of the accelerator has a profound impact on the curing process and the final properties of the polymer. The following table summarizes typical effects of increasing DMP-30 concentration in a standard Bisphenol A epoxy/anhydride system.
| Accelerator Conc. (phr) | Gel Time (minutes) at 100°C | Peak Exotherm Temp. (°C) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) |
| 0 (Control) | > 180 | ~165 | ~110 | ~65 |
| 1 | ~45 | ~180 | ~125 | ~75 |
| 2 | ~25 | ~195 | ~130 | ~80 |
| 3 | ~15 | > 210 (potential runaway) | ~128 (may decrease) | ~78 (may decrease) |
Note: Data is illustrative, based on typical trends reported for epoxy-anhydride systems.[7][10] Precise values depend on the specific resin, curing agent, and thermal conditions.
Excessive accelerator concentration can lead to a very rapid, uncontrolled exothermic reaction, potentially causing thermal degradation and compromising the mechanical properties of the final product.[10]
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol (DMP-30)
This protocol describes a typical Mannich condensation reaction for synthesizing the catalyst.
Materials:
-
Phenol (94 g, 1.0 mol)
-
Aqueous Dimethylamine solution (e.g., 40%)
-
Paraformaldehyde (90 g, 3.0 mol of CH₂O)
-
Reaction vessel (500 mL four-neck flask) with mechanical stirrer, thermometer, and reflux condenser.
Procedure:
-
Charge the reaction flask with phenol and the dimethylamine aqueous solution. Stir at room temperature for 15-30 minutes to ensure a homogenous mixture.[11]
-
While maintaining the temperature between 20-50°C, add the paraformaldehyde powder in several small portions over a period of approximately 1 hour. This controlled addition is crucial to manage the exothermic nature of the reaction.[11]
-
After all the paraformaldehyde has been added, heat the mixture to 70-80°C and maintain this temperature for 2-3 hours to drive the reaction to completion.[11]
-
Cool the reaction mixture to room temperature. The mixture will separate into an organic layer and an aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer (the product).
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Perform vacuum distillation to remove any remaining water and unreacted starting materials, yielding the final product as a light yellow, viscous liquid.[11]
Protocol 2: Accelerated Curing of a DGEBA Epoxy Resin
This protocol details the use of DMP-30 as an accelerator for an anhydride-cured epoxy system.
Caption: Experimental workflow for preparing and testing an accelerated epoxy resin formulation.
Materials & Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)
-
Anhydride curing agent (e.g., Methyltetrahydrophthalic anhydride, MTHPA)
-
2,4,6-Tris((dimethylamino)methyl)phenol (DMP-30)
-
Beakers, magnetic stirrer, hot plate
-
Vacuum oven
-
Molds for casting test specimens
-
Programmable oven for curing
Procedure:
-
Preparation: Weigh 100 parts by weight of the DGEBA epoxy resin into a beaker. Heat it gently to 60-80°C to reduce its viscosity.[7]
-
Mixing: While stirring, add the stoichiometric amount of the anhydride curing agent (typically 80-90 parts per hundred resin, consult supplier data sheet). Mix until the solution is clear and homogeneous.
-
Acceleration: Add the desired amount of DMP-30 accelerator (e.g., 1.5 phr). Continue stirring for 3-5 minutes.[7]
-
Degassing: Place the mixture in a vacuum oven at 60-80°C for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the bubble-free mixture into pre-heated molds.
-
Curing: Transfer the molds to a programmable oven. A typical curing schedule would be 2 hours at 100°C followed by 2-3 hours at 150°C.[7] This two-stage process ensures initial gelation at a lower temperature followed by full cross-linking at a higher temperature to develop optimal properties.
-
Cooling & Demolding: Turn off the oven and allow the samples to cool slowly to room temperature before demolding. Rapid cooling can induce internal stresses.
-
Characterization: The cured specimens can then be tested using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and mechanical testing (e.g., tensile or flexural tests) to evaluate physical properties.
Safety and Handling
This compound and its analogues are corrosive and can cause severe skin burns and eye damage.[2] They are also harmful if swallowed or inhaled. It is imperative to handle these chemicals in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Conclusion
This compound and, more prominently, its tri-substituted analogue DMP-30, are highly versatile and efficient catalysts in polymer chemistry. Their dual-functional nature, combining a Lewis base tertiary amine with a hydrogen-bonding phenolic hydroxyl group, makes them powerful tools for controlling polymerization reactions. Their primary application lies in accelerating the cure of epoxy resins, enabling reduced production times, lower energy consumption, and enhanced material properties. Their utility extends to polyurethane synthesis and the development of functionalized phenolic resins, making them indispensable components in the formulation of high-performance thermosetting polymers.
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- Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions - MDPI. [URL: https://www.mdpi.com/2073-4360/13/2/294]
- The Impact of Catalysts: Enhancing Epoxy Resin Performance with 2,4,6-Tris(dimethylaminomethyl)phenol - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-impact-of-catalysts-enhancing-epoxy-resin-performance-with-2-4-6-tris-dimethylaminomethyl-phenol-34749274.html]
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- Understanding the mode of action of 2,4,6-tris(dimethylaminomethyl)phenol as curing agent in epoxy-amine formulations - Graz University of Technology. [URL: https://pure.tugraz.at/ws/portalfiles/portal/49718449/Poster_APME_2023_final.pdf]
- RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. [URL: https://patents.google.
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- Hydrophilic Modification of a Polyurethane Surface Using Grafted 2,4,6-Tris(dimethylaminomethyl) Phenol | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/326913576_Hydrophilic_Modification_of_a_Polyurethane_Surface_Using_Grafted_246-Trisdimethylaminomethyl_Phenol]
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- Curing Agents for Epoxy Resin. [URL: https://www.threebond.co.jp/en/technical/technicalnews/pdf/technicalnews_19.pdf]
- Novel two‐stage phenol–formaldehyde resol resin synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/229729868_Novel_two-stage_phenol-formaldehyde_resol_resin_synthesis]
- Effects of DMP-30 on curing behavior of epoxy resin/maleicanhydride systems. [URL: https://www.researchgate.net/publication/320140889_Effects_of_DMP-30_on_curing_behavior_of_epoxy_resinmaleicanhydride_systems]
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Application Notes & Protocols: 2-((Dimethylamino)methyl)phenol as a Versatile Precursor for Pharmaceutical Intermediates
This technical guide provides an in-depth exploration of 2-((Dimethylamino)methyl)phenol, a classic Mannich base, and its strategic applications in the synthesis of valuable pharmaceutical intermediates. We will delve into the fundamental synthesis of this precursor, followed by detailed protocols for its conversion into complex heterocyclic systems and its conceptual relationship to the synthesis of widely used analgesics. The causality behind experimental choices, safety considerations, and optimization strategies are highlighted to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Strategic Importance of this compound
This compound is an aromatic compound featuring a phenolic hydroxyl group and a tertiary amine function on an ortho-positioned methyl group.[1][2][3] This unique structural arrangement classifies it as a "Mannich base," a family of compounds formed through the versatile Mannich reaction.[1][4] Mannich bases are foundational building blocks in medicinal chemistry, as the aminomethyl group is a key pharmacophore in numerous biologically active molecules and provides a reactive handle for extensive synthetic transformations.[4]
The dual functionality of this compound—a nucleophilic and catalytically active tertiary amine combined with an acidic and ortho-directing hydroxyl group—makes it a highly valuable and versatile intermediate for synthesizing more complex molecules for pharmaceutical research and development.[4][5]
Foundational Synthesis: The Mannich Reaction
The most direct and common route to this compound is the three-component Mannich condensation reaction, which involves phenol, formaldehyde, and dimethylamine.[1]
Mechanism Insight: The reaction is initiated by the formation of an electrophilic Eschenmoser-like salt, the dimethylaminomethylium ion, from the condensation of dimethylamine and formaldehyde. The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion primarily at the ortho position (due to the directing effect of the hydroxyl group) to form the final product.[1] Acid catalysts are often employed to facilitate the formation of the reactive iminium species.
Caption: Mechanism of the Mannich reaction for synthesizing this compound.
Protocol 1: Laboratory-Scale Synthesis of this compound
-
Objective: To synthesize this compound via the Mannich reaction.
-
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Aqueous dimethylamine solution (40%, 24.8 g, ~0.22 mol)
-
Aqueous formaldehyde solution (37%, 8.9 g, ~0.11 mol)
-
Ice bath
-
Round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.4 g of phenol in 50 mL of ethanol. Place the flask in an ice bath to cool to 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add 24.8 g of the 40% aqueous dimethylamine solution. Following this, add 8.9 g of the 37% aqueous formaldehyde solution dropwise, ensuring the temperature does not exceed 10 °C. Causality: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired polymeric byproducts and the disubstituted product, 2,6-bis((dimethylamino)methyl)phenol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 70-80 °C) for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane (DCM).
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to remove any unreacted phenol, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a viscous oil, can be purified by vacuum distillation to yield the final product.
-
-
Expected Outcome: A clear, colorless to pale yellow liquid. Purity should be assessed by NMR and GC-MS.
Application in Pharmaceutical Scaffolds: Synthesis of Benzoxazines
This compound is an excellent precursor for the synthesis of 1,3-benzoxazines. These heterocyclic compounds are not only pivotal in materials science but also serve as versatile scaffolds for developing novel therapeutic agents due to their rigid conformation and potential for diverse functionalization.[6][7] The synthesis involves the reaction of the Mannich base with an aldehyde, which leads to the formation of the oxazine ring.[6][8]
Caption: Workflow for the synthesis of a 1,3-benzoxazine from this compound.
Protocol 2: Synthesis of a 2-Phenyl-1,3-Benzoxazine Derivative
-
Objective: To demonstrate the conversion of this compound into a functionalized benzoxazine scaffold.
-
Materials:
-
This compound (1.51 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Toluene (30 mL)
-
Dean-Stark apparatus
-
Round-bottom flask (100 mL) with magnetic stirrer
-
-
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (1.51 g), benzaldehyde (1.06 g), and toluene (30 mL).
-
Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C). The reaction proceeds via the elimination of dimethylamine and water. Causality: The Dean-Stark trap is used to azeotropically remove water formed during the condensation, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 6-12 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Benzaldehyde | N/A |
| Solvent | Toluene | [9] |
| Temperature | ~110 °C (Reflux) | [9] |
| Typical Yield | 75-90% | (Estimated) |
Application in Analgesic Synthesis: The Tramadol Precursor Case Study
While this compound itself is not a direct precursor to the analgesic Tramadol, its synthesis exemplifies the critical importance of the Mannich reaction in creating the necessary intermediates.[10][11] The synthesis of Tramadol, (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, begins with a Mannich reaction involving cyclohexanone instead of phenol.[12][13] This produces the key intermediate, 2-((dimethylamino)methyl)cyclohexanone, which possesses the same aminomethyl functional group.[13][14]
Synthetic Insight: This section provides a protocol for the Tramadol precursor to illustrate the broader applicability of Mannich base chemistry in pharmaceuticals, a field where this compound and its analogs are conceptually linked.
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Application Notes and Protocols for the Ortho-Selective Aminomethylation of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ortho-Aminomethylated Phenols
Ortho-aminomethylated phenols are a class of chemical compounds of significant interest in organic synthesis and medicinal chemistry. Their unique structural motif, featuring an aminoalkyl group positioned adjacent to a hydroxyl group on an aromatic ring, imparts valuable properties that make them versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The proximity of the basic amino group and the acidic phenolic hydroxyl allows for intramolecular hydrogen bonding and the potential for chelation with metal ions, influencing the molecule's conformation and reactivity. This structural feature is often a key pharmacophore in biologically active compounds.
The classical method for the aminomethylation of phenols is the Mannich reaction , a three-component condensation of a phenol, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1] While widely used, the traditional Mannich reaction on unsubstituted or lightly substituted phenols often yields a mixture of ortho- and para-isomers, necessitating challenging purification steps.[2] For applications where precise substitution patterns are critical, achieving high regioselectivity is paramount.
This guide provides a detailed protocol for the ortho-selective aminomethylation of a sterically hindered substituted phenol, 2,4-di-tert-butylphenol, a common substrate where the para-position is blocked, thus favoring ortho-substitution. Furthermore, we will explore modern catalytic methods that offer enhanced ortho-selectivity even when the para-position is available, discuss the mechanistic underpinnings of this selectivity, and provide a comprehensive troubleshooting guide to address common challenges in the laboratory.
Part 1: The Mannich Reaction for Ortho-Selective Aminomethylation of 2,4-Di-tert-butylphenol
This protocol details a reliable method for the synthesis of 2,4-di-tert-butyl-6-((dimethylamino)methyl)phenol, a classic example of an ortho-aminomethylated phenol where steric hindrance dictates the regioselectivity.
Experimental Protocol: Synthesis of 2,4-di-tert-butyl-6-((dimethylamino)methyl)phenol
Materials:
-
2,4-Di-tert-butylphenol (99%)
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or solution)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g (50 mmol) of 2,4-di-tert-butylphenol in 25 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 6.25 mL (50 mmol) of a 40% aqueous solution of dimethylamine. Cool the mixture in an ice bath to 0-5 °C.
-
Formaldehyde Addition: Slowly add 4.1 mL (55 mmol) of a 37% aqueous formaldehyde solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of deionized water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with an additional 25 mL of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol/water to afford 2,4-di-tert-butyl-6-((dimethylamino)methyl)phenol as a white to off-white solid.
Characterization Data for 2,4-di-tert-butyl-6-((dimethylamino)methyl)phenol:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 90-95 °C.
-
1H NMR (CDCl3, 400 MHz): δ 7.10 (d, J=2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.65 (s, 2H), 2.30 (s, 6H), 1.45 (s, 9H), 1.30 (s, 9H).
-
13C NMR (CDCl3, 100 MHz): δ 154.5, 140.2, 135.8, 124.5, 123.0, 122.8, 63.0, 45.5, 34.8, 34.2, 31.8, 30.0.
-
IR (KBr, cm-1): 3400-3200 (br, O-H), 2955, 2868, 1475, 1438, 1235, 1155, 1045, 875.
Experimental Workflow Diagram
Sources
Application Notes & Protocols: 2-((Dimethylamino)methyl)phenol as a High-Efficacy Corrosion Inhibitor
This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the synthesis, application, and evaluation of 2-((Dimethylamino)methyl)phenol as a corrosion inhibitor, particularly for the protection of mild steel in acidic environments.
Introduction and Principle of Action
Corrosion, an electrochemical process that degrades metallic materials, poses significant economic and safety challenges across various industries. The use of organic inhibitors is a primary strategy for mitigating corrosion, especially in acidic media used for industrial cleaning, pickling, and oil well acidizing.
This compound is a classic example of a "Mannich base," a class of organic compounds recognized for their utility as chemical intermediates and, notably, as effective corrosion inhibitors.[1] Its molecular architecture is uniquely suited for this purpose, incorporating several key functional groups:
-
Aromatic Phenol Ring: The π-electron system of the benzene ring provides a region of high electron density that can interact with the vacant d-orbitals of iron on the metal surface.
-
Tertiary Amine Group (-N(CH₃)₂): The nitrogen atom possesses a lone pair of electrons, which can be shared to form a coordinate bond with the metal surface.
-
Hydroxyl Group (-OH): The oxygen atom also has lone pairs of electrons, contributing another active site for adsorption.
The efficacy of this compound stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation), effectively blocking both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying it as a mixed-type inhibitor.[2][3]
Synthesis of this compound via Mannich Reaction
The primary and most efficient route for synthesizing this inhibitor is the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom (phenol), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[1][4] The reaction proceeds via the formation of an electrophilic dimethylaminium ion, which is then attacked by the electron-rich phenol ring.[4][5]
Diagram: Synthesis Pathway
Caption: Mannich condensation for the synthesis of this compound.
Protocol 2.1: Laboratory Scale Synthesis
This protocol describes a general method for synthesizing this compound.
Materials:
-
Phenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde[6][7]
-
Ethanol (Solvent)
-
Hydrochloric acid (for pH adjustment, optional)
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of ethanol.
-
Addition of Amines and Aldehyde: To the stirred solution, slowly add 11.3 g (0.1 mol) of 40% aqueous dimethylamine. Following this, add 8.1 g (0.1 mol) of 37% aqueous formaldehyde dropwise while maintaining the temperature below 20°C using an ice bath.
-
Causality Note: The initial formation of the iminium ion is exothermic; slow, cooled addition prevents unwanted side reactions and ensures controlled formation of the desired electrophile.
-
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain reflux for 3-4 hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate. The product will be in the organic layer.
-
Washing: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove unreacted amine), 50 mL of water, and 50 mL of saturated sodium bicarbonate solution (to remove unreacted phenol).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The product can be further purified by vacuum distillation if high purity is required.
Safety: This reaction should be performed in a well-ventilated fume hood. This compound is harmful and can cause severe skin burns.[4][9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
Mechanism of Corrosion Inhibition
The protective action of this compound on a metal surface in an acidic medium is a surface phenomenon driven by adsorption.
-
Protonation in Acid: In an acidic solution, the nitrogen atom of the amine group gets protonated, existing in equilibrium with its neutral form.
-
Adsorption Pathways:
-
Physisorption: The protonated molecule can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.
-
Chemisorption: The neutral molecule can adsorb directly onto the metal surface. This is the dominant and more stable form of interaction, involving the sharing of lone pair electrons from the nitrogen and oxygen atoms with the vacant d-orbitals of iron atoms. The π-electrons of the aromatic ring also contribute to this bonding.[10][11]
-
-
Protective Film Formation: This adsorption process covers the active sites on the metal surface, forming a thin, protective molecular film. This film acts as a physical barrier, impeding the diffusion of corrosive species to the metal and preventing the dissolution of metal ions, thereby inhibiting corrosion.[12][13]
Diagram: Inhibition Mechanism
Caption: Adsorption of the inhibitor on the metal surface, blocking corrosive attacks.
Protocols for Performance Evaluation
To validate the efficacy of the synthesized inhibitor, a series of standardized tests are required.
Diagram: Experimental Evaluation Workflow
Caption: Standard workflow for evaluating the performance of a corrosion inhibitor.
Protocol 4.1: Specimen and Solution Preparation
-
Mild Steel Coupons: Mechanically polish mild steel specimens with a series of emery papers (e.g., 200, 400, 600, 800, 1200 grit), degrease with acetone, rinse with deionized water, and dry. Store in a desiccator before use.
-
Corrosive Medium: Prepare a 1.0 M HCl solution by diluting concentrated HCl with deionized water.
-
Inhibitor Solutions: Prepare a stock solution of this compound (e.g., 10⁻² M) in the 1.0 M HCl medium. Prepare a range of test concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution of the stock solution.
Protocol 4.2: Gravimetric (Weight Loss) Method
-
Weigh the prepared steel coupons accurately (W₁).
-
Immerse the coupons in beakers containing 100 mL of 1.0 M HCl (blank) and 100 mL of the various inhibitor concentrations.
-
Maintain the beakers at a constant temperature (e.g., 25°C) for a set period (e.g., 6 hours).
-
After immersion, retrieve the coupons, rinse with water and acetone, dry thoroughly, and reweigh (W₂).
-
Calculate the Inhibition Efficiency (%IE) using the formula:
-
%IE = [ (ΔW_blank - ΔW_inh) / ΔW_blank ] × 100
-
Where ΔW_blank is the weight loss in the blank solution and ΔW_inh is the weight loss in the inhibitor solution.[14]
-
Protocol 4.3: Electrochemical Analysis
Electrochemical tests are performed using a potentiostat with a standard three-electrode cell: the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[3]
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for about 30-60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.
-
Apply a small AC sinusoidal signal (e.g., 10 mV amplitude) over a frequency range from 100 kHz to 0.01 Hz.[3]
-
The resulting Nyquist plot is analyzed. An increase in the diameter of the semicircle corresponds to an increase in the charge transfer resistance (R_ct), indicating effective inhibition.
-
Calculate %IE using: %IE = [ (R_ct(inh) - R_ct(blank)) / R_ct(inh) ] × 100
-
-
Potentiodynamic Polarization (Tafel Plots):
-
After EIS, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[3]
-
Extrapolate the linear cathodic and anodic portions of the resulting Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate %IE using: %IE = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] × 100[12][15]
-
Protocol 4.4: Surface Analysis (SEM)
-
Immerse mild steel coupons in the blank and inhibitor-containing solutions for a prolonged period (e.g., 24 hours).
-
Retrieve, rinse, and dry the coupons.
-
Analyze the surface morphology using a Scanning Electron Microscope (SEM).
-
A smooth surface in the presence of the inhibitor, compared to a pitted and corroded surface in the blank, provides visual evidence of protection.[12]
Data Analysis and Theoretical Validation
The collected experimental data should be systematically tabulated to demonstrate the inhibitor's performance as a function of its concentration.
Table 1: Sample Performance Data for this compound in 1.0 M HCl
| Concentration (ppm) | Weight Loss %IE | i_corr (μA/cm²) | Tafel %IE | R_ct (Ω·cm²) | EIS %IE | E_corr (mV vs. SCE) |
| 0 (Blank) | - | 1050 | - | 45 | - | -475 |
| 50 | 75.2 | 252 | 76.0 | 190 | 76.3 | -468 |
| 100 | 86.5 | 136 | 87.0 | 355 | 87.3 | -462 |
| 200 | 92.1 | 80 | 92.4 | 610 | 92.6 | -455 |
| 500 | 94.8 | 51 | 95.1 | 980 | 95.4 | -450 |
Interpretation:
-
Inhibition Efficiency (%IE): A clear trend of increasing %IE with higher inhibitor concentration is observed across all three methods, indicating effective inhibition.
-
Corrosion Current (i_corr): A significant decrease in i_corr demonstrates that the inhibitor slows down the rate of corrosion.
-
Charge Transfer Resistance (R_ct): A substantial increase in R_ct signifies the formation of an insulating protective layer that impedes charge transfer.
-
Corrosion Potential (E_corr): The minor shift in E_corr (less than 85 mV) confirms that the inhibitor acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[2]
Theoretical Validation: Experimental findings can be powerfully corroborated by computational chemistry. Quantum chemical calculations using Density Functional Theory (DFT) can model the inhibitor molecule and calculate parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO).[10][16] A high E_HOMO value indicates a greater tendency to donate electrons to the metal, while a low energy gap (E_LUMO - E_HOMO) suggests higher reactivity and better inhibition efficiency, providing a theoretical basis for the observed performance.[10]
References
- Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
-
Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
-
SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Retrieved from [Link]
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
Patsnap. (n.d.). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka. Retrieved from [Link]
-
Brunel University Research Archive. (n.d.). a study of the mannich reaction with. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The quantum calculated for investigated dimethylamino compounds. Retrieved from [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (n.d.). View of Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. Retrieved from [Link]
-
Materials Science. (2023). The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor. Retrieved from [Link]
-
MDPI. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]
-
MDPI. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrochemical and Quantum Chemical Studies on Corrosion Inhibition Performance of 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide] on Mild Steel Corrosion in 1M HCl Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Anti-corrosion behaviour of 4(p-tolyldiazenyl)-2-((E)-(p-tolylimino)methyl)phenol on mild steel in 1M H2SO4: Experimental and theoretical studies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of 2-Dimethylaminopropionamidoantipyrine as a Corrosion Inhibitor for Mild Steel in HCl Solution: A Combined Experimental and Theoretical Study. Retrieved from [Link]
-
Semantic Scholar. (2019). Electrochemical and Surface Characterization Studies of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diethylenetriamine functionalized graphene oxide as a novel corrosion inhibitor for mild steel in hydrochloric acid solutions - New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrochemical Study of Corrosion Inhibition Behavior of Dehydroabietylamine Against Mild Steel in 1 M HCl. Retrieved from [Link]
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- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
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- 8. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
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- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Mannich Reaction for High-Yield Synthesis of 2-((Dimethylamino)methyl)phenol
Welcome to the technical support guide for the synthesis of 2-((Dimethylamino)methyl)phenol. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize the Mannich reaction for this specific target. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate common challenges and achieve high-yield, high-purity results.
The synthesis of this compound, a valuable Mannich base used as an epoxy resin catalyst and a versatile chemical intermediate, presents a classic challenge in regioselectivity.[1][2][3] This guide offers a structured approach to understanding and controlling the reaction parameters to favor the desired ortho-substituted product.
Section 1: The Underlying Chemistry: Mechanism & The Challenge of Regioselectivity
The Mannich reaction is a three-component condensation that, in this case, involves phenol, formaldehyde, and dimethylamine.[1][4] The reaction proceeds in two primary stages:
-
Iminium Ion Formation: Formaldehyde reacts with dimethylamine, typically under acid catalysis, to form a highly reactive electrophile known as the dimethylaminomethyl cation, or Eschenmoser's salt precursor.[1][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion to form the C-C bond.[5][6]
The core challenge lies in controlling where the aminomethyl group attaches to the phenol ring. The powerful electron-donating hydroxyl group is a strong ortho, para-director, meaning it activates the positions ortho (2 and 6) and para (4) to the hydroxyl group.[5] Consequently, the reaction can yield an undesired mixture of this compound, 4-((dimethylamino)methyl)phenol, and polysubstituted products like 2,6-bis and 2,4,6-tris((dimethylamino)methyl)phenol.[5][7][8] Achieving high selectivity for the 2-substituted isomer requires precise control over the reaction conditions.
Caption: The two-stage mechanism of the Mannich reaction with phenol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction with phenol? A1: It is an electrophilic aromatic substitution reaction. First, dimethylamine and formaldehyde condense to form an electrophilic iminium ion. The electron-rich phenol ring then attacks this ion, substituting a hydrogen atom (usually at the ortho or para position) with a dimethylaminomethyl group.[5][6][8]
Q2: Why does the reaction typically yield a mixture of ortho- and para-isomers? A2: The hydroxyl group (-OH) on the phenol ring is a strong activating group that donates electron density into the aromatic system. This increased electron density is most pronounced at the ortho and para positions, making them the most favorable sites for electrophilic attack.[5]
Q3: What is the role of a catalyst in this reaction? A3: Catalysts, often acidic, facilitate the initial formation of the iminium ion from the amine and aldehyde.[1][4] More advanced catalysts, such as copper(I) chloride (CuCl), can also dramatically improve the reaction's selectivity, steering it towards the desired ortho-product and minimizing byproduct formation.[1][7]
Q4: Can I use paraformaldehyde instead of aqueous formaldehyde (formalin)? A4: Yes, paraformaldehyde is often used. It serves as a solid source of formaldehyde and can be advantageous as it avoids introducing large volumes of water into the reaction, which can simplify workup and potentially alter reaction kinetics.[9][10]
Q5: What are the main byproducts I should expect? A5: The primary byproducts are the 4-((dimethylamino)methyl)phenol isomer and various polysubstituted species, such as 2,6-bis((dimethylamino)methyl)phenol and 2,4,6-tris((dimethylamino)methyl)phenol.[1][5][7] Formation of these is highly dependent on stoichiometry and reaction conditions.
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of this compound.
Caption: A workflow for troubleshooting common synthesis issues.
Problem 1: Low Yield of the Desired this compound
-
Possible Cause & Solution:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios can lead to unreacted starting material or favor side reactions.
-
Solution: Carefully control the molar ratios of phenol, formaldehyde, and dimethylamine. An excess of formaldehyde and amine often drives the reaction towards polysubstitution, consuming the desired mono-substituted product.[12]
-
-
Inefficient Catalysis: The reaction may be kinetically slow or non-selective without proper catalysis.
-
Problem 2: Significant Formation of Byproducts (Isomers and Polysubstituted Products)
-
Possible Cause & Solution:
-
High Reaction Temperature: Higher temperatures can overcome the activation energy for the formation of the para-isomer and polysubstituted products, reducing selectivity.[7]
-
Solution: Maintain strict temperature control. A Russian patent demonstrates that conducting the reaction at 50°C using a specific catalytic system prevents the formation of the 2,6-bis substituted byproduct entirely.[7]
-
-
Incorrect Stoichiometry: As mentioned, using an excess of formaldehyde and dimethylamine is a common cause of polysubstitution.
-
Solution: Employ a stoichiometric ratio that favors mono-substitution. Consider using phenol as the limiting reagent. For high selectivity, a reported method uses a molar ratio of Phenol:N,N,N',N'-tetramethylmethylenediamine:CuCl of 10:(10-11):(0.2-0.4).[7]
-
-
Problem 3: Reaction Mixture Turns Dark Brown/Black or Forms Tar
-
Possible Cause & Solution:
-
Oxidation of Phenol: Phenols are highly susceptible to air oxidation, especially at elevated temperatures, which leads to colored polymeric impurities.[12]
-
Solution: Use high-purity phenol, preferably freshly distilled. Crucially, perform the entire reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[12]
-
-
Excessive Reaction Temperature: Overheating can accelerate degradation and polymerization side reactions.
-
Solution: Ensure efficient stirring to avoid localized hot spots and maintain a consistent internal temperature. A reaction temperature of around 50°C is often optimal for minimizing degradation while achieving a good reaction rate.[7]
-
-
Problem 4: Difficulty in Product Isolation and Purification
-
Possible Cause & Solution:
-
Presence of Acidic Impurities: Unreacted phenol and other acidic byproducts can co-distill or interfere with extraction.
-
Solution: Before the main purification step (distillation or extraction), perform an alkaline wash. Adding an aqueous solution of sodium hydroxide (NaOH) will convert the acidic phenol into its water-soluble sodium salt, allowing it to be easily separated in an aqueous layer.[13]
-
-
Product is a Liquid: The product, this compound, is a liquid, which precludes purification by simple recrystallization.[1]
-
Section 4: Optimized Experimental Protocol for High-Selectivity Synthesis
This protocol is adapted from a demonstrated high-yield, high-selectivity method and is intended for trained laboratory professionals.[7] It utilizes N,N,N',N'-tetramethylmethylenediamine as the aminomethylating agent and a copper(I) chloride catalyst to achieve excellent regioselectivity for the ortho-product.
| Parameter | Recommended Condition | Rationale |
| Aminomethylating Agent | N,N,N',N'-Tetramethylmethylenediamine | Precursor for in-situ iminium ion generation; improves selectivity.[1][7] |
| Catalyst | Copper(I) Chloride (CuCl) | Enhances reaction rate and significantly increases selectivity for the 2-position.[7] |
| Molar Ratio | Phenol : Agent : CuCl = 10 : 10.5 : 0.3 | Optimized stoichiometry to maximize yield and prevent byproduct formation.[7] |
| Temperature | 50°C | Optimal balance between reaction rate and selectivity; prevents 2,6-bis formation.[7] |
| Reaction Time | 4 hours | Sufficient time for reaction completion under these catalytic conditions.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of phenol, minimizing tar and color formation.[12] |
| Expected Yield | 92-100% | Reported yield for the highly selective formation of the target product.[7] |
Step-by-Step Methodology
Materials:
-
Phenol (10 mmol)
-
N,N,N',N'-Tetramethylmethylenediamine (10.5 mmol)
-
Copper(I) Chloride (CuCl) (0.3 mmol)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is clean, dry, and can be maintained under an inert atmosphere.
-
Inerting: Purge the entire apparatus with nitrogen or argon for 10-15 minutes to displace all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Charging Reagents: To the flask, add phenol (10 mmol), N,N,N',N'-tetramethylmethylenediamine (10.5 mmol), and the copper(I) chloride catalyst (0.3 mmol).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to an internal temperature of 50°C using a temperature-controlled heating mantle or oil bath.
-
Monitoring: Maintain the reaction at 50°C with continuous stirring for 4 hours. The reaction progress can be monitored by TLC (using an appropriate solvent system, e.g., Ethyl Acetate/Hexane) by withdrawing small aliquots.
-
Workup and Purification:
-
After 4 hours, cool the reaction mixture to room temperature.
-
(Optional but recommended) Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous NaOH solution to remove any unreacted phenol.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
References
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem.
- An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction - Benchchem.
- This compound (CAS 120-65-0) For Research - Benchchem.
- Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction - ACS Public
- Mannich reaction - Wikipedia.
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- RU2384567C2 - Method of producing 2-[(dimethylamino)
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl)
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
- overcoming common challenges in 2,6-Bis(aminomethyl)phenol synthesis - Benchchem.
- 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia.
- Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic.
- Significance of Mannich Bases in Organic Synthesis and Applied Chemistry - Benchchem.
- Application Notes and Protocols for the Purification of 3-[(Dimethylamino)methyl]phenol - Benchchem.
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- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 8. adichemistry.com [adichemistry.com]
- 9. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 10. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side product formation in the synthesis of 2-((Dimethylamino)methyl)phenol
Technical Support Center: Synthesis of 2-((Dimethylamino)methyl)phenol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Mannich reaction for this synthesis. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, primarily focusing on minimizing the formation of unwanted side products and optimizing reaction selectivity.
Section 1: Understanding the Core Synthesis and Inherent Challenges
The synthesis of this compound is most commonly achieved via the Mannich reaction, a three-component condensation of phenol, formaldehyde, and dimethylamine.[1] The reaction proceeds through the formation of a highly reactive electrophile, the dimethylaminomethyl cation (an iminium ion), which is then attacked by the electron-rich phenol ring in an electrophilic aromatic substitution.[2][3]
The primary challenge in this synthesis arises from the directing nature of the phenolic hydroxyl group. As a strong activating ortho, para-director, it facilitates electrophilic attack at the positions ortho (2 and 6) and para (4) to the hydroxyl group.[2] This inherent reactivity profile is the root cause of the most common side products.
Visualizing the Reaction Pathway and Side Product Formation
The following diagram illustrates the central reaction mechanism and the branching pathways that lead to the most prevalent impurities.
Caption: Reaction mechanism for the synthesis of this compound and pathways to major side products.
Table 1: Common Side Products and Their Primary Causes
| Side Product | Chemical Name | Primary Cause(s) |
| Di-substituted Adduct | 2,6-bis[(dimethylamino)methyl]phenol | Excess aminomethylating agent; elevated reaction temperatures; prolonged reaction times.[4][5] |
| Para-Isomer | 4-((Dimethylamino)methyl)phenol | Inherent ortho, para-directing nature of the phenolic hydroxyl group.[2] |
| Tri-substituted Adduct | 2,4,6-tris((dimethylamino)methyl)phenol | Significant excess of formaldehyde and dimethylamine; forcing reaction conditions.[6][7] |
| Polymeric Resins | N/A | High temperatures; incorrect stoichiometry; presence of impurities that initiate polymerization.[7][8] |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is producing a high percentage of 2,6-bis[(dimethylamino)methyl]phenol. How can I improve the selectivity for the mono-substituted product?
A1: This is the most common selectivity issue. The formation of the di-substituted product occurs when the initially formed this compound undergoes a second aminomethylation. To favor mono-substitution, you must control the reaction kinetics and stoichiometry.
-
Causality: The first aminomethylation activates the remaining ortho position, making the second substitution competitive. By carefully managing conditions, you can stop the reaction after the first addition.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Ensure that phenol is the limiting reagent or use a slight excess relative to the iminium ion source. A molar ratio of Phenol:N,N,N',N'-tetramethylmethylenediamine (a stable iminium ion precursor) of 10:10-11 has been reported to enhance selectivity.[4]
-
Lower the Reaction Temperature: Elevated temperatures provide the activation energy for the second substitution. A Russian patent demonstrates that running the reaction at a lower temperature, specifically around 50°C, can completely suppress the formation of the 2,6-bis product.[4] Conversely, temperatures of 90°C or higher decrease selectivity.[4]
-
Introduce a Catalyst: The use of a copper(I) chloride (CuCl) catalyst has been shown to significantly increase the selectivity and yield of the mono-substituted product at lower temperatures (45-70°C).[4] The catalyst likely facilitates the electrophilic substitution at a lower energy, making the second substitution less favorable.
-
Control Reaction Time: Monitor the reaction progress using TLC or GC-MS. Overly long reaction times, even at moderate temperatures, can lead to an increase in the di-substituted product.
-
Q2: My reaction mixture is turning dark and forming a resinous/polymeric material. What is causing this and how can I prevent it?
A2: Polymer formation is typically a sign of uncontrolled side reactions, often promoted by excessive heat or incorrect reactant ratios.
-
Causality: Phenol-formaldehyde resins are formed through a series of condensation reactions that are highly exothermic and can be difficult to control, especially under strongly basic or acidic conditions and at high temperatures.[7]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the recommended reaction temperature (e.g., 50°C for catalyzed reactions) using a temperature-controlled bath. Avoid localized overheating.
-
Controlled Reagent Addition: If generating the iminium ion in situ, add the formaldehyde solution slowly and in a controlled manner to the mixture of phenol and dimethylamine while maintaining a low initial temperature (e.g., 10-15°C) before gently heating.[9]
-
Check Reagent Purity: Impurities in the starting materials, particularly in the phenol or formaldehyde, can sometimes initiate polymerization. Ensure you are using reagents of appropriate purity.
-
Avoid Strong Acids: While the reaction can be acid-catalyzed, using strong acids can promote unwanted polymerization of pyrrole, a related substrate.[6] It is advisable to use mild conditions or a specific catalyst like CuCl.
-
Q3: The reaction is sluggish and yields are low, even after extended reaction times. What parameters can I adjust?
A3: Low conversion rates point to insufficient reactivity of the electrophile or suboptimal reaction conditions.
-
Causality: The rate-limiting step is often the electrophilic attack on the phenol ring. The concentration and reactivity of the iminium ion are paramount.
-
Troubleshooting Steps:
-
Use a Catalyst: As mentioned, a CuCl catalyst can significantly increase the reaction rate at lower, more selective temperatures, leading to higher yields in a shorter time (e.g., 92-100% yield in 3.5-4.5 hours at 50°C).[4]
-
Consider a Pre-formed Aminomethylating Agent: Instead of generating the iminium ion in situ from formaldehyde and dimethylamine, using a more stable and potent aminomethylating agent can improve reliability and yield.
-
N,N,N',N'-tetramethylmethylenediamine: This compound serves as an effective precursor to the dimethylaminomethyl cation.[1][4]
-
Eschenmoser's Salt ([(CH₃)₂NCH₂]I): This is a powerful, pre-formed iminium salt that is a highly efficient dimethylaminomethylating agent, often used when substrates are less reactive.[10][11]
-
-
Solvent Choice: The reaction is often performed in protic solvents like ethanol or water, which help to solvate the intermediates.[2][9] Ensure the chosen solvent does not interfere with the reaction.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reactants (Phenol:Formaldehyde:Dimethylamine)? A: For high selectivity towards the mono-adduct, a slight excess of phenol is often beneficial. However, a highly effective patented method uses a molar ratio of Phenol : N,N,N',N'-tetramethylmethylenediamine : CuCl = 10 : 10.5 : 0.3 .[4] When using formaldehyde and dimethylamine directly, aiming for a near 1:1:1 molar ratio is a common starting point, with adjustments made based on observed side product formation.
Q: Is a catalyst necessary for this reaction? A: While the reaction can proceed without a catalyst, it often requires higher temperatures (80-110°C), which reduces selectivity and leads to the formation of the 2,6-bis substituted byproduct.[4] The use of a catalyst like CuCl is highly recommended as it allows the reaction to proceed efficiently at a lower temperature (~50°C), thereby increasing the selectivity for the desired this compound.[4]
Q: What is the standard work-up and purification procedure? A: High-purity product requires a robust purification strategy to remove the various side products and unreacted phenol.[5]
-
Extraction: After the reaction is complete, the mixture is typically basified and extracted with an organic solvent (e.g., diethyl ether, toluene) to move the aminophenol product into the organic phase.[9][12]
-
Washing: The organic layer should be washed with water or brine to remove water-soluble impurities.
-
Distillation: The most effective method for final purification is vacuum distillation, which separates the desired product from less volatile (polymeric) and more volatile (unreacted phenol) components.[4][12]
-
Chromatography: For very high purity standards, column chromatography on silica gel can be employed to separate the ortho- and para-isomers and remove any remaining di-substituted product.[5]
Section 4: High-Selectivity Experimental Protocol
This protocol is based on a catalyzed method designed to maximize the yield of this compound while minimizing side product formation.[4]
Protocol: Catalytic Aminomethylation of Phenol
Caption: Workflow for the high-selectivity synthesis of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a temperature probe connected to a heating mantle.
-
Charging Reactants: To the flask, add phenol (10 mmol), N,N,N',N'-tetramethylmethylenediamine (10.5 mmol), and copper(I) chloride (0.3 mmol).[4]
-
Reaction: Begin stirring and heat the mixture to 50°C. Maintain this temperature with consistent stirring for 4 hours.[4] The reaction should be monitored by TLC or GC for the disappearance of phenol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a 1M NaOH solution to basify the mixture and extract the product with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[4][12]
References
-
Mannich reaction mechanism for phenols. (n.d.). ResearchGate. Retrieved from [Link]
- Method of producing 2-[(dimethylamino)methyl]phenol. (2010). Google Patents (RU2384567C2).
-
Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (2022). MDPI. Retrieved from [Link]
-
Mannich reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012). Google Patents (CN102746168A).
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (n.d.). Eureka | Patsnap.
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]
- 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. (2000). Google Patents (RU2146245C1).
-
The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). ResearchGate. Retrieved from [Link]
-
a study of the mannich reaction with. (n.d.). Brunel University Research Archive. Retrieved from [Link]
-
Eschenmoser's salt. (n.d.). Wikipedia. Retrieved from [Link]
- Mannich base synthesis of substituted phenols. (1968). Google Patents (US3394399A).
-
Eschenmoser's salt: Application of Mannich reaction (Part 3). (2019). YouTube. Retrieved from [Link]
-
2,4,6-Tris(dimethylaminomethyl)phenol. (n.d.). Wikipedia. Retrieved from [Link]
-
Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. (2023). Organic Chemistry. Retrieved from [Link]
-
(PDF) Phenolic Structure and Colour in Mannich Reaction Products. (2007). ResearchGate. Retrieved from [Link]
-
Eschenmoser's salt enabled initial success. Reactions were run on... (n.d.). ResearchGate. Retrieved from [Link]
-
Unorthodox Rate Enhancement in the Mannich Reaction of Para-Substituted Phenols Containing Electron- Withdrawing Groups. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Mannich reaction for the synthesis of phenol-functionalized nylon 6 polymers using a zinc acetate catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. (n.d.). SciTePress. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Purification of 2-((Dimethylamino)methyl)phenol by HPLC
Welcome to the technical support center for the purification of 2-((Dimethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful purification of this compound using High-Performance Liquid Chromatography (HPLC).
Understanding the Analyte: this compound
Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound (CAS 120-65-0). Its structure, featuring both a phenolic hydroxyl group (acidic) and a tertiary amine (basic), makes its chromatographic behavior highly dependent on the mobile phase pH.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Boiling Point | ~216.7 °C at 760 mmHg | [1][3] |
| Structure | A phenol ring with a dimethylaminomethyl substituent | [1] |
| Key Feature | Amphoteric nature (acidic phenol, basic amine) | |
| XLogP3 | 0.9 | [2][3] |
This amphoteric nature is the primary cause of many chromatographic challenges, most notably peak tailing. The tertiary amine can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape and inaccurate quantification.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best initial HPLC column choice for purifying this compound?
A1: For a polar and basic compound like this compound, a modern, high-purity, end-capped C18 or C8 column is a suitable starting point.[7] However, to mitigate the common issue of peak tailing due to silanol interactions, consider using a column with a polar-embedded phase or a "low silanol activity" designation.[6][8] These columns are specifically designed to shield the silica surface and provide better peak shapes for basic analytes.
Q2: Why is my peak for this compound tailing severely?
A2: Peak tailing is the most common issue for this compound and is primarily caused by secondary interactions between the basic dimethylamino group and acidic, ionized silanol groups on the surface of the silica stationary phase.[4][5][6] This interaction is electrostatic and leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Q3: How does mobile phase pH affect the retention and peak shape?
A3: The mobile phase pH is a critical parameter.[9][10]
-
At low pH (e.g., pH 2.5-3.5): The tertiary amine will be protonated (positively charged), and the silanol groups on the stationary phase will be largely non-ionized. This minimizes the strong ionic interaction causing tailing, leading to improved peak shape.[10]
-
At mid-range pH (e.g., pH 4-7): Both the amine and silanols can be ionized, leading to maximum interaction and severe peak tailing. This pH range should generally be avoided.[6]
-
At high pH (e.g., pH > 8): The tertiary amine is neutral, and the silanols are deprotonated (negatively charged). While this can also reduce tailing, it requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[11]
Q4: Can I use gradient elution for this purification?
A4: Yes, gradient elution is often beneficial, especially if your sample contains impurities with a wide range of polarities.[9] A typical gradient would start with a higher percentage of aqueous buffer and ramp up the organic solvent (e.g., acetonitrile or methanol) concentration. This allows for the elution of more polar impurities first, followed by the target compound, and finally any less polar byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Persistent Peak Tailing Despite Low pH
Question: I've adjusted my mobile phase pH to 3.0 with formic acid, but I still see significant peak tailing. What else can I do?
Answer: While low pH is a good first step, other factors can contribute to tailing. Here is a systematic approach to resolve the issue:
-
Add a Competitive Base: Introduce a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.[10]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can also help to shield the silanol interactions and improve peak shape.[10][12]
-
Check for Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites. Try a new, high-quality column known for good performance with basic compounds.
-
Consider Extra-Column Effects: Ensure that all tubing between the injector and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing.[6]
Issue 2: Poor Resolution from Impurities
Question: I have an impurity that co-elutes with my main peak. How can I improve the separation?
Answer: Improving resolution requires manipulating the selectivity of your chromatographic system.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[9] These solvents have different selectivities and can alter the elution order of closely related compounds.
-
Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds. Systematically adjust the pH in small increments (e.g., 0.2 pH units) to see if the resolution improves.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds through pi-pi interactions.[7][13]
-
Optimize the Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution between closely eluting peaks.
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Experimental Protocols
Protocol 1: Initial Method Development (Reverse-Phase HPLC)
This protocol provides a starting point for developing a purification method.
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 274 nm.[14]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject a standard of this compound to determine its retention time.
-
Inject your crude sample to assess purity and the retention times of impurities.
-
Based on the results, adjust the gradient to improve resolution around the peak of interest.
-
Protocol 2: Preparative Purification Workflow
Once an analytical method is established, it can be scaled up for preparative purification.
Caption: Workflow for preparative HPLC purification.
References
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. Available at: [Link]
-
Separation of this compound on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
This compound | C9H13NO - PubChem. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - ALWSCI. Available at: [Link]
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This compound - LookChem. Available at: [Link]
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2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O - PubChem. Available at: [Link]
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Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]
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What is the best way to deal with a polar compound's purity with HPLC? - Quora. Available at: [Link]
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A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. Available at: [Link]
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Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]
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2,4,6-Tris(dimethylaminomethyl)phenol - SIELC Technologies. Available at: [Link]
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Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available at: [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. Available at: [Link]
- RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents.
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
(PDF) Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts - ResearchGate. Available at: [Link]
-
Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I - Analytical and Bioanalytical Chemistry Research. Available at: [Link]
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- 14. epa.gov [epa.gov]
Technical Support Center: Overcoming Scale-Up Challenges in the Phenolic Mannich Reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Mannich reaction of phenol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable carbon-carbon bond-forming reaction from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key challenges in scaling up the phenolic Mannich reaction.
Q1: What is the fundamental mechanism of the phenolic Mannich reaction, and what are the key reactive intermediates?
A1: The Mannich reaction is a three-component condensation that, in this context, involves a phenol, formaldehyde, and a primary or secondary amine.[1] The mechanism proceeds in two primary stages:
-
Iminium Ion Formation: The amine first attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration, typically under acidic conditions, to form a highly reactive and electrophilic species known as an iminium ion (or Eschenmoser's salt precursor).[2][3] The pH is critical here, as it must be low enough to facilitate dehydration but not so low as to fully protonate the starting amine, which would render it non-nucleophilic.[4]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as the nucleophile, attacking the iminium ion.[3] Because the hydroxyl group of the phenol is a strong activating ortho, para-director, the aminomethyl group is added at the positions ortho or para to the hydroxyl group.[2]
Q2: Why is regioselectivity such a significant challenge during scale-up?
A2: The hydroxyl group of phenol strongly activates the aromatic ring, increasing electron density at the ortho (2,6) and para (4) positions.[2] This leads to the concurrent formation of a mixture of ortho- and para-substituted isomers, making product isolation and purification difficult.[2] On a larger scale, controlling this ratio becomes a significant challenge. The final ortho:para ratio is sensitive to reaction conditions such as temperature, solvent, and the steric bulk of the reactants.[2] In some specialized applications, additives like β-cyclodextrin have been used to selectively include the para-product, thereby favoring its formation.[5]
Q3: My reaction often produces a dark, tar-like substance. What causes this, and how can it be prevented on a larger scale?
A3: The formation of dark, polymeric, or tarry material is a very common issue. It typically stems from two sources:
-
Phenol Oxidation: Phenols are highly susceptible to oxidation, especially at elevated temperatures or in the presence of air. This process forms highly colored quinone-type structures and subsequent polymers.[4]
-
Starting Material Impurities: The presence of resorcinolic impurities in the phenol starting material can also lead to persistent coloration of the final product.[4][6]
To mitigate this, especially during scale-up, it is crucial to use high-purity reagents, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, and implement strict temperature control to avoid overheating.[4]
Q4: What are the primary safety hazards to consider when moving from a lab-scale to a pilot-plant scale?
A4: Scaling up the Mannich reaction introduces significant safety considerations:
-
Exothermicity: The reaction is often exothermic. On a small scale, this heat is easily dissipated, but on a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[7] This can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a dangerous runaway reaction.
-
Pressure Buildup: A runaway reaction can cause the solvent to boil, leading to a rapid increase in vessel pressure. Furthermore, side reactions or decomposition at elevated temperatures can generate gas.
-
Reagent Hazards: Formaldehyde is a toxic and volatile substance. Phenol is corrosive and toxic. Amines can be corrosive and flammable. Handling large quantities of these materials requires specialized equipment and personal protective equipment (PPE).
A thorough thermal hazard assessment using techniques like reaction calorimetry is essential before any significant scale-up to understand the heat of reaction and the potential for thermal runaway.[8]
Section 2: Detailed Troubleshooting Guide
This guide provides solutions to specific experimental problems encountered during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Incorrect molar ratios of reactants. 3. Poor Reagent Quality: Degradation of formaldehyde or amine; impurities in phenol. | 1. Optimize Conditions: Gradually increase reaction time or temperature, monitoring progress by TLC or HPLC.[4] 2. Adjust Ratios: Systematically vary the molar ratios. An excess of formaldehyde and amine often drives the reaction towards completion, especially for di- or tri-substitution.[4] 3. Use High-Purity Reagents: Use fresh, high-purity reagents. Consider purifying the starting phenol if necessary.[4] |
| Poor Regioselectivity (Ortho/Para Mixture) | 1. Kinetic vs. Thermodynamic Control: Reaction temperature may favor one isomer over another. 2. Steric Effects: The steric bulk of the amine or substituents on the phenol can influence the position of attack. | 1. Temperature Screening: Run small-scale experiments at various temperatures to determine the effect on the isomer ratio. 2. Solvent Screening: The polarity of the solvent can influence the transition state and affect regioselectivity. Test a range of solvents (e.g., ethanol, methanol, water, aprotic solvents).[9] |
| Formation of Poly-substituted Byproducts | 1. Excess Reagents: Molar ratios of formaldehyde and amine are too high relative to phenol. 2. Prolonged Reaction Time/High Temperature: More forcing conditions can drive the reaction to further substitution. | 1. Control Stoichiometry: Carefully control the stoichiometry to favor mono-substitution. A 1:1:1 ratio is a good starting point for mono-aminomethylation.[3] 2. Reduce Reaction Time/Temp: Stop the reaction once the desired product is maximized, as determined by in-process monitoring. |
| Product is Oily, Sticky, or Fails to Crystallize | 1. Presence of Oligomers: Small amounts of polymeric byproducts are present. 2. Residual Solvent: Incomplete removal of reaction solvent. 3. Isomeric Mixture: A mixture of ortho and para isomers can inhibit crystallization. | 1. Trituration: Attempt to triturate the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation/crystallization of the desired product.[4] 2. Purification: Use column chromatography for separation. For larger scales, consider an acid-base workup to isolate the basic Mannich product from non-basic impurities.[2][3] |
| Reaction Runaway (Uncontrolled Exotherm) | 1. Poor Heat Dissipation: Inadequate cooling capacity for the reactor scale. 2. Addition Rate Too Fast: Reagents are added too quickly, causing heat generation to exceed the cooling rate. | 1. Improve Heat Transfer: Ensure the reactor is appropriately sized and has sufficient cooling capacity. Avoid oil baths for large-scale reactions; use heating/cooling mantles with probes.[7] 2. Control Addition: Add the most reactive component (often formaldehyde or amine solution) slowly via a dropping funnel, carefully monitoring the internal temperature.[4] For very exothermic systems, consider a semi-batch process where one reactant is fed over time. |
Section 3: Key Experimental Protocols & Methodologies
Protocol 1: General Lab-Scale Synthesis of 2-(morpholinomethyl)-4-methylphenol
This protocol provides a representative example for the synthesis of a phenolic Mannich base.
Materials:
-
p-Cresol (1 equivalent)
-
Morpholine (1 equivalent)
-
Formaldehyde (37% aqueous solution, 1 equivalent)
-
Ethanol (as solvent)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (or Ethyl Acetate) for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add morpholine to the cooled solution, maintaining the low temperature.
-
Add the aqueous formaldehyde solution dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 60-70 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and proceed with the purification workflow.
Protocol 2: Standard Acid-Base Extraction and Purification Workflow
This workflow is crucial for separating the basic Mannich product from unreacted phenol and non-basic byproducts on a larger scale.
Procedure:
-
After cooling the reaction mixture from Protocol 1, remove the ethanol under reduced pressure.
-
Dilute the residue with water and an organic solvent like dichloromethane.
-
Acidify the aqueous layer with hydrochloric acid to a pH of ~2. This protonates the Mannich base, making it water-soluble, while the unreacted phenol remains in the organic layer.[3]
-
Separate the layers. Wash the aqueous layer with fresh dichloromethane to remove any remaining non-basic impurities.[3]
-
Slowly basify the acidic aqueous layer with a sodium hydroxide solution to a pH of 9-10. The Mannich base will deprotonate and precipitate or form an oil.[3]
-
Extract the product into a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting product can be further purified by recrystallization or column chromatography if needed.[2]
Section 4: Visualizations and Scale-Up Parameters
Mannich Reaction Mechanism & Control Points
The following diagram illustrates the core mechanism and highlights critical parameters that must be controlled during scale-up.
Caption: Key mechanistic steps and associated control points for scaling the phenolic Mannich reaction.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common problems in the Mannich reaction scale-up.
Critical Parameters for Scale-Up
When scaling the Mannich reaction, careful consideration must be given to the following parameters to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (Bench) | Pilot / Production Scale (Plant) | Rationale for Change / Key Consideration |
| Temperature Control | Oil bath, ice bath. Easy to manage. | Jacketed reactor with controlled heating/cooling fluid.[7] | The surface-area-to-volume ratio decreases significantly, making heat removal the critical rate-limiting step. Precise control is needed to prevent runaway reactions. |
| Reagent Addition | Manual addition via pipette or funnel. | Controlled addition via dosing pumps. | Ensures a consistent, slow addition rate to manage the exotherm. Prevents localized "hot spots" that can lead to byproduct formation.[4] |
| Mixing | Magnetic stirrer. Generally efficient. | Overhead mechanical stirrer (impeller). | Efficient mixing is vital to ensure thermal and concentration homogeneity. Poor mixing can lead to localized overheating and side reactions. |
| Atmosphere | Often run open to the air. | Inert atmosphere (Nitrogen/Argon blanket). | Prevents oxidation of the electron-rich phenol, which is a major cause of color and tar formation, especially over longer reaction times at scale.[4] |
| Workup | Separatory funnel extractions. | Jacketed reaction vessel with bottom outlet valve for phase separations. | Handling large volumes of solvents and aqueous layers requires dedicated equipment. The acid-base extraction method is highly scalable. |
| Safety Assessment | General lab safety protocols. | Formal Process Hazard Analysis (PHA), reaction calorimetry studies.[8] | Essential to quantify the heat of reaction, onset temperature for decomposition, and potential for gas generation to design adequate cooling and emergency relief systems.[10] |
References
-
The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem.
-
Mannich reaction mechanism for phenols. | Download Scientific Diagram - ResearchGate.
-
Mannich Reaction Mechanism - Unacademy.
-
ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. - ResearchGate.
-
An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction - Benchchem.
-
Mannich reaction - Wikipedia.
-
Mannich Reaction - Chemistry Steps.
-
Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands - Taylor & Francis Online.
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry.
-
Overcoming common challenges in 2,6-Bis(aminomethyl)phenol synthesis - Benchchem.
-
Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed.
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
-
Mannich reaction – Knowledge and References - Taylor & Francis.
-
Mannich reaction: A versatile and convenient approach to bioactive skeletons - Indian Academy of Sciences.
-
Scale-up Reactions - Division of Research Safety | Illinois.
-
The Redox-Mannich Reaction - PMC - NIH.
-
Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions - MDPI.
-
A study of the mannich reaction with - Brunel University Research Archive.
-
Conditions optimization of the mannich reaction under different conditions - ResearchGate.
-
The Mannich Reaction - ResearchGate.
-
Mannich reaction: optimization of reaction conditions a | Download Table - ResearchGate.
-
(PDF) Phenolic Structure and Colour in Mannich Reaction Products - ResearchGate.
-
Application of the Mannich reaction in the structural modification of natural products.
-
Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Publishing.
-
A Checklist for Inherently Safer Chemical Reaction Process Design and Operation - AIChE.
-
Safety Considerations in Process Industries.
-
Chemical Process Safety | Techniques & Equipment - Mettler Toledo.
-
Safety Considerations in the Chemical Process Industries | Request PDF - ResearchGate.
-
Chemistry 3 - Mannich reaction - YouTube.
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Removing unreacted phenol from 2-((Dimethylamino)methyl)phenol mixture
Welcome to the technical support center for the purification of 2-((Dimethylamino)methyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this Mannich base from unreacted phenol after synthesis. Here, we provide in-depth, field-proven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating this compound from unreacted phenol?
The separation hinges on the key structural difference between the two molecules: this compound possesses a basic tertiary amine group, whereas phenol is only weakly acidic.[1][2] This allows for selective protonation or deprotonation using acid-base extraction techniques. By washing a solution of the mixture with a dilute acid, the basic product becomes a water-soluble salt, while the neutral (at that pH) phenol remains in the organic layer.[3][4][5]
Q2: Why is acid-base extraction the most recommended method over distillation?
While the two compounds have different boiling points, they are relatively close (Phenol: ~181.7°C; this compound: ~216.7°C).[6][7][8] Achieving high purity through fractional distillation would require a highly efficient column and careful control over conditions to prevent co-distillation.[9] More importantly, Mannich bases can be susceptible to decomposition at elevated temperatures. Acid-base extraction is performed at room temperature, is highly selective, scalable, and generally provides a purer product with less risk of degradation.
Q3: Can I use a base wash (e.g., NaOH) first to remove the phenol?
While technically possible, it is less efficient and can be problematic. Both phenol (pKa ~10) and the phenolic proton on your product are acidic and will be deprotonated by a strong base like NaOH, forming water-soluble phenoxides.[10][11] This would move both compounds into the aqueous layer, failing to achieve separation. The unique basicity of the amine is the most effective handle for selective separation.
Q4: How can I quickly check if the separation was successful?
Thin-Layer Chromatography (TLC) is an excellent, rapid method for monitoring the purification process. By spotting the initial mixture, the organic layer after extraction, and the final product on a TLC plate, you can visualize the separation. Phenol and the more polar aminophenol product will have distinct Rf values. A common solvent system for this is ethyl acetate/hexanes.[12][13]
Key Compound Properties for Separation Strategy
To design an effective separation, it is crucial to understand the physicochemical properties of the compounds involved.
| Property | Phenol | This compound | Rationale for Separation |
| Molecular Weight | 94.11 g/mol | 151.21 g/mol [14] | - |
| Boiling Point | 181.7 °C[6][15][16] | ~216.7 °C[7][8] | Separation by vacuum distillation is possible but challenging. |
| pKa (Acidity) | ~10 (for -OH group)[6][10][16] | ~10 (for -OH group) | The acidic character is similar, making separation by base difficult. |
| pKa (Basicity) | N/A | Conjugate acid pKa ~8-9 | Key Difference: The amine group is readily protonated by dilute acid. |
| Solubility | Sparingly in H₂O; Soluble in ether, NaOH(aq)[6][17][18] | Soluble in H₂O, ethanol, ether; Soluble in HCl(aq) as a salt[8] | Differential solubility in acidic aqueous solution is the basis for extraction. |
Troubleshooting Guide: Acid-Base Extraction
This section addresses specific issues you might encounter during the primary purification protocol.
Q: I performed the dilute acid wash, but my final product yield is very low. Where did it go?
A: There are two likely scenarios:
-
Incomplete Back-Extraction: Your product, as an ammonium salt, is in the acidic aqueous layer. When you neutralize this layer with a base (e.g., NaOH) to regenerate the free amine, you must ensure the pH is sufficiently high (pH > 10) to fully deprotonate the ammonium salt. Incomplete neutralization will leave some of the product as the water-soluble salt, leading to poor recovery during the subsequent extraction with an organic solvent.
-
Accidental Discarding: You may have inadvertently discarded the acidic aqueous layer containing your protonated product, mistaking the organic layer (which now only contains phenol) as the product layer. It is crucial to label all flasks and save every fraction until the final product is isolated and characterized.
Q: A thick, stable emulsion formed at the interface between my organic and aqueous layers. How can I resolve this?
A: Emulsion formation is common, especially when using chlorinated solvents or after vigorous shaking. Here are several effective techniques to break it:
-
Add Brine: Add a small amount of saturated NaCl solution. The increased ionic strength of the aqueous layer can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
Q: After neutralizing the acidic aqueous layer, my product appears as an oil but won't fully separate for extraction. What should I do?
A: This suggests your product has some residual water solubility or is forming a fine suspension.
-
"Salting Out": Add solid NaCl to the aqueous layer until it is saturated. This decreases the solubility of organic compounds in the aqueous phase, promoting better separation.
-
Increase the Number of Extractions: Instead of one or two large-volume extractions, perform three to five extractions with smaller volumes of fresh organic solvent to ensure complete recovery of the product.
-
Switch Solvents: Try a different organic solvent for the back-extraction. If you used diethyl ether, consider ethyl acetate or dichloromethane, which may have better solvation properties for your product.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is the standard and most effective method for removing unreacted phenol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture (containing both phenol and the product) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash (Product Extraction): Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Cap the funnel and gently invert it 10-15 times, venting frequently to release any pressure. This step protonates the this compound, transferring it as a salt to the aqueous layer, while phenol remains in the organic layer.[5][19]
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1 (Product)".
-
Repeat Acidic Wash: To ensure complete extraction of the product, add a second portion of 1 M HCl to the organic layer in the funnel, shake, and separate as before. Combine this second aqueous wash with "Aqueous Layer 1". The organic layer now primarily contains unreacted phenol.
-
Product Regeneration: Cool the combined acidic aqueous fractions in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The aminophenol product should precipitate or form an oily layer as the neutral free base is regenerated.
-
Back-Extraction (Product Isolation): Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., diethyl ether), shake gently, and separate the layers. This time, the neutral product will move into the organic layer. Collect the organic layer.
-
Repeat Back-Extraction: Perform two more extractions of the aqueous layer with fresh organic solvent to maximize product recovery. Combine all organic extracts.
-
Final Wash and Drying: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Workflow Visualization
Caption: Acid-base extraction workflow for purifying this compound.
References
-
Phenol - Wikipedia. Wikipedia. [Link]
-
Phenol | C6H5OH | CID 996 - PubChem. National Institutes of Health. [Link]
-
5.5: Acid-base Properties of Phenols. Chemistry LibreTexts. [Link]
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Acid–base extraction - Wikipedia. Wikipedia. [Link]
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Table 4-2, Physical and Chemical Properties of Phenol - NCBI. National Center for Biotechnology Information. [Link]
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Phenol - Solubility of Things. Solubility of Things. [Link]
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Physical and Chemical Properties of Phenol - BYJU'S. BYJU'S. [Link]
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physical properties of Phenol - Unacademy. Unacademy. [Link]
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Phenol - Sciencemadness Wiki. Sciencemadness. [Link]
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What Is The Melting And Boiling Point Of Phenol? - Chemistry For Everyone. YouTube. [Link]
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Phenols - Wikipedia. Wikipedia. [Link]
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The pKa values of mono-substituted phenols and benzenethiols... Journal of the Chemical Society B: Physical Organic. [Link]
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2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem. National Institutes of Health. [Link]
-
This compound - LookChem. LookChem. [Link]
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A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. [Link]
-
Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. [Link]
-
Acid-Base Extraction Techniques - Coconote. Coconote. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Phenol, 2,4,6-tris[(dimethylamino)methyl]- - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. Chemistry Steps. [Link]
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This compound | C9H13NO | CID 32897 - PubChem. National Institutes of Health. [Link]
-
Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Patsnap. [Link]
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- Method of producing 2-[(dimethylamino)methyl]phenol.
- PURIFICATION OF PHENOL.
-
Chemical Properties of Phenol, 2,4,6-tris[(dimethylamino)methyl]- (CAS 90-72-2). Cheméo. [Link]
- Process for recovering phenol from aqueous phenolic mixtures.
-
Synthesis of mannich bases and screening for antimicrobial activity. ScienceDirect. [Link]
-
2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem. National Institutes of Health. [Link]
-
2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia. Wikipedia. [Link]
-
5.3: Fractional Distillation. Chemistry LibreTexts. [Link]
- Purification of impure phenols by distillation with an organic solvent.
-
Synthesis, Characterization and Application of Mannich Base. International Journal of ChemTech Research. [Link]
-
Synthesis and biological evaluation of some novel Mannich bases. Scholars Research Library. [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32... Studia Universitatis Babes-Bolyai Chemia. [Link]
-
Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. ResearchGate. [Link]
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. [Link]
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- 19. youtube.com [youtube.com]
Troubleshooting common issues in Mannich base synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Mannich base synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Mannich reaction—a cornerstone of C-C bond formation and aminoalkylation in modern organic synthesis.[1][2][3] We understand that while powerful, this three-component condensation can present unique challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to explain the causality behind common issues and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of Mannich bases in a direct question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?
A low or nonexistent yield is the most common issue in Mannich reactions and can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.[4]
Causality & Explanation: The Mannich reaction hinges on the successful in situ formation of a reactive electrophile, the Eschenmoser salt (iminium ion), and its subsequent trapping by an enol or enolate nucleophile.[5][6][7] Failure in either of these fundamental steps will halt the reaction.
Troubleshooting Workflow:
// Nodes Start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="Step 1: Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Step 2: Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Stoichiometry [label="Step 3: Check Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"];
// Reagent Sub-nodes Para [label="Is Paraformaldehyde Fresh?\nOld reagent fails to depolymerize effectively.", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Is the Amine Pure?\nContaminants can interfere.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Is the Solvent Anhydrous/Appropriate?\nWater can affect iminium ion formation.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions Sub-nodes Temp [label="Is the Temperature Correct?\nToo low: no reaction. Too high: decomposition.", fillcolor="#F1F3F4", fontcolor="#202124"]; pH [label="Is pH Optimal (Slightly Acidic)?\nAcid catalyzes iminium ion formation.", fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Is Reaction Time Sufficient?\nMonitor via TLC.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Stoichiometry Sub-nodes Ratio [label="Are Molar Ratios Correct?\nAn excess of one reagent may be needed.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solution Node Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Para [label="Check"]; Reagents -> Amine [label="Check"]; Reagents -> Solvent [label="Check"];
Start -> Conditions [style=dashed]; Conditions -> Temp [label="Check"]; Conditions -> pH [label="Check"]; Conditions -> Time [label="Check"];
Start -> Stoichiometry [style=dashed]; Stoichiometry -> Ratio [label="Check"];
// Connections to Success Para -> Success [label="Resolved", color="#34A853"]; Amine -> Success [label="Resolved", color="#34A853"]; Solvent -> Success [label="Resolved", color="#34A853"]; Temp -> Success [label="Resolved", color="#34A853"]; pH -> Success [label="Resolved", color="#34A853"]; Time -> Success [label="Resolved", color="#34A853"]; Ratio -> Success [label="Resolved", color="#34A853"]; } Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Assess Reagent Quality:
-
Formaldehyde Source: Paraformaldehyde is a common source, but it must be fresh. Old paraformaldehyde can be difficult to depolymerize, leading to a low concentration of available formaldehyde in the reaction mixture.[4] If in doubt, use a fresh bottle or consider an alternative source like formalin, though this introduces water which may not be ideal for all substrates.[8]
-
Amine Purity: Ensure the primary or secondary amine is pure. Contaminating impurities can react with the aldehyde or catalyst.[9]
-
Carbonyl Compound: The active hydrogen component (e.g., ketone, ester) should be pure. The presence of acidic or basic impurities can disrupt the required catalytic conditions.
-
-
Optimize Reaction Conditions:
-
Temperature: Many Mannich reactions require heating (reflux) to proceed at a reasonable rate.[4] However, excessive heat can cause decomposition of the starting materials, iminium intermediate, or the final product.[10] Start at a lower temperature and gradually increase it, monitoring by TLC.[10]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are common as they help stabilize the iminium ion intermediate.[4][10] In some cases, aprotic solvents may be required. Experimenting with different solvents can significantly improve outcomes.[11][12][13]
-
Catalyst: Most Mannich reactions are catalyzed by acid (e.g., HCl), which is essential for promoting the formation of the electrophilic iminium ion.[5][7] Ensure the correct amount of catalyst is used. Some modern protocols use specific Lewis acids or organocatalysts like proline to improve yield and selectivity.[6][10]
-
Q2: My reaction is messy, and I'm isolating significant side products. How can I improve selectivity?
The formation of side products is common when reactants have multiple reactive sites or can participate in competing reaction pathways.
Causality & Explanation: The two most common side reactions are the formation of bis-Mannich adducts and aldol condensation products .
-
Bis-Mannich Products: These form when the initial Mannich base product still contains an active hydrogen and can react a second time. This is particularly prevalent when using primary amines or ammonia, as the resulting secondary amine product is itself a substrate for another Mannich reaction.[5][14] Substrates with multiple acidic α-protons can also lead to double addition.[5][15]
-
Aldol Products: The enolizable carbonyl compound can react with itself (or with the aldehyde) in a competing aldol condensation, especially under basic conditions or at elevated temperatures.[10]
// Nodes Reactants [label="Ketone (Enolizable)\n+ Aldehyde\n+ Amine (1° or 2°)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; Enol [label="Enol / Enolate", fillcolor="#FFFFFF", fontcolor="#202124"];
MainPath [label="Mannich Reaction\n(Desired Pathway)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Mono-Mannich Base", fillcolor="#34A853", fontcolor="#FFFFFF"];
SidePath1 [label="Further Reaction\n(If Amine is 1° or\nKetone has >1 acidic site)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BisProduct [label="bis-Mannich Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SidePath2 [label="Self-Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AldolProduct [label="Aldol Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Iminium [label="Forms"]; Reactants -> Enol [label="Forms"];
Iminium -> MainPath; Enol -> MainPath; MainPath -> Product;
Product -> SidePath1 [label="Reacts with\nmore Iminium Ion"]; SidePath1 -> BisProduct;
Enol -> SidePath2 [label="Reacts with\nmore Ketone/Aldehyde"]; SidePath2 -> AldolProduct; } Caption: Competing reaction pathways in Mannich synthesis.
Recommended Actions:
-
To Prevent Bis-Mannich Products:
-
Stoichiometric Control: Carefully control the molar ratios. Use a slight excess of the carbonyl compound relative to the amine and aldehyde to favor mono-substitution.[4]
-
Amine Choice: Whenever possible, use a secondary amine (R₂NH) instead of a primary amine (RNH₂) or ammonia. The resulting tertiary amine product cannot react further.[5] If a primary amine is necessary, consider using it as the limiting reagent.
-
Steric Hindrance: Employing a bulkier, sterically hindered amine can disfavor the second addition reaction.[15]
-
Slow Addition: Adding the amine or aldehyde solution dropwise over time can help maintain a low concentration of the iminium ion, reducing the likelihood of a second reaction with the newly formed product.[16]
-
-
To Minimize Aldol Condensation:
-
Control Temperature: Lowering the reaction temperature can slow the rate of the aldol reaction, which can be more temperature-sensitive than the Mannich reaction.[10]
-
Use Pre-formed Iminium Salts: Using a pre-formed and isolated Eschenmoser salt ensures the electrophile is readily available, allowing the Mannich reaction to outcompete the self-condensation pathway.
-
Catalyst Choice: The use of specific catalysts, particularly organocatalysts like proline, can significantly enhance the rate of the Mannich reaction relative to the aldol side reaction.[10]
-
Q3: I've successfully formed my product according to TLC/LC-MS, but I'm struggling with purification and isolation. What are the best practices?
Mannich bases are, by definition, basic compounds. This property can be exploited for purification but can also lead to challenges like instability or difficulty with chromatography.
Causality & Explanation: The basic nitrogen atom in a Mannich base makes it prone to protonation. The resulting hydrochloride or other salt often has very different solubility properties than the free base, a characteristic that is key to its purification.[4] However, some Mannich bases can be unstable, undergoing elimination (deamination) to form α,β-unsaturated carbonyl compounds, particularly under harsh pH or thermal conditions.[17][18]
Recommended Actions:
-
Purification via Salt Formation:
-
This is the most common and effective method. After the reaction is complete, the mixture is often cooled and treated with a solvent like acetone to precipitate the Mannich base as its hydrochloride salt.[4]
-
The crude salt can then be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).[4] See the protocol below for a detailed procedure.
-
-
Chromatography:
-
Free Base: If the Mannich base is stable, it can be purified by standard silica gel chromatography. The reaction mixture should first be neutralized with a base (e.g., aq. NaHCO₃) and extracted into an organic solvent. Be aware that the basic amine can streak on acidic silica gel. To mitigate this, the eluent can be treated with a small amount of a volatile base like triethylamine (~1%).
-
Product Instability: If your product is unstable on silica, consider using a less acidic stationary phase like alumina or a reverse-phase column. Keep purification steps cold if thermal decomposition is a concern.[19]
-
-
Aqueous Workup Issues:
-
Emulsions: During aqueous workup, the amphiphilic nature of some Mannich bases can lead to emulsions. Adding brine (saturated aq. NaCl) can help break these up.
-
Product in Aqueous Layer: If your product is highly polar, it may have some solubility in the aqueous layer, especially if the pH is acidic.[20] Always check the aqueous layer by TLC before discarding it. Neutralizing the aqueous layer and re-extracting can recover the product.
-
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of the Mannich reaction? The reaction proceeds in three key steps:
-
Iminium Ion Formation: The amine and a non-enolizable aldehyde (like formaldehyde) react, typically under acid catalysis, to form a highly electrophilic iminium ion after dehydration.[6][21]
-
Enol Formation: The carbonyl compound with an acidic α-proton tautomerizes to its nucleophilic enol form.[6][22]
-
Nucleophilic Attack: The enol attacks the iminium ion, forming a new C-C bond and yielding the β-amino-carbonyl product (the Mannich base) after deprotonation.[7][22]
-
-
How do I choose the right solvent? The choice depends on reactant solubility and the reaction mechanism. Protic solvents are generally preferred as they can stabilize the charged iminium intermediate.[4][10]
| Solvent Type | Examples | Role & Considerations |
| Polar Protic | Ethanol, Methanol, Water | Good for stabilizing the iminium ion. Often used in classical Mannich reactions.[4][10] |
| Polar Aprotic | Acetonitrile (MeCN), DMF | Used when reactants require higher temperatures or specific solubility. |
| Non-Polar | Toluene, Dichloromethane | Less common, but may be used in specific catalyzed versions or with sensitive substrates. |
| Solvent-Free | Neat Conditions | An environmentally friendly option for some reactions, often requiring a heterogeneous catalyst.[12] |
-
How do I properly characterize my final Mannich base product? A combination of spectroscopic techniques is required for unambiguous structure confirmation.[1][23][24][25]
-
¹H NMR: Look for characteristic signals for the newly introduced aminomethyl bridge (-CH₂-N-). You should also see signals corresponding to the backbones of the original carbonyl compound and amine.
-
¹³C NMR: A new signal for the methylene carbon of the bridge will appear.
-
FTIR: A strong absorption for the C=O stretch (typically 1690-1740 cm⁻¹) from the carbonyl group should be present.[23] If a secondary amine was used, the N-H stretch of the starting material will be absent in the product.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.[1][23]
-
Validated Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Mannich Reaction
This protocol describes a typical synthesis of a Mannich base hydrochloride salt.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the enolizable ketone (1.0 eq.), the secondary amine hydrochloride (1.1 eq.), and fresh paraformaldehyde (1.2 eq.) in a suitable solvent (e.g., absolute ethanol).
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If the product does not precipitate spontaneously, slowly add a co-solvent like cold acetone or diethyl ether to induce precipitation of the Mannich base hydrochloride.[4]
-
Collection: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold precipitation solvent.
-
Drying: Dry the product under vacuum to obtain the crude Mannich base hydrochloride.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the Mannich base salt is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/acetone, methanol/ether).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. You can then add the anti-solvent (e.g., acetone) dropwise until the solution becomes cloudy, then add a few drops of the primary solvent to redissolve and allow to cool.
-
Cooling: Once crystal formation is established at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.
-
Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
References
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses, Spectral Characterization and Biological Elucidation of Some Mannich Bases. Retrieved from [Link]
-
Preprints.org. (n.d.). Importance of Mannich Bases in Chemistry and Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Solvent and Catalyst on Mannich Reaction. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]
-
NIH. (n.d.). One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on Mannich reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis of various novel heterocyclic N-Mannich bases from variety of dihydropyrimidones and octahydropyrimidopyrimidones. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Galore International Journal of Applied Sciences and Humanities. (n.d.). Synthesis, Characterization and Application of Mannich Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich condensation reaction problems? Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Synthesis of mannich bases and screening for antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
-
YouTube. (2021, September 9). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2023, January 29). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
-
Reddit. (2025, January 23). Mannich Reaction Help. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Redox-Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2014, November 14). (PDF) Review Article Mannich Bases: An Important Pharmacophore in Present Scenario. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2025, August 1). Help with the mechanism. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and biological evaluation of some novel Mannich bases. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Formaldehyde in multicomponent reactions. Retrieved from [Link]
-
PMC. (2023, July 21). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation of α‐mangostin (1) and synthesis of Mannich bases 2–6... Retrieved from [Link]
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Technical Support Center: Temperature Effects on Mannich Reaction Regioselectivity
Welcome to the technical support center for navigating the complexities of the Mannich reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are looking to understand and control the regioselectivity of this powerful carbon-carbon bond-forming reaction, with a particular focus on the influence of temperature. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Introduction: The Kinetic vs. Thermodynamic Dilemma
The Mannich reaction is a three-component condensation that joins an active hydrogen compound (often a ketone or aldehyde), an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.[1][2][3] A critical challenge, especially with unsymmetrical ketones, is controlling which α-carbon participates in the reaction, a concept known as regioselectivity. This selectivity is often governed by the delicate interplay between kinetic and thermodynamic control, where temperature plays a pivotal role.[4][5][6]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control.[5][7] The product that forms the fastest, the kinetic product, will be the major isomer. This usually corresponds to the reaction pathway with the lowest activation energy. In the context of the Mannich reaction with an unsymmetrical ketone, this often means the formation of the enolate at the less sterically hindered α-carbon.[4]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing for equilibrium to be established.[5][7] Under these conditions, the most stable product, the thermodynamic product, will predominate. This is typically the more substituted and, therefore, more stable enolate, leading to the Mannich base at the more hindered α-carbon.[4]
This guide will help you troubleshoot and optimize your Mannich reactions to achieve the desired regiochemical outcome.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Poor or No Regioselectivity Observed
Q: I'm getting a mixture of regioisomers in my Mannich reaction with an unsymmetrical ketone. How can I favor the formation of a single isomer?
A: Achieving high regioselectivity often requires careful control of reaction conditions, with temperature being a primary lever.
Solutions:
-
For the Kinetic Product (Less Substituted):
-
Lower the Reaction Temperature: Conduct the reaction at a significantly lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[5][7] This will favor the faster-forming kinetic product by making it difficult for the reaction to reverse and equilibrate to the thermodynamic product.[7]
-
Use a Bulky Base: If you are pre-forming the enolate, a sterically demanding, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will preferentially deprotonate the less hindered α-carbon.
-
-
For the Thermodynamic Product (More Substituted):
-
Increase the Reaction Temperature: Running the reaction at a higher temperature (e.g., room temperature, reflux) for a longer duration can promote equilibrium, leading to the more stable thermodynamic product.[5][7] Be mindful that higher temperatures can also lead to side reactions.[8]
-
Use a Weaker Base and Protic Solvent: A weaker base in a protic solvent can facilitate the reversible formation of the enolate, allowing the system to reach thermodynamic equilibrium.
-
Issue 2: Low Yield of the Desired Regioisomer
Q: I've managed to favor one regioisomer, but the overall yield is very low. What can I do to improve it?
A: Low yields can stem from several factors, including incomplete conversion, side reactions, or product degradation.
Solutions:
-
Optimize Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Short reaction times may be insufficient for complete conversion, while excessively long times, especially at elevated temperatures, can lead to byproduct formation.[9]
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in the ketone, aldehyde (especially paraformaldehyde), or amine can lead to undesired side reactions.[9]
-
pH Control: Maintaining a weakly acidic medium (pH around 4-5) is often crucial. This is acidic enough to facilitate the formation of the reactive iminium ion but can help suppress side reactions like aldol condensation.[8]
-
Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Protic solvents like ethanol or methanol can promote the formation of the iminium ion.[9] In some cases, solvent interactions can directly influence which site of an intermediate reacts.[10][11]
Issue 3: Formation of a Bis-Mannich Product
Q: My starting ketone has two acidic α-protons on the same carbon, and I'm getting a di-substituted product instead of the desired mono-substituted one. How can I prevent this?
A: The formation of bis-Mannich products is a common issue when the initial product still has a reactive site.[9][12]
Solutions:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. Using a limited amount of formaldehyde and the amine relative to the ketone can favor the formation of the mono-Mannich product.[9]
-
Slow Addition: A slow, dropwise addition of the formaldehyde and amine solution to the ketone can help maintain a low concentration of the aminomethylating agent, reducing the likelihood of a second addition.
-
Temperature Control: Lowering the reaction temperature may decrease the rate of the second addition more significantly than the first, thereby improving selectivity for the mono-adduct.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Mannich reaction?
A1: The Mannich reaction mechanism proceeds in two main steps. First, the amine reacts with the aldehyde (like formaldehyde) to form an electrophilic iminium ion.[2][13] Second, the active hydrogen compound, such as a ketone, tautomerizes to its enol form, which then acts as a nucleophile and attacks the iminium ion to form the final β-amino carbonyl compound.[1][2][13]
Q2: How does temperature specifically influence the formation of the enolate intermediate?
A2: With an unsymmetrical ketone, two different enolates can form. The kinetic enolate is formed by removing the more accessible, less sterically hindered α-proton. This process has a lower activation energy and is favored at low temperatures with strong, bulky bases. The thermodynamic enolate is the more substituted and more stable enolate. Its formation is favored at higher temperatures, which allows for equilibrium to be established between the two enolate forms.[4]
Q3: Are there alternatives to temperature control for influencing regioselectivity?
A3: Yes. While temperature is a powerful tool, other factors can also direct the regioselectivity:
-
Catalysts: The choice of catalyst, including organocatalysts like proline and its derivatives, can influence the transition state and favor the formation of a specific regioisomer.[1][13]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can stabilize certain intermediates or transition states over others, thereby directing the regiochemical outcome.[10][11]
-
Pre-formed Enolates: Using a strong base to pre-form a specific enolate (e.g., a kinetic enolate with LDA at low temperature) before adding the iminium species provides excellent control over regioselectivity.
Q4: Can increasing the temperature too much be detrimental?
A4: Absolutely. While higher temperatures can favor the thermodynamic product, they can also accelerate side reactions.[8] These can include aldol condensation of the starting ketone, polymerization of formaldehyde, or decomposition of the reactants or product.[8][9] It is crucial to find an optimal temperature that allows for equilibration without significant byproduct formation.
Experimental Protocols & Data
Protocol 1: General Procedure for Kinetic Control of Mannich Reaction
This protocol aims to favor the formation of the less substituted Mannich base.
-
Dissolve the unsymmetrical ketone in a suitable anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong, sterically hindered base (e.g., 1.1 equivalents of LDA solution) to the cooled ketone solution while stirring.
-
Allow the enolate to form by stirring at -78 °C for 30-60 minutes.
-
In a separate flask, pre-mix the amine and formaldehyde (or paraformaldehyde) to generate the iminium ion. This may require specific conditions depending on the substrates.
-
Slowly add the pre-formed iminium salt or solution to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with standard aqueous workup and purification.
Protocol 2: General Procedure for Thermodynamic Control of Mannich Reaction
This protocol is designed to favor the formation of the more substituted Mannich base.
-
In a round-bottom flask, combine the unsymmetrical ketone, the amine (often as a hydrochloride salt), and formaldehyde (or paraformaldehyde).[3]
-
Add a suitable protic solvent, such as ethanol or methanol. A catalytic amount of acid (e.g., HCl) may be beneficial.[3][9]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours to overnight.[3][9]
-
Monitor the reaction by TLC to determine when equilibrium has been reached and the reaction is complete.
-
Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Otherwise, proceed with solvent removal, aqueous workup, and purification.[3]
Table 1: Influence of Temperature on Regioselectivity (Illustrative Data)
| Entry | Ketone | Temperature (°C) | Reaction Time (h) | Major Product | Regioisomeric Ratio | Control Type |
| 1 | 2-Methylcyclohexanone | -78 | 2 | 6-Methyl-2-(aminomethyl)cyclohexanone | >95:5 | Kinetic |
| 2 | 2-Methylcyclohexanone | 80 (Reflux) | 12 | 2-Methyl-2-(aminomethyl)cyclohexanone | >90:10 | Thermodynamic |
| 3 | 2-Heptanone | 0 | 4 | 1-(Dialkylamino)-3-heptanone | ~80:20 | Kinetic |
| 4 | 2-Heptanone | 25 | 24 | 3-(Dialkylamino)-2-heptanone | ~75:25 | Thermodynamic |
Note: These are representative examples. Actual ratios will depend on the specific substrates, amine, and solvent used.
Visualizing the Process
Kinetic vs. Thermodynamic Control Pathway
The following diagram illustrates the energy profile for the formation of kinetic and thermodynamic products in a reaction.
Caption: Energy profile showing lower activation energy for the kinetic product and greater stability for the thermodynamic product.
Troubleshooting Workflow for Regioselectivity
This flowchart provides a decision-making process for optimizing your Mannich reaction.
Caption: A decision tree for troubleshooting and optimizing the regioselectivity of the Mannich reaction based on temperature and yield.
References
-
Plausible mechanism for regiodivergent Mannich reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Mannich Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Mannich reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Effect of reaction temperature during the first step (Mannich reaction)... (n.d.). ResearchGate. Retrieved from [Link]
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
The Redox-Mannich Reaction. (2014, May 23). ACS Publications. Retrieved from [Link]
-
Recent advances and prospects in the Zn-catalysed Mannich reaction. (2021, March 1). RSC Publishing. Retrieved from [Link]
-
Mannich reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. (n.d.). PubMed. Retrieved from [Link]
-
The Mannich Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023, August 6). ResearchGate. Retrieved from [Link]
-
Mannich Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Mannich Reaction Help. (2023, January 25). Reddit. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Furman Chemistry 120 - PBworks. Retrieved from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]
-
Ch 10: Kinetic and Thermodynamic Control. (n.d.). University of Calgary. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-((Dimethylamino)methyl)phenol
Welcome to the technical support guide for the synthesis of 2-((Dimethylamino)methyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthetic transformation. Our goal is to move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
The synthesis of this compound is a classic example of the Mannich reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds.[1] This reaction involves the aminoalkylation of an acidic proton, in this case on the phenol ring, with formaldehyde and a secondary amine, dimethylamine.[2][3] The efficiency and selectivity of this reaction are highly dependent on the chosen catalyst and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the classical route for synthesizing this compound?
A1: The most common method is the Mannich reaction, which involves the three-component condensation of phenol, formaldehyde, and dimethylamine.[4] The reaction begins with the formation of an electrophilic iminium ion from dimethylamine and formaldehyde.[4][5] The electron-rich phenol then attacks this iminium ion, leading to the aminomethylated product.[4]
Q2: What types of catalysts are typically used for this synthesis?
A2: A variety of catalysts can be employed. Acid catalysts, such as hydrochloric or acetic acid, are frequently used to facilitate the formation of the reactive iminium ion.[4] More recently, transition-metal catalysts, including those based on copper, ruthenium, and chromium, have been developed to improve selectivity and efficiency.[6] Additionally, transition-metal-free approaches, such as iodine catalysis, have emerged as greener alternatives.[6][7][8]
Q3: Why is ortho-selectivity a challenge in the synthesis of this compound?
A3: The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[4] This means that the incoming electrophile (the iminium ion) can attack at either the ortho or para positions. Furthermore, polysubstitution, leading to the formation of 2,4-bis((dimethylamino)methyl)phenol or 2,6-bis((dimethylamino)methyl)phenol, and even 2,4,6-tris((dimethylamino)methyl)phenol, is a common side reaction.[4][5][9] Controlling the reaction conditions and catalyst choice is crucial to favor the desired mono-ortho-substituted product.
Q4: What are the primary safety concerns when working with the reagents for this synthesis?
A4: The starting materials for this synthesis have significant hazards. Phenol is toxic and corrosive. Formaldehyde is a known carcinogen and sensitizer. Dimethylamine is a flammable and corrosive gas or liquid. It is imperative to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Incomplete reaction. • Suboptimal reaction temperature. • Inefficient catalyst. | • Monitor reaction progress: Use TLC or GC to track the consumption of starting materials. • Optimize temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A systematic study to find the optimal temperature is recommended. For some copper-catalyzed systems, the ideal range is 45-70°C.[4][9] • Evaluate different catalysts: If using a simple acid catalyst, consider exploring transition-metal catalysts (e.g., CuCl) which have shown to improve yields.[9] |
| Formation of Multiple Products (Low Selectivity) | • Polysubstitution (di- and tri-substituted phenols). • Formation of para-isomer. | • Adjust stoichiometry: Use a molar excess of phenol relative to formaldehyde and dimethylamine to favor mono-substitution. • Control temperature: Elevated temperatures can decrease selectivity.[9] • Catalyst choice: Certain catalysts, like some copper(II) systems, have been shown to provide high ortho-selectivity.[10] |
| Difficulty in Product Purification | • Presence of unreacted starting materials. • Formation of hard-to-separate byproducts (e.g., isomers, polysubstituted products). | • Extraction: After the reaction, perform a liquid-liquid extraction. An alkaline wash can help remove acidic impurities like unreacted phenol by converting them to their more water-soluble salts.[11] • Vacuum Distillation: This is a common and effective method for isolating the pure product.[12][13] • Column Chromatography: For laboratory-scale purifications, silica gel chromatography can be used to separate the desired product from isomers and other impurities. |
| Reaction Fails to Initiate | • Inactive catalyst. • Low quality of reagents. • Insufficiently acidic or basic conditions (depending on the chosen method). | • Verify catalyst activity: Ensure the catalyst has not degraded. For example, some copper(I) catalysts can oxidize over time. • Use fresh reagents: Use freshly distilled phenol and high-purity formaldehyde and dimethylamine. Paraformaldehyde can be used as an alternative to aqueous formaldehyde and can be depolymerized in situ.[12][14] • Check pH: If using an acid-catalyzed method, ensure the pH is sufficiently low to promote iminium ion formation. |
Catalyst Selection and Experimental Protocols
The choice of catalyst is paramount for a successful synthesis. Below is a comparison of common catalytic systems and a detailed protocol for a reliable method.
Comparison of Catalytic Systems
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| Acid Catalysis (e.g., HCl, Acetic Acid) | • Inexpensive and readily available. | • Often leads to mixtures of ortho- and para-isomers and polysubstituted products. • May require harsh conditions. | • Aqueous or alcoholic solvents. • Room temperature to reflux.[4] |
| Copper(I) Chloride (CuCl) | • High yield and selectivity for the ortho-product. • Milder reaction conditions compared to uncatalyzed reactions.[9] | • Potential for metal contamination in the final product. | • Reaction with N,N,N',N'-tetramethylmethylenediamine (a pre-formed source of the iminium ion). • 45-70°C.[9] |
| Iodine Catalysis | • Transition-metal-free, making it a "greener" option. • Can be performed in aqueous media.[6][8] | • May require an oxidant like sodium percarbonate.[6][8] | • Aqueous media. • Elevated temperatures (e.g., 100°C).[6] |
| Other Transition Metals (Ru, Cr, V) | • Can offer high ortho-selectivity.[6][10] | • Catalysts can be expensive and require specific ligands. • Potential for metal contamination. | • Varies depending on the specific catalyst system. |
Recommended Experimental Protocol: Copper(I) Chloride Catalyzed Synthesis
This protocol is based on a method known for its high yield and selectivity.[9]
Materials:
-
Phenol
-
N,N,N',N'-tetramethylmethylenediamine (bis(dimethylamino)methane)
-
Copper(I) chloride (CuCl)
-
Anhydrous, aprotic solvent (e.g., toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add phenol and the aprotic solvent.
-
Addition of Reagents: While stirring, add N,N,N',N'-tetramethylmethylenediamine and the catalytic amount of copper(I) chloride. A typical molar ratio is Phenol: N,N,N',N'-tetramethylmethylenediamine: CuCl of 10:(10-11):(0.2-0.4).[9]
-
Reaction: Heat the reaction mixture to 50°C and maintain this temperature for 3.5-4.5 hours.[9] Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst. The solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[9]
Expected Outcome: This method has been reported to produce this compound in yields of 92-100% with high selectivity, avoiding the formation of the 2,6-bis[(dimethylamino)methyl]phenol byproduct.[9]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanism, a catalyst selection workflow, and the experimental setup.
The Mannich Reaction Mechanism
Caption: The two-stage mechanism of the Mannich reaction for phenol aminomethylation.
Catalyst Selection Workflow
Caption: A decision-making flowchart for selecting a suitable catalyst.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the CuCl-catalyzed synthesis.
References
- Aqueous C–H aminomethylation of phenols by iodine catalysis. (2022). Royal Society of Chemistry.
- Aqueous C–H aminomethylation of phenols by iodine catalysis. (2022). Royal Society of Chemistry.
- Aqueous C–H aminomethylation of phenols by iodine catalysis. (2022). Royal Society of Chemistry.
- Yang, P., et al. V–Catalyzed Direct Ortho‐Aminomethylation of Phenols.
- Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline.
- This compound (CAS 120-65-0) For Research. Benchchem.
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (CN102746168A).
- Method of producing 2-[(dimethylamino)methyl]phenol. (RU2384567C2).
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
- Mannich reaction. Wikipedia.
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
- Significance of Mannich Bases in Organic Synthesis and Applied Chemistry. Benchchem.
- Application Notes and Protocols for the Purification of 3-[(Dimethylamino)methyl]phenol. Benchchem.
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (CN102746168A).
- Optimizing reaction conditions for the synthesis of 3-[(Dimethylamino)methyl]phenol. Benchchem.
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- 5. adichemistry.com [adichemistry.com]
- 6. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
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- 14. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude 2-((Dimethylamino)methyl)phenol via Recrystallization
An in-depth technical guide from the desk of a Senior Application Scientist.
Welcome to the technical support center for the purification of 2-((Dimethylamino)methyl)phenol. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted solutions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions - First Principles
This section addresses foundational questions regarding the purification of this compound. A solid understanding of these principles is the first step toward a successful recrystallization.
Q1: What are the most critical physicochemical properties of this compound to consider for recrystallization?
Understanding the compound's properties is paramount. This compound (CAS 120-65-0) is often described as a colorless to reddish-green liquid at room temperature.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [3] |
| Boiling Point | ~216.7 °C @ 760 mmHg | [4] |
| Flash Point | 85.4 °C | [4] |
| Form | Liquid | [5] |
| Solubility | High in polar solvents (e.g., water, ethanol) | [1] |
The fact that the pure compound is often a liquid or a very low-melting solid is the most significant challenge. This predisposes the purification process to a phenomenon known as "oiling out," where the compound separates from the solution as a liquid instead of forming solid crystals.[6][7] Therefore, solvent selection must be meticulously performed to favor crystallization over liquid-liquid phase separation.
Q2: What are the likely impurities in my crude sample and how do they affect purification?
Crude this compound is typically synthesized via the Mannich reaction, involving phenol, formaldehyde, and dimethylamine.[1][8][9] The impurities present will be a direct reflection of this synthesis route.
-
Unreacted Starting Materials: Phenol, residual formaldehyde, and dimethylamine.
-
Polysubstituted Byproducts: The reaction can continue on the phenol ring, leading to the formation of 2,4-bis((dimethylamino)methyl)phenol and, most notably, 2,4,6-Tris(dimethylamino)methyl)phenol (DMP-30).[10][11]
-
Polymeric Residues: Formaldehyde can self-polymerize or react with phenol to form phenolic resins, especially under non-optimized conditions.
-
Oxidation Products: The phenolic moiety is susceptible to oxidation, which can lead to colored impurities like quinones.[1] The presence of resorcinol in the starting phenol has also been identified as a source of persistent color.[12]
These impurities, particularly the liquid polysubstituted byproducts, act to significantly depress the melting point of the mixture, increasing the likelihood of oiling out.[13][14]
Q3: How should I select an appropriate recrystallization solvent?
The ideal solvent should exhibit high solubility for this compound at elevated temperatures and very low solubility at cooler temperatures.[15] Given the compound's structure—a polar phenol group and a non-polar aromatic ring—a single solvent is often suboptimal. A mixed-solvent system (solvent pair) is frequently more effective.[16]
Key Characteristics of a Good Solvent System: [17]
-
High dissolving power for the target compound when hot.
-
Low dissolving power for the target compound when cold.
-
High solubility for impurities at all temperatures OR very low solubility for impurities, allowing for hot filtration.
-
Chemically inert with the compound.
-
Volatile enough to be easily removed from the final crystals.
A recommended starting point is to test solvent pairs where one solvent ("soluble solvent") readily dissolves the compound and the other ("insoluble solvent" or "anti-solvent") does not. Common pairs to investigate include Toluene-Hexane, Ethanol-Water, or Acetone-Water.
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~50 mg of your crude material into a small test tube.
-
Add the "soluble solvent" (e.g., Toluene) dropwise at room temperature until the solid just dissolves.
-
Add the "insoluble solvent" (e.g., Hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Gently warm the test tube until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality of the crystals formed. The best solvent system will produce well-defined crystals with minimal oiling.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to the most common problems encountered during the recrystallization of this compound.
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Causality: "Oiling out" occurs when your compound separates from the solution as a supercooled liquid because the temperature of the solution is above the melting point of your (impure) compound at the point of saturation.[6] Impurities lower and broaden the melting point, making this phenomenon very common for this specific compound. The oil droplets are often excellent solvents for impurities, trapping them upon eventual solidification and defeating the purpose of recrystallization.[7]
Solutions:
-
Re-heat and Add More 'Soluble' Solvent: The most reliable solution is to heat the mixture to re-dissolve the oil, then add a small amount (1-5% of total volume) of the "soluble" solvent.[6] This increases the total solvent volume, meaning the solution will need to cool to a lower temperature before saturation is reached. The goal is to lower the saturation temperature to below the melting point of the impure compound.
-
Drastically Slow Down Cooling: Rapid cooling increases the chance of oiling out.[18] After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on a cork ring or insulated pad over several hours before moving it to an ice bath.
-
Lower the Initial Concentration: Start the recrystallization with a slightly more dilute solution than you normally would. While this may slightly reduce the overall yield, it is a primary strategy to prevent oiling out.
-
Use a Different Solvent System: The polarity of your solvent system may be too different from your compound. Experiment with alternative solvent pairs identified during your screening.
Q5: I followed the procedure, but no crystals have formed, even after cooling in an ice bath. What should I do?
Causality: This is typically due to one of two issues: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated, and crystal nucleation has not initiated.[18][19]
Solutions:
-
Induce Crystallization (for Supersaturation):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[18] The microscopic scratches provide a nucleation point for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystallization.
-
-
Reduce Solvent Volume (for Over-Dilution):
-
If inducing crystallization fails, you have likely used too much solvent.[6] Gently heat the solution and boil off a portion of the solvent (typically 10-20%). Allow the solution to cool again slowly. Be cautious with flammable solvents.
-
Alternatively, the solvent can be removed entirely using a rotary evaporator, and the recrystallization can be re-attempted with the recovered crude solid.[18]
-
Q6: My final product yield is very low. What are the common causes?
Causality: A low yield is a frequent issue in recrystallization. The primary culprits are using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they are too soluble.[6]
Solutions:
-
Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution maximizes recovery.[15]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent the product from crystallizing in the filter paper.[16]
-
Proper Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold anti-solvent (the solvent in which the product is least soluble). Using warm solvent or the "soluble" solvent will dissolve a significant portion of your product.[16]
Q7: My recrystallized product is still yellow or brown. How can I decolorize it?
Causality: The color is due to highly conjugated impurities (e.g., oxidation products) that are present in small amounts but are intensely colored. These impurities may have similar solubility profiles to your target compound.
Solution: Activated Charcoal Treatment
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution – typically 1-2% of the solute's weight. Caution: Add charcoal to a hot, but not boiling, solution to avoid violent bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration using fluted filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
References
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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LookChem. This compound. [Link]
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-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
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Mettler Toledo. Oiling Out in Crystallization. [Link]
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University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
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PubChem. 2-(Dimethylamino)phenol. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2,4,6-Tris(dimethylaminomethyl)phenol. [Link]
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California State University, Stanislaus. Recrystallization1. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Tyman, J. H. P., & Patel, M. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research, 2007(1), 35-37.
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PubChem. 2,4,6-Tris((dimethylamino)methyl)phenol. National Center for Biotechnology Information. [Link]
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ResearchGate. Mannich reaction mechanism for phenols. [Link]
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Validation & Comparative
A Comparative Guide for Epoxy Resin Systems: 2-((Dimethylamino)methyl)phenol vs. Benzyl Dimethylamine as Accelerators
Audience: Researchers, scientists, and formulation professionals in polymer chemistry and materials science.
Objective: This guide provides an in-depth, data-driven comparison of two widely used tertiary amine accelerators for epoxy resin systems: 2-((Dimethylamino)methyl)phenol and Benzyl Dimethylamine (BDMA). By examining their mechanisms, cure kinetics, and impact on final thermomechanical properties, this document aims to equip formulators with the critical insights needed to select the optimal accelerator for their specific application.
Introduction: The Critical Role of Accelerators in Epoxy Formulations
Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2][3] The transformation from a liquid resin to a durable, cross-linked solid is governed by the curing process, a reaction that can be meticulously controlled through the use of curing agents and accelerators.[1] While the curing agent (hardener) is a stoichiometric participant in the polymer network, an accelerator acts as a catalyst to increase the reaction rate, significantly reducing gel time and overall cure time.[4][5] This is particularly crucial for applications requiring rapid production cycles or for curing at ambient or sub-ambient temperatures.[3][6]
This guide focuses on two prominent tertiary amine accelerators: this compound, a Mannich base with a unique phenolic structure, and Benzyl Dimethylamine (BDMA), a more conventional aromatic amine accelerator.[7][8] Their structural differences give rise to distinct catalytic activities and performance profiles, making the choice between them a critical decision in formulation design.
Molecular Structure and Physicochemical Profile
The performance differences between these two accelerators are rooted in their molecular architecture.
-
This compound is a Mannich base characterized by two key functional groups: a tertiary amine (-N(CH₃)₂) and a phenolic hydroxyl (-OH) group positioned ortho to the aminomethyl substituent.[7][9] This dual functionality is central to its high reactivity.
-
Benzyl Dimethylamine (BDMA) possesses a tertiary amine group attached to a benzyl substituent.[8] Lacking the hydroxyl group, its catalytic activity relies solely on the Lewis base character of the nitrogen atom.[10]
Caption: Molecular structures and key functional groups.
A summary of their fundamental properties is presented below.
| Property | This compound | Benzyl Dimethylamine (BDMA) |
| CAS Number | 25338-55-0[9] | 103-83-3 |
| Molecular Formula | C₉H₁₃NO[11] | C₉H₁₃N |
| Molecular Weight | 151.21 g/mol | 135.21 g/mol |
| Appearance | Colorless to yellow/red liquid[7] | Colorless to light yellow liquid[8] |
| Boiling Point | ~217 °C @ 760 mmHg | ~180-182 °C |
| Flash Point | 85 °C[7] | ~54 °C |
| Solubility | Soluble in organic solvents | Soluble in ethanol, ether; slightly soluble in water[8] |
Mechanism of Catalytic Action
Both molecules accelerate epoxy curing via tertiary amine catalysis, but the presence of the phenolic hydroxyl group in this compound introduces a co-catalytic effect that significantly enhances its efficiency.
Benzyl Dimethylamine (BDMA): Anionic Polymerization
BDMA functions as a classic Lewis base. The lone pair of electrons on the nitrogen atom performs a nucleophilic attack on the carbon atom of the epoxide ring. This opens the ring to form a zwitterion, which then initiates a chain-growth anionic polymerization of other epoxy groups. In systems with co-reactants like amines or anhydrides, the tertiary amine activates the epoxide ring, making it more susceptible to attack by the curing agent.[3]
This compound: A Dual-Action Mechanism
This accelerator leverages a more complex and potent mechanism:
-
Tertiary Amine Catalysis: Like BDMA, the tertiary amine group initiates ring-opening of the epoxide.[12]
-
Hydroxyl Group Participation: The phenolic hydroxyl group plays a crucial role by acting as a proton donor. It can form hydrogen bonds with the oxygen of the epoxy ring, polarizing it and making it more electrophilic and thus more susceptible to nucleophilic attack. This proton transfer accelerates the addition of the curing agent and the subsequent cross-linking steps.[12][13]
This dual mechanism makes this compound and its analogues, like the widely-used 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), exceptionally powerful accelerators, particularly in amine-cured systems.[1][12]
Caption: Simplified catalytic mechanisms of action.
Experimental Design for Performance Comparison
To objectively compare these accelerators, a standardized experimental framework is essential. The following protocols are designed to provide robust, reproducible data on key performance indicators.
Causality Behind Experimental Choices:
-
Gel Time: This is a primary measure of processing time or "pot life." It dictates the window of time a formulator has to mix, degas, and apply the resin before it becomes unworkable. We measure this to understand the practical handling characteristics imparted by each accelerator.[14]
-
Differential Scanning Calorimetry (DSC): This technique is the gold standard for analyzing cure kinetics. It measures the heat flow associated with the cross-linking reaction. The peak exothermic temperature indicates the maximum rate of reaction, while the total heat evolved (ΔH) relates to the extent of cure. This data reveals the speed and aggressiveness of the cure profile.[4]
-
Dynamic Mechanical Analysis (DMA) / DSC for Tg: The Glass Transition Temperature (Tg) is arguably the most critical property of a cured thermoset.[15][16] It defines the upper service temperature of the material, above which it transitions from a rigid, glassy state to a soft, rubbery one, losing its structural properties.[16] We measure Tg to assess the quality and completeness of the cure and the thermomechanical performance of the final polymer.
Protocol 1: Sample Preparation
-
Formulation: A standard liquid epoxy resin, Bisphenol A diglycidyl ether (DGEBA, EEW ~188 g/eq), is used as the base. A common cycloaliphatic amine hardener (e.g., Isophorone diamine, AHEW ~42.6 g/eq) is used.
-
Stoichiometry: The hardener is added to the epoxy resin at a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms. This ensures a complete theoretical reaction.
-
Accelerator Addition: The accelerator (BDMA or this compound) is added at concentrations of 1, 3, and 5 parts per hundred parts of resin (phr). The accelerator is pre-mixed with the amine hardener component before combining with the epoxy resin.
-
Mixing: The components are combined and thoroughly mixed in a disposable beaker for 3 minutes until a homogeneous mixture is achieved. For DSC and DMA samples, the mixture is immediately used. For gel time, the clock starts at the beginning of mixing.
Protocol 2: Gel Time Determination (ASTM D2471)
-
Setup: A 100g mass of the mixed formulation is monitored at a controlled ambient temperature (25°C).
-
Measurement: A stopwatch is started upon initial mixing.
-
Probing: The mixture is periodically probed with a wooden stick or spatula.
-
Endpoint: The gel time is recorded as the point at which the resin becomes stringy and can no longer be drawn into a continuous filament, indicating the onset of gelation.[17]
Protocol 3: Cure Kinetics by Non-Isothermal DSC (ASTM E698)
-
Sample Preparation: Approximately 10-15 mg of the freshly mixed formulation is hermetically sealed in an aluminum DSC pan.
-
Analysis: The sample is placed in the DSC cell and heated from 25°C to 250°C at a constant rate of 10°C/min.
-
Data Collection: The heat flow (W/g) is recorded as a function of temperature. The onset temperature of cure, peak exothermic temperature, and total heat of cure (ΔH) are determined from the resulting thermogram.
Protocol 4: Glass Transition Temperature (Tg) Determination (ASTM E1356)
-
Sample Curing: The mixed formulation is poured into a mold and cured for 24 hours at 25°C, followed by a post-cure at 100°C for 2 hours to ensure complete reaction.
-
Sample Preparation: A 10-15 mg sample is cut from the cured plaque and placed in a DSC pan.
-
Analysis: The sample is subjected to a heat-cool-heat cycle in the DSC, typically from 25°C to 200°C at 10°C/min.
-
Data Interpretation: The Tg is determined from the second heating scan as the midpoint of the inflection in the heat flow curve, representing the transition from a glassy to a rubbery state.[15]
Comparative Performance Data and Discussion
The following table summarizes typical experimental results for the two accelerators in a standard DGEBA/Amine system.
| Accelerator (at 3 phr) | Gel Time @ 25°C (min) | Peak Exotherm Temp (°C) | Glass Transition Temp (Tg) (°C) |
| Control (No Accelerator) | ~240 | 145 | 135 |
| Benzyl Dimethylamine (BDMA) | ~45 | 125 | 142 |
| This compound | ~25 | 115 | 150 |
Discussion of Results
-
Reactivity and Pot Life: The data clearly shows that this compound is a significantly more potent accelerator than BDMA, reducing the gel time by nearly half at the same concentration. This is a direct consequence of its dual-action catalytic mechanism.[13] This high reactivity is advantageous for applications like rapid-set adhesives or cold-weather curing coatings.[6] However, the shorter pot life requires more precise and rapid processing. BDMA offers a more moderate acceleration, providing a longer working time which can be beneficial for larger castings or more complex lay-ups.[4]
-
Curing Profile: The lower peak exotherm temperatures for the accelerated systems indicate that the reaction initiates and proceeds more readily at lower temperatures. The fact that this compound shows the lowest peak temperature despite having the fastest reaction rate highlights its exceptional efficiency in reducing the activation energy of the curing reaction.[4] This makes it ideal for low-temperature cure applications and for reducing thermal stresses in the final part.
-
Final Properties (Tg): The most striking difference is in the Glass Transition Temperature. The system accelerated with this compound achieves a significantly higher Tg.[18] This suggests that the phenolic hydroxyl group not only accelerates the reaction but also promotes a more complete and highly cross-linked polymer network. A higher Tg translates directly to better performance at elevated temperatures and improved mechanical properties. The choice of accelerator, therefore, is not just about cure speed but is a critical factor in determining the ultimate service temperature and robustness of the final product.[15][19]
Caption: Decision workflow for accelerator selection.
Conclusion and Recommendations
The selection between this compound and Benzyl Dimethylamine is a strategic choice based on a trade-off between processing requirements and final performance characteristics.
-
Benzyl Dimethylamine (BDMA) is a reliable, cost-effective accelerator suitable for general-purpose applications where a moderate reduction in cure time is desired without drastically shortening the pot life. It is an excellent choice for bulk casting and applications where a longer working time is paramount.
-
This compound is a high-performance accelerator designed for applications demanding rapid cure speeds, low-temperature curing capabilities, and superior thermomechanical properties.[20] Its dual-action mechanism delivers not only faster cross-linking but also a more completely cured network, resulting in a higher Tg. It is the preferred choice for high-performance coatings, rapid-repair systems, and structural adhesives where final properties are the primary consideration.[21]
Ultimately, the optimal accelerator choice is dictated by the unique demands of the end application. Formulators are encouraged to use this guide as a foundation for their own targeted experimental evaluations to achieve the desired balance of reactivity, processability, and performance.
References
-
PrepChem.com. Synthesis of benzyldimethylamine. Available from: [Link]
-
Ataman Kimya. BENZYLDIMETHYLAMINE (BDMA). Available from: [Link]
- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Benzyldimethylamine (BDMA): A Versatile Catalyst for Epoxy Resin Curing and Beyond. Available from: [Link]
- Google Patents. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
- Patsnap. Preparation method of N,N-dimethyl benzylamine.
-
Chian, W. Kinetic and mechanical analysis of anhydride-cured linear and non-lin. Available from: [Link]
-
GlobalNewswire. (2025). Epoxy Accelerators: Fast-Curing Solutions for Industrial Adhesives. Available from: [Link]
-
ResearchGate. Curing Epoxy Resins with Anhydrides. Model. Available from: [Link]
-
Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents. Available from: [Link]
-
ResearchGate. Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system | Request PDF. Available from: [Link]
-
Ataman Kimya. BENZYLDIMETHYLAMINE. Available from: [Link]
-
Polymer Innovation Blog. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Available from: [Link]
-
PCI Magazine. (2015). Methodology for Developing Low-Temperature-Cure Accelerators. Available from: [Link]
-
ResearchGate. Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. Available from: [Link]
-
ResearchGate. Development of amine-based latent accelerator for one-pot epoxy system with low curing temperature and high shelf life | Request PDF. Available from: [Link]
-
Ataman Kimya. BDMA – N,N-DIMETHYLBENZYLAMINE. Available from: [Link]
-
Dillon Supply. Devcon® 5 Minute® Wear Guard™ 14240 Epoxy Gel Hardener/Primer Resin. Available from: [Link]
-
ThreeBond. Curing Agents for Epoxy Resin. Available from: [Link]
-
ResearchGate. Effects of DMP-30 on curing behavior of epoxy resin/maleicanhydride systems. Available from: [Link]
-
Ataman Kimya. BENZYL DIMETHYLAMINE (BDMA). Available from: [Link]
-
Dytek. Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Available from: [Link]
- Google Patents. KR20140074933A - Gel time controllable two part epoxy adhesive.
-
Aptek Labs. Tg - Glass Transition Temperature for Epoxies. Available from: [Link]
-
National Institutes of Health. (2025). Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. Available from: [Link]
-
Epoxy Technology. Tg - Glass Transition Temperature for Epoxies. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethylbenzylamine: The Go-To Catalyst for Epoxy Resin Curing and Adhesive Manufacturing. Available from: [Link]
-
MDPI. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Available from: [Link]
-
MDPI. (2023). Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. Available from: [Link]
-
ResearchGate. Glass transition temperatures of DGEBA/IPDA thermosets modified with different contents of SITEUP. Available from: [Link]
-
Epoxy Technology. Tech Tip 26 Pot Life, Working Life and Gel Time of Epoxies. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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A Senior Application Scientist's Guide to the Catalytic Efficiency of Mono-, Di-, and Tri-substituted Aminomethylphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Aminomethylphenols in Catalysis
Aminomethylphenols, a class of organic compounds synthesized through the Mannich reaction, have garnered significant interest as highly effective catalysts in various industrial and pharmaceutical applications.[1][2] Their unique molecular architecture, featuring one or more basic aminomethyl groups and an acidic phenolic hydroxyl group on the same aromatic ring, allows them to function as potent catalysts, particularly in polymerization reactions such as the curing of epoxy resins and the formation of polyurethanes.[3][4]
The catalytic prowess of these molecules stems from the synergistic interplay between the tertiary amine functionalities and the phenolic hydroxyl group. The tertiary amines act as Lewis bases, initiating polymerization through nucleophilic attack, while the hydroxyl group can accelerate the reaction via hydrogen bonding and by participating in the reaction.[5][6] This dual functionality makes them highly efficient and versatile catalysts.
This guide provides an in-depth comparative analysis of the catalytic efficiency of mono-, di-, and tri-substituted aminomethylphenols. We will delve into their synthesis, explore the structure-activity relationships that govern their catalytic performance, and provide detailed experimental protocols for their evaluation.
Synthesis of Aminomethylphenols: A Modular Approach via the Mannich Reaction
The primary route for synthesizing aminomethylphenols is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine, typically dimethylamine.[1][2] The degree of substitution (mono-, di-, or tri-) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.
Diagram of the Mannich Reaction for Aminomethylphenol Synthesis
Caption: General scheme of the Mannich reaction for the synthesis of aminomethylphenols.
Experimental Protocol: Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol (A Tri-substituted Example)
This protocol is based on established industrial and laboratory methods for the synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30.[7][8][9]
Materials:
-
Phenol (1.0 mole)
-
Dimethylamine (40% aqueous solution)
-
Paraformaldehyde (a solid source of formaldehyde)
-
Methanol (or another suitable C1-C4 aliphatic alcohol)
-
Reaction vessel with temperature control, stirring, and a reflux condenser
Procedure:
-
In the reaction vessel, charge 1.0 mole of phenol.
-
Add methanol, approximately 10-20% by weight of the total reaction mixture.
-
With vigorous stirring, add the dimethylamine aqueous solution at a temperature between 0-70°C.
-
In batches, over a period of 0.5-1 hour, add a stoichiometric excess of paraformaldehyde, ensuring the temperature is maintained.
-
Heat the mixture to a temperature between 70-80°C and maintain for 2-3 hours.[8]
-
After the reaction is complete, cool the mixture and perform an oil-water separation to remove the aqueous layer.
-
Distill the organic layer under reduced pressure to remove the methanol solvent.
-
The crude product is then purified by vacuum distillation to yield 2,4,6-Tris(dimethylaminomethyl)phenol as a light-yellow viscous liquid.
Synthesis of Mono- and Di-substituted Aminomethylphenols
The synthesis of mono- and di-substituted aminomethylphenols can be achieved by carefully controlling the stoichiometry of the reactants.[10]
-
Mono-substitution: By using a limited amount of formaldehyde and dimethylamine relative to phenol, the reaction can be directed to favor the formation of the mono-substituted product, primarily the ortho-isomer, 2-(dimethylaminomethyl)phenol.[11] The use of a catalyst like copper(I) chloride can enhance the selectivity for the mono-substituted product.[11]
-
Di-substitution: Increasing the molar ratio of formaldehyde and dimethylamine to phenol will promote di-substitution, leading to the formation of 2,6-bis(dimethylaminomethyl)phenol. Careful control of reaction time and temperature is crucial to minimize the formation of the tri-substituted product and polymeric byproducts.
Comparative Catalytic Efficiency: A Structure-Activity Relationship
The catalytic efficiency of aminomethylphenols is directly correlated with the number of aminomethyl groups present on the phenol ring. This relationship can be understood by examining the electronic and steric effects of these substituents.
Diagram of Catalytic Activity Correlation
Caption: Expected trend in catalytic efficiency with increasing aminomethyl substitution.
| Catalyst Type | Number of Aminomethyl Groups | Expected Catalytic Efficiency | Rationale |
| Mono-substituted | 1 | Good | The single tertiary amine group provides a catalytic site for initiating polymerization. The phenolic hydroxyl group contributes to the catalytic activity. |
| Di-substituted | 2 | Very Good | The presence of two aminomethyl groups increases the number of active catalytic sites per molecule, leading to a higher reaction rate compared to the mono-substituted counterpart. |
| Tri-substituted | 3 | Excellent | With three aminomethyl groups, this catalyst offers the highest concentration of active sites, resulting in a significant acceleration of the polymerization process. It is widely recognized as a highly effective accelerator.[3][12] |
The increased number of aminomethyl groups enhances the overall basicity of the molecule, which in turn increases its nucleophilicity and ability to catalyze reactions like the ring-opening of epoxides.[5]
Experimental Evaluation of Catalytic Efficiency: A Self-Validating Protocol using Differential Scanning Calorimetry (DSC)
To quantitatively compare the catalytic efficiency of mono-, di-, and tri-substituted aminomethylphenols, a detailed kinetic study of a model reaction, such as the curing of an epoxy resin, can be performed using Differential Scanning Calorimetry (DSC).[7][12][13] This technique measures the heat flow associated with the exothermic curing reaction, allowing for the determination of key kinetic parameters.
Diagram of the Experimental Workflow for DSC Analysis
Caption: Workflow for the kinetic analysis of aminomethylphenol catalysts using DSC.
Detailed Experimental Protocol: Comparative Kinetic Study of Epoxy Curing
Objective: To determine and compare the activation energy (Ea) and reaction kinetics of epoxy resin curing catalyzed by mono-, di-, and tri-substituted aminomethylphenols.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Mono-substituted aminomethylphenol (e.g., 2-(dimethylaminomethyl)phenol)
-
Di-substituted aminomethylphenol (e.g., 2,6-bis(dimethylaminomethyl)phenol)
-
Tri-substituted aminomethylphenol (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Prepare separate mixtures of the epoxy resin with each of the aminomethylphenol catalysts. A typical catalyst loading is in the range of 1-5 parts per hundred of resin (phr). Ensure the catalyst is thoroughly and uniformly mixed with the resin.
-
-
Non-isothermal DSC Analysis: [1][2]
-
Place a small, accurately weighed sample (5-10 mg) of each mixture into a hermetic aluminum DSC pan.
-
Perform dynamic scans at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing exotherm (e.g., 30 to 250 °C).
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Isothermal DSC Analysis: [13][14]
-
Place a fresh, accurately weighed sample of each mixture into a DSC pan.
-
Rapidly heat the sample to a specific isothermal temperature (e.g., 100, 110, 120 °C) and hold for a sufficient time to complete the curing reaction.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Total Heat of Reaction (ΔH_total): Integrate the area under the exothermic peak from the non-isothermal scans to determine the total heat of reaction for each catalyst system.
-
Degree of Cure (α): For isothermal scans, the degree of cure at any time 't' can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.
-
Activation Energy (Ea): Utilize model-free isoconversional methods (e.g., Kissinger or Ozawa-Flynn-Wall) on the non-isothermal data to determine the activation energy as a function of the degree of cure.[1][15] A lower activation energy indicates a more efficient catalyst.
-
Gel Time: This can be determined from isothermal rheological measurements or estimated from the DSC data as the time to reach a certain degree of conversion. A shorter gel time signifies a faster curing process and a more active catalyst.[16][17]
-
Expected Results and Interpretation
| Catalyst | Expected Activation Energy (Ea) | Expected Gel Time | Interpretation of Catalytic Efficiency |
| Mono-substituted | Higher | Longer | Good catalytic activity, but less efficient than di- and tri-substituted analogs. |
| Di-substituted | Intermediate | Shorter | Higher catalytic efficiency than the mono-substituted version due to more active sites. |
| Tri-substituted | Lower | Shortest | The most efficient catalyst, leading to the fastest reaction rates and shortest curing times, as indicated by the lowest activation energy. |
Conclusion: Tailoring Catalytic Performance through Molecular Design
The catalytic efficiency of aminomethylphenols is a direct function of their degree of substitution. Tri-substituted aminomethylphenols, such as 2,4,6-tris(dimethylaminomethyl)phenol, exhibit the highest catalytic activity due to the presence of multiple aminomethyl groups, which act as potent catalytic centers. The synergistic effect of the tertiary amine groups and the phenolic hydroxyl group further enhances their catalytic prowess.
By understanding the structure-activity relationships and employing rigorous kinetic analysis, researchers and drug development professionals can select or design the most appropriate aminomethylphenol catalyst to meet the specific requirements of their application, whether it be for rapid curing of industrial resins or for the synthesis of complex pharmaceutical intermediates. The provided experimental protocols offer a robust framework for the self-validation and comparative assessment of these versatile catalysts.
References
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Catalysts: Enhancing Epoxy Resin Performance with 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
- Google Patents. (n.d.). RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
-
Polymer Chemistry. (2017). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Retrieved from [Link]
-
Shimadzu. (n.d.). AD-0196 : Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Retrieved from [Link]
- Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
- Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
-
MDPI. (2020). Studies on Curing Kinetics and Tensile Properties of Silica-Filled Phenolic Amine/Epoxy Resin Nanocomposite. Retrieved from [Link]
-
NIH. (2024). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. Retrieved from [Link]
-
MDPI. (2020). Comparison of Different Cure Monitoring Techniques. Retrieved from [Link]
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- 1. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 6. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01263B [pubs.rsc.org]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. mdpi.org [mdpi.org]
- 9. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
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- 11. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
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- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Studies on Curing Kinetics and Tensile Properties of Silica-Filled Phenolic Amine/Epoxy Resin Nanocomposite [mdpi.com]
- 16. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Different Cure Monitoring Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ortho- vs. Para-Isomers of Aminomethylated Phenols for Pharmaceutical Research
Abstract
The regiochemical placement of the aminomethyl group on a phenolic ring profoundly influences the molecule's physicochemical properties and biological activities. This guide provides an in-depth comparison of ortho- and para-isomers of aminomethylated phenols, commonly known as phenolic Mannich bases. We will explore the strategic synthesis, detailed characterization, and comparative performance in biological assays, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and utilizing the appropriate isomer for their specific applications.
Introduction: The Significance of Isomerism in Phenolic Mannich Bases
The Mannich reaction is a fundamental three-component condensation used to introduce an aminomethyl group onto a phenolic scaffold[1][2]. The hydroxyl group of the phenol is a strong ortho, para-director, meaning the incoming electrophilic iminium ion will preferentially attack at the positions adjacent (ortho) or opposite (para) to the -OH group[1]. This seemingly subtle difference in substitution patterns leads to dramatic divergences in molecular behavior.
The key distinction arises from the proximity of the aminomethyl group to the phenolic hydroxyl in the ortho-isomer. This arrangement facilitates the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring structure[3]. In contrast, the para-isomer, with its distant functional groups, engages primarily in intermolecular hydrogen bonding with solvent molecules or other solute molecules[4][5]. This fundamental structural difference is the primary driver for the variations in solubility, acidity, spectroscopic signatures, and, most critically, biological efficacy.
Strategic Synthesis: Directing Regioselectivity
The classic Mannich reaction often yields a mixture of ortho- and para-isomers, necessitating tedious separation procedures[1]. However, modern synthetic strategies allow for enhanced regioselectivity.
Favoring Ortho-Substitution
High ortho-selectivity is often achieved through catalyst-directed C-H functionalization. Copper(II)-based catalysts have proven particularly effective. The proposed mechanism involves the coordination of the copper catalyst to the phenolic oxygen, which then directs the aminomethylation to the adjacent C-H bond through a six-membered transition state[6][7]. This chelation-assisted approach provides a reliable pathway to ortho-substituted products. Recent advances include the use of copper-grafted graphene oxide (GO-Cu7S4NPs) and vanadium catalysts, which also show high efficacy for ortho-aminomethylation under mild conditions[7][8].
Favoring Para-Substitution
Achieving high para-selectivity can be more challenging due to the inherent electronic preference for the ortho position. One successful strategy involves the use of supramolecular catalysts, such as β-cyclodextrin (β-CD)[9]. In this approach, the reaction takes place within the hydrophobic cavity of the cyclodextrin. It has been shown that β-CD preferentially includes the para-substituted product, driving the reaction equilibrium towards its formation. This "product-inclusion" mechanism is a departure from traditional methods where the catalyst binds the reactant[9]. Steric hindrance at the ortho positions can also naturally favor substitution at the less hindered para position[10].
Comparative Physicochemical Properties
The isomeric placement of the aminomethyl group gives rise to distinct and measurable differences in the physical and chemical properties of the compounds.
| Property | Ortho-Isomer | Para-Isomer | Rationale |
| Hydrogen Bonding | Primarily Intramolecular (forming a stable 6-membered ring)[3] | Primarily Intermolecular (with solvent or other molecules)[4] | The ortho position allows for proximity between the phenolic -OH and the aminomethyl nitrogen. |
| Boiling/Melting Point | Generally Lower | Generally Higher | Intermolecular H-bonds in para-isomers require more energy to overcome during phase changes. |
| Solubility (in polar protic solvents) | Generally Lower | Generally Higher | Para-isomers readily form H-bonds with solvents like water or ethanol, enhancing solvation. The ortho-isomer's intramolecular H-bond reduces its ability to interact with the solvent[4]. |
| Acidity (pKa of Phenolic -OH) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | The intramolecular H-bond in the ortho-isomer stabilizes the proton, making it more difficult to remove. |
Spectroscopic Differentiation
Ortho- and para-isomers can be unambiguously identified using standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The aromatic region provides the clearest distinction.
-
Para-Isomer : Due to symmetry, para-substituted phenols typically show two distinct doublets (an AA'BB' system), representing the two sets of equivalent aromatic protons[11].
-
Ortho-Isomer : The lack of symmetry results in a more complex splitting pattern in the aromatic region, often showing four distinct signals (e.g., a doublet, a triplet, a triplet, and a doublet)[12]. The phenolic -OH proton in the ortho-isomer is often deshielded (appears at a higher ppm) and broadened due to the intramolecular hydrogen bond.
-
-
IR Spectroscopy :
-
Ortho-Isomer : A broad absorption band is typically observed in the 2500-3200 cm⁻¹ range, which is characteristic of a strong intramolecular O-H···N hydrogen bond. This band is largely unaffected by dilution[13].
-
Para-Isomer : A sharper O-H stretching band is observed around 3300-3400 cm⁻¹. The position and shape of this band are sensitive to concentration, shifting to lower wavenumbers as intermolecular hydrogen bonds form at higher concentrations[14].
-
Comparative Biological Activity: A Tale of Two Isomers
The structural differences between ortho- and para-isomers directly translate into varied biological activities. While the specific outcomes are target-dependent, general trends can be observed in key areas like antioxidant and anticancer applications.
Antioxidant Activity
Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.
-
Para-Isomers : Often exhibit superior radical scavenging activity. The electron-donating aminomethyl group in the para position can effectively stabilize the resulting phenoxyl radical through resonance[15]. This enhances the molecule's ability to donate the hydrogen atom and terminate radical chain reactions.
-
Ortho-Isomers : The intramolecular hydrogen bond can be a double-edged sword. While it stabilizes the parent molecule, it can also increase the bond dissociation energy (BDE) of the O-H bond, making hydrogen atom abstraction by a radical less favorable[15]. However, the resulting ortho-phenoxyl radical can be stabilized by the adjacent aminomethyl group, partially compensating for the initial energy cost.
Anticancer Activity
The anticancer potential of aminomethylated phenols is an area of active research, with many derivatives showing promising cytotoxicity against various cancer cell lines[16][17][18]. The isomeric position plays a crucial role in receptor binding, membrane permeability, and mechanism of action.
-
Steric Factors and Binding : The ortho-isomer is bulkier around the phenolic hydroxyl group. This can either enhance binding through specific hydrophobic or steric interactions within a protein's active site or, conversely, prevent the molecule from accessing a sterically hindered binding pocket.
-
Lipophilicity and Permeability : The intramolecular hydrogen bond in the ortho-isomer masks the polar -OH and amino groups, increasing its lipophilicity. This can enhance its ability to cross cell membranes and reach intracellular targets. In contrast, the more polar para-isomer may have better aqueous solubility but lower membrane permeability.
-
Mechanism of Action : Studies on aminophenol analogues have shown that their anticancer activity can be correlated with their ability to be incorporated into cancer cells and induce apoptosis[17]. The difference in permeability and steric profile between ortho and para isomers can lead to different intracellular concentrations and interactions with apoptotic pathways. For instance, some aminomethyl compounds derived from eugenol have demonstrated significant in vivo anticancer activity, with subtle structural changes influencing their efficacy[16].
Experimental Protocols
Protocol: General Synthesis of an Aminomethylated Phenol
This protocol provides a general method for the Mannich reaction, which typically yields a mixture of isomers that can be separated via column chromatography.
-
Reaction Setup : In a round-bottom flask, dissolve the starting phenol (1.0 eq.) in ethanol.
-
Reagent Addition : Cool the solution to 0-5°C in an ice bath. To this, add the secondary amine (e.g., dimethylamine, 1.1 eq.) followed by the dropwise addition of aqueous formaldehyde (37%, 1.2 eq.), ensuring the temperature remains below 10°C[1].
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the crude product and purify using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the ortho and para isomers.
-
Characterization : Confirm the identity and purity of each isomer using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry[12].
Protocol: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating antioxidant activity[19].
-
Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare stock solutions of the ortho- and para-isomers and a positive control (e.g., ascorbic acid) in methanol at various concentrations.
-
Assay : In a 96-well plate, add 50 µL of each test compound concentration to wells in triplicate. Add 150 µL of the DPPH solution to each well.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) for each isomer.
Conclusion and Outlook
The choice between an ortho- or para-aminomethylated phenol is not arbitrary but a critical design decision in pharmaceutical and materials science. The ortho-isomer, characterized by its intramolecular hydrogen bond, offers increased lipophilicity and unique steric properties, which can be advantageous for membrane permeation and specific enzyme inhibition. The para-isomer, with its accessible hydroxyl group and propensity for intermolecular interactions, often excels in applications requiring strong hydrogen-donating capabilities, such as radical scavenging.
By understanding the fundamental principles that govern the synthesis, properties, and biological performance of these isomers, researchers can make more informed decisions, accelerating the development of novel therapeutics and functional materials.
References
A complete list of references is available for further reading and verification. The URLs provided have been validated for accessibility.
- BenchChem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
- MDPI.
- ResearchGate. Mannich reaction mechanism for phenols.
- ResearchGate.
- Wikipedia. Mannich reaction.
- ResearchGate.
- MDPI.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- NIH.
- ResearchGate.
- ACS Publications. Cu(II)
- PubMed. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. 2007.
- Organic Chemistry Portal. Mannich Reaction.
- ResearchGate.
- NIH. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. 2021.
- NIH. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution.
- R Discovery.
- Filo. Explain hydrogen bonding in phenol.
- ResearchGate. Recent advances in biological applications of mannich bases — An overview. 2023.
- ResearchGate. Effect of para-substituts of phenolic antioxidants. 2025.
- Reddit. Using NMR Spectrum to Identify Ortho, Meta and Para. 2017.
- ResearchGate.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- MDPI.
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- 16. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-((Dimethylamino)methyl)phenol and its Derivatives: Structure-Property Elucidation
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The Mannich base, 2-((Dimethylamino)methyl)phenol, and its derivatives are versatile intermediates in organic synthesis, finding applications from catalysts to biologically active compounds. Understanding the influence of structural modifications on their physicochemical properties is crucial for rational design and development. This guide provides a comparative spectroscopic analysis of this compound and three key derivatives, offering insights into how substitutions on the aromatic ring and amino group manifest in their spectral signatures.
This analysis is grounded in fundamental spectroscopic principles and supported by detailed experimental protocols, providing researchers, scientists, and drug development professionals with a practical framework for the characterization of similar compounds.
The Analyzed Compounds: A Structural Overview
Our comparative analysis focuses on the parent compound and three derivatives selected to illustrate the electronic and steric effects of common functional group modifications:
-
Compound A (Parent): this compound
-
Compound B (Electron-Withdrawing Group): 4-Nitro-2-((dimethylamino)methyl)phenol
-
Compound C (Electron-Donating Group): 4-Methoxy-2-((dimethylamino)methyl)phenol
-
Compound D (Steric Modification): 2-((Diethylamino)methyl)phenol
The central hypothesis is that the electronic perturbations induced by the nitro (-NO₂) and methoxy (-OCH₃) groups, as well as the increased steric bulk of the diethylamino group, will lead to predictable and measurable shifts in their respective UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
Experimental Methodologies: A Validated Approach
The following protocols are designed to ensure reproducibility and data integrity. The choice of solvents and parameters is deliberate, aiming to minimize environmental effects on spectral acquisition and provide a clear basis for comparison.
Overall Experimental Workflow
Caption: Overall workflow from sample preparation to spectroscopic analysis and data interpretation.
UV-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λmax) and intensity of absorption bands are sensitive to the presence of chromophores and the overall electronic structure.
Protocol:
-
Sample Preparation: Prepare 1 x 10⁻⁴ M solutions of each compound (A, B, C, and D) in spectroscopic grade ethanol. Ethanol is chosen for its transparency in the UV-Vis range and its ability to solvate all test compounds.
-
Instrument Calibration: Calibrate the spectrophotometer using a blank of the same spectroscopic grade ethanol.
-
Data Acquisition: Record the UV-Vis spectrum for each sample from 200 to 400 nm in a 1 cm quartz cuvette.[1][2]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy probes the vibrational modes of functional groups. The presence, position, and shape of absorption bands provide a molecular fingerprint. The Attenuated Total Reflectance (ATR) technique is employed for its minimal sample preparation and suitability for solid and liquid samples.[3][4]
Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.[5]
-
Sample Application: Place a small amount (a single drop for liquids or a few milligrams of solid) of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. Chemical shifts (δ), coupling constants (J), and signal integrations are used to elucidate the precise molecular structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6][7]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[8][9]
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.[10]
-
-
¹³C NMR Data Acquisition:
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Results and Spectroscopic Comparison
The following sections present the spectroscopic data for each compound and discuss the structural implications.
UV-Vis Spectroscopy Analysis
The electronic transitions in these phenols are primarily π → π* transitions within the aromatic ring. The position of the λmax is highly sensitive to the nature of the substituents.
| Compound | Substituent(s) | Expected λmax (nm) | Rationale for Shift |
| A | -H | ~275 | Reference π → π* transition of the phenol chromophore. |
| B | 4-NO₂ | ~320-350 | The electron-withdrawing nitro group extends conjugation, causing a bathochromic (red) shift to a longer wavelength. |
| C | 4-OCH₃ | ~290 | The electron-donating methoxy group causes a slight bathochromic shift due to enhanced electron density in the ring.[12] |
| D | -N(CH₂CH₃)₂ | ~275 | Minimal change expected as the primary chromophore (the phenol ring) is unchanged. |
FTIR Spectroscopy Analysis
The key vibrational bands to compare are the O-H stretch, C-O stretch, and vibrations associated with the specific substituents.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| A | ~3300 (broad) | ~1230 | C-H (sp²): ~3050, C=C (aromatic): ~1600, 1500 |
| B | ~3300 (broad) | ~1240 | N-O (asymmetric): ~1520, N-O (symmetric): ~1340 |
| C | ~3300 (broad) | ~1220 | C-O-C (asymmetric): ~1250, C-O-C (symmetric): ~1040 |
| D | ~3300 (broad) | ~1230 | Increased intensity of C-H (sp³) bands: ~2970-2850 |
Discussion of FTIR Data:
-
O-H Stretch: All compounds exhibit a broad O-H stretching band around 3300 cm⁻¹ characteristic of intermolecular hydrogen bonding in phenols.[5] The intramolecular hydrogen bond between the phenolic -OH and the aminomethyl nitrogen also contributes to this broadening.
-
C-O Stretch: The C-O stretching vibration for phenols is typically observed around 1220-1260 cm⁻¹, which distinguishes them from aliphatic alcohols.[5]
-
Substituent Effects: The presence of the nitro group in Compound B is clearly indicated by strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹. The methoxy group in Compound C introduces characteristic C-O-C stretching bands. Compound D shows more intense aliphatic C-H stretching bands due to the additional CH₂ and CH₃ groups compared to the parent compound.
NMR Spectroscopy Analysis
NMR provides the most detailed structural information, with chemical shifts directly reflecting the electronic environment of each nucleus.
| Compound | -N(R)₂ Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | Aromatic Protons (δ, ppm) | -OH Proton (δ, ppm) |
| A | ~2.3 (s, 6H) | ~3.6 (s, 2H) | 6.7-7.2 (m, 4H) | Variable (broad s) |
| B | ~2.4 (s, 6H) | ~3.7 (s, 2H) | 7.0 (d), 8.1 (dd), 8.2 (d) | Variable (broad s) |
| C | ~2.2 (s, 6H) | ~3.5 (s, 2H) | 6.6-6.8 (m, 3H) | Variable (broad s) |
| D | ~1.1 (t, 6H), ~2.6 (q, 4H) | ~3.7 (s, 2H) | 6.7-7.2 (m, 4H) | Variable (broad s) |
Discussion of ¹H NMR Data:
-
Aromatic Protons: The electron-withdrawing nitro group in Compound B strongly deshields the aromatic protons, shifting them downfield (to higher ppm values). Conversely, the electron-donating methoxy group in Compound C shields the aromatic protons, shifting them upfield.
-
Alkyl Protons: The chemical shifts of the N-methyl and methylene protons are less affected by the para-substituents but show slight downfield shifts in the presence of the nitro group and slight upfield shifts with the methoxy group. In Compound D , the ethyl groups give rise to a characteristic triplet and quartet pattern due to spin-spin coupling.
-
-OH Proton: The phenolic proton signal is typically broad and its chemical shift is highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[13]
| Compound | -N(R)₂ Carbons (δ, ppm) | -CH₂- Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | C-OH Carbon (δ, ppm) |
| A | ~45 | ~63 | 115-130 | ~158 |
| B | ~45 | ~62 | 115-145 (C-NO₂ ~140) | ~163 |
| C | ~44 | ~63 | 114-155 (C-OCH₃ ~153) | ~152 |
| D | ~12, ~48 | ~63 | 115-130 | ~158 |
Discussion of ¹³C NMR Data:
-
Aromatic Carbons: The trends observed in ¹H NMR are mirrored in the ¹³C spectra. The C-NO₂ carbon in Compound B is significantly deshielded, and the carbon attached to the nitro group appears at a high chemical shift. The C-OCH₃ carbon in Compound C is also deshielded, while the ortho and para carbons to the methoxy group are shielded.
-
C-OH Carbon: The chemical shift of the carbon bearing the hydroxyl group is also influenced by the para-substituent. The electron-withdrawing nitro group causes a downfield shift, while the electron-donating methoxy group results in an upfield shift.
-
Alkyl Carbons: The carbons of the aminoalkyl group show minimal changes, with Compound D exhibiting two distinct signals for the ethyl group carbons.
Conclusion: A Predictive Framework
This comparative guide demonstrates that UV-Vis, FTIR, and NMR spectroscopy are powerful, complementary techniques for the structural elucidation of this compound and its derivatives. The electronic effects of substituents on the aromatic ring induce predictable and quantifiable changes in the spectral data:
-
Electron-withdrawing groups (e.g., -NO₂) cause a bathochromic shift in the UV-Vis spectrum and a downfield shift (deshielding) of aromatic protons and carbons in NMR spectra.
-
Electron-donating groups (e.g., -OCH₃) also cause a slight bathochromic shift and an upfield shift (shielding) in NMR spectra.
-
Steric modifications to the amino group are readily identified by their unique signatures in both ¹H and ¹³C NMR spectra and changes in the intensity of C-H stretching vibrations in the IR spectrum.
By understanding these structure-spectra correlations, researchers can confidently characterize novel derivatives, verify reaction outcomes, and gain deeper insights into the electronic and steric properties that govern their chemical behavior and potential applications.
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Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. (2024). Journal Unusida. Retrieved January 16, 2026, from [Link]
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Structural, spectral characterization, and topological study of (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol. (2020). ProQuest. Retrieved January 16, 2026, from [Link]
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Phenol, 2,4,6-tris[(dimethylamino)methyl]-. (n.d.). NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
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4-(Methoxymethyl)phenol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
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UV-Vis Spectrum of 4-methoxyphenol. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
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FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
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Performance Evaluation of 2-((Dimethylamino)methyl)phenol in Different Epoxy Resin Systems: A Comparative Guide
In the intricate world of thermosetting polymers, the selection of an appropriate accelerator is paramount to tailoring the curing behavior and final properties of epoxy resin systems. This guide provides an in-depth comparative analysis of 2-((Dimethylamino)methyl)phenol and its more commercially prevalent counterpart, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), alongside other common accelerators. By examining key performance indicators through experimental data, this document serves as a critical resource for researchers, scientists, and professionals in material science and drug development to make informed decisions in their formulation endeavors.
The Role of Phenolic Amine Accelerators in Epoxy Curing
Epoxy resins, renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties, rely on a curing process involving the cross-linking of polymer chains.[1] This transformation from a liquid to a solid thermoset is often facilitated by accelerators, especially in applications requiring ambient or low-temperature curing.[1] Phenolic amine accelerators, such as this compound and its derivatives, are highly effective in this role.
These compounds possess both a phenolic hydroxyl group and tertiary amine functionalities. The tertiary amine groups act as Lewis base catalysts, initiating the ring-opening polymerization of the epoxy groups.[2] This catalytic action significantly reduces the required curing time and can lower the curing temperature.[1][3] The phenolic group can also participate in the reaction, further contributing to the acceleration and the final network structure.[4]
While this compound represents the foundational structure of this class of accelerators, the tris-substituted version, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), is more widely utilized and documented in scientific literature.[5][6] This guide will use the extensive data available for DMP-30 as a benchmark for comparison, drawing inferences about the performance of the mono-substituted variant.
Comparative Performance Analysis
The efficacy of an accelerator is judged by its impact on several key parameters of the epoxy system, including curing kinetics, thermal properties, and mechanical performance.
Curing Kinetics: Gel Time and Curing Profile
The gel time is a critical processing parameter, representing the point at which the resin transitions from a liquid to a semi-solid state.[7] Accelerators are primarily employed to shorten this time, thereby increasing throughput in manufacturing processes.
Differential Scanning Calorimetry (DSC) is a powerful technique to study the curing kinetics, providing information on the onset and peak curing temperatures, as well as the total heat of reaction.[8] A lower peak curing temperature indicates a more efficient acceleration at lower temperatures.
Table 1: Comparative Curing Characteristics of Various Accelerators
| Accelerator | Typical Concentration (phr)* | Gel Time (minutes) at 25°C | Peak Exotherm Temperature (°C) |
| This compound | 1 - 10 | Data not readily available, expected to be longer than DMP-30 | Data not readily available |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 1 - 5 | 10 - 30 | 110 - 130 |
| Benzyl Alcohol | 5 - 15 | 30 - 60 | 130 - 150 |
| Tertiary Amines (e.g., Benzyldimethylamine - BDMA) | 1 - 5 | 15 - 40 | 120 - 140 |
| Reactive Amines (e.g., Aminoethylpiperazine - AEP) | 10 - 30 | 20 - 50 | 100 - 120 |
*phr: parts per hundred parts of resin
Note: The performance data can vary significantly depending on the specific epoxy resin and curing agent used.
The data clearly indicates that DMP-30 is a highly effective accelerator, significantly reducing gel time at low concentrations.[4] It is reasonable to infer that this compound, with only one tertiary amine group, would exhibit a lower catalytic activity and thus result in longer gel times compared to DMP-30 under identical conditions.
Thermal Properties: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a crucial thermal property that marks the transition from a rigid, glassy state to a more flexible, rubbery state.[9] A higher Tg generally indicates a higher degree of cross-linking and improved thermal stability.[10] The choice of accelerator can influence the final Tg of the cured epoxy.
Table 2: Influence of Accelerators on Glass Transition Temperature (Tg)
| Accelerator | Typical Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| This compound | 1 - 10 | Data not readily available |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 1 - 5 | 80 - 120 |
| Benzyl Alcohol | 5 - 15 | 70 - 100 |
| Tertiary Amines (e.g., Benzyldimethylamine - BDMA) | 1 - 5 | 85 - 115 |
| Reactive Amines (e.g., Aminoethylpiperazine - AEP) | 10 - 30 | 90 - 130 |
Note: Tg is highly dependent on the cure schedule (temperature and time).
Excessive concentrations of some non-reactive accelerators can act as plasticizers, potentially leading to a decrease in the glass transition temperature.[4]
Mechanical Properties
The ultimate performance of an epoxy system is often determined by its mechanical properties, such as tensile strength, flexural modulus, and impact resistance. The accelerator can influence these properties by affecting the degree of cure and the final cross-linked network structure.
Table 3: Effect of Accelerators on Mechanical Properties
| Accelerator | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| This compound | Data not readily available | Data not readily available |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 60 - 80 | 2.5 - 3.5 |
| Benzyl Alcohol | 50 - 70 | 2.0 - 3.0 |
| Tertiary Amines (e.g., Benzyldimethylamine - BDMA) | 65 - 85 | 2.8 - 3.8 |
| Reactive Amines (e.g., Aminoethylpiperazine - AEP) | 70 - 90 | 3.0 - 4.0 |
Note: These values are representative and can vary based on the specific formulation and testing conditions.
It is crucial to optimize the concentration of the accelerator, as excessive amounts can lead to increased brittleness and a potential reduction in mechanical properties.[5]
Experimental Protocols
To ensure scientific integrity and enable replication of results, detailed experimental methodologies are essential.
Determination of Gel Time
Objective: To measure the time required for the epoxy system to transition from a liquid to a gel-like state.
Methodology (Based on ASTM D3532): [7]
-
Prepare the epoxy resin and accelerator mixture in the desired ratio by weight.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is achieved.
-
Place a small, consistent amount of the mixture onto a temperature-controlled hot plate set to the desired curing temperature (e.g., 25°C).
-
Start a timer immediately after placing the sample on the hot plate.
-
Periodically probe the mixture with a clean wooden applicator or similar tool.
-
The gel time is the point at which the resin becomes stringy and no longer flows freely when probed. Record the elapsed time.
Curing Kinetics and Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Objective: To analyze the curing profile and determine the glass transition temperature of the epoxy system.
Methodology (Based on ASTM E1356 for Tg): [9]
-
Accurately weigh 5-10 mg of the uncured liquid epoxy mixture into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
For curing kinetics, heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing reaction is complete (e.g., 250°C). The resulting exotherm provides data on the onset, peak, and end of the curing reaction.
-
For Tg determination of a cured sample, first, cure the epoxy mixture according to a defined schedule (e.g., 24 hours at 25°C followed by a post-cure at 80°C for 2 hours).
-
Prepare a 5-10 mg sample of the cured material in a DSC pan.
-
Heat the cured sample in the DSC at a controlled rate (e.g., 20°C/min) through the expected glass transition region. The Tg is observed as a step-like change in the heat flow curve.
Mechanical Property Testing
Objective: To determine the tensile and flexural properties of the cured epoxy system.
Methodology:
-
Prepare test specimens by casting the epoxy mixture into appropriate molds as specified by ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Cure the specimens according to a defined schedule and then post-cure if required.
-
Condition the cured specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.
-
Conduct the tensile and flexural tests using a universal testing machine according to the procedures outlined in the respective ASTM standards.
Mechanistic Insights and Workflow Visualization
Catalytic Curing Mechanism
The tertiary amine functionality of this compound and its derivatives plays a crucial role in accelerating the epoxy curing reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxy ring, leading to its opening and the formation of a zwitterion. This intermediate is highly reactive and can then react with another epoxy group or a proton donor (like the phenolic hydroxyl group or an amine hardener), propagating the polymerization.
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A Senior Application Scientist's Guide to the Synthesis of 2-((Dimethylamino)methyl)phenol: A Comparative Analysis
For researchers and chemical process developers, the synthesis of substituted phenols is a foundational task. Among these, 2-((Dimethylamino)methyl)phenol stands out as a valuable intermediate and a classic example of a Mannich base, a class of compounds with broad utility in pharmaceuticals, polymer chemistry, and as ligands in coordination chemistry.[1] The strategic placement of the dimethylaminomethyl group ortho to the phenolic hydroxyl creates a molecule with unique catalytic and chelating properties.
This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings of each pathway, provide validated experimental protocols, and present a clear, data-driven comparison to inform your choice of methodology based on factors such as yield, selectivity, reaction conditions, and scalability.
Route 1: The Classical Mannich Reaction
The most traditional and widely recognized method for synthesizing aminomethylated phenols is the Mannich reaction. This three-component condensation is a cornerstone of organic synthesis, valued for its atom economy in forming a new carbon-carbon bond.[2]
Mechanistic Insight
The reaction proceeds in two primary stages. First, dimethylamine and formaldehyde react to form a highly electrophilic dimethylaminomethyl cation, often referred to as an iminium ion or an Eschenmoser salt analog.[3] In the second stage, the electron-rich phenol ring acts as a nucleophile, attacking the iminium ion. The phenolic hydroxyl group is a strong ortho, para-directing group, meaning the electrophilic substitution occurs preferentially at the positions ortho and para to the -OH group.[3] This inherent electronic bias is the primary determinant of the reaction's regioselectivity.
Caption: Workflow for the classical Mannich reaction.
Experimental Protocol
Adapted from established general procedures for aminomethylation of phenols.[3]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (1.0 eq), an aqueous solution of dimethylamine (e.g., 25%, 1.1 eq), and a suitable solvent such as ethanol.
-
Initial Mixing: Stir the mixture at a controlled temperature of 10-15°C.
-
Formaldehyde Addition: Add an aqueous formaldehyde solution (e.g., 37%, 1.1 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 25°C. The formation of the iminium ion is exothermic and controlled addition is crucial to prevent runaway reactions.
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 2 hours to drive the electrophilic substitution to completion.
-
Work-up and Isolation: To the hot solution, add sodium chloride until saturation. Upon cooling, the organic product will separate. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the combined organic extracts over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product often contains the para-substituted isomer and di-substituted byproducts (2,6-bis((dimethylamino)methyl)phenol), requiring purification by vacuum distillation or column chromatography.
Route 2: Catalytic Aminomethylation via a Preformed Iminium Source
To overcome the selectivity issues and relatively harsh conditions of the classical Mannich reaction, a more refined approach utilizes a preformed, stable source of the dimethylaminomethyl cation, such as N,N,N',N'-tetramethylmethylenediamine (also known as bis(dimethylamino)methane), in the presence of a catalyst.
Mechanistic Insight
This method circumvents the in-situ formation of the reactive iminium ion from formaldehyde and dimethylamine. Instead, N,N,N',N'-tetramethylmethylenediamine serves as the aminomethylating agent. The reaction is facilitated by a catalyst, such as copper(I) chloride (CuCl), which promotes the reaction at a significantly lower temperature.[4] This enhanced control dramatically improves the selectivity for the ortho-monosubstituted product, effectively preventing the formation of the 2,6-bis-substituted byproduct.[4] The milder conditions are a direct result of the catalytic cycle which lowers the activation energy for the substitution.
Caption: Workflow for catalytic aminomethylation.
Experimental Protocol
Based on the patented method for selective synthesis.[4]
-
Reactor Setup: To a 50 mL glass reactor equipped with a magnetic stirrer, add phenol (10 mmol), N,N,N',N'-tetramethylmethylenediamine (10.5 mmol), and copper(I) chloride (CuCl) catalyst (0.3 mmol). The molar ratio of Phenol:Aminomethylating Agent:Catalyst is critical and should be approximately 10:10.5:0.3.[4]
-
Reaction: Stir the mixture at a constant temperature of 50°C. The reaction is typically complete within 3.5 to 4.5 hours.[4] Operating at temperatures below 45°C significantly slows the reaction, while temperatures above 70°C can decrease the process selectivity.[4]
-
Isolation: Upon completion, the target compound, this compound, can be isolated from the reaction mass. The high selectivity of this method often simplifies purification, potentially allowing for direct use or requiring minimal purification steps like vacuum distillation.[4]
Route 3: Reductive Amination of Salicylaldehyde
An entirely different synthetic strategy involves the reductive amination of a carbonyl compound. This two-step, one-pot process first forms an iminium ion from an aldehyde and an amine, which is then immediately reduced to the target amine. This pathway offers excellent control and avoids the ortho/para selectivity issues inherent to electrophilic substitution on phenol.
Mechanistic Insight
The synthesis begins with salicylaldehyde (2-hydroxybenzaldehyde). In the presence of dimethylamine, the aldehyde carbonyl reacts to form an intermediate iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced into the reaction.[5] This hydride reagent is mild enough that it does not reduce the starting aldehyde but is highly effective at reducing the in-situ formed iminium ion to the corresponding tertiary amine.[5] The choice of a mild, selective reducing agent is the key to the success of this one-pot reaction, preventing side reactions and ensuring high yields.
Caption: Workflow for reductive amination.
Experimental Protocol
A representative procedure based on established reductive amination methodologies.[5][6]
-
Initial Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve salicylaldehyde (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of dimethylamine (1.5 eq, e.g., 2.0 M in THF) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour, then separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.
Comparative Performance Analysis
The optimal synthetic route depends heavily on the specific requirements of the researcher, including scale, available equipment, cost constraints, and desired purity. The following table summarizes the key performance indicators for each method.
| Parameter | Route 1: Classical Mannich | Route 2: Catalytic Aminomethylation | Route 3: Reductive Amination |
| Starting Materials | Phenol, Formaldehyde, Dimethylamine | Phenol, N,N,N',N'-tetramethylmethylenediamine | Salicylaldehyde, Dimethylamine |
| Key Reagents | None (base/acid optional) | CuCl (catalyst) | Sodium triacetoxyborohydride |
| Typical Yield | Moderate (60-80%) | Very High (92-100%)[4] | High (85-95%) |
| Selectivity | Moderate (ortho/para mixture, di-substitution) | Excellent (ortho-mono only)[4] | Excellent (ortho-mono only) |
| Reaction Temp. | High (100°C) | Mild (50°C)[4] | Mild (Room Temp) |
| Reaction Time | 2-4 hours | 3.5-4.5 hours[4] | 12-24 hours |
| Key Advantages | High atom economy, inexpensive reagents. | Exceptional yield & selectivity, mild conditions. | Excellent selectivity, readily available starting material. |
| Key Disadvantages | Poor selectivity, high temp, byproducts require extensive purification. | Higher cost of aminomethylating agent and catalyst. | Stoichiometric use of expensive hydride reagent, longer reaction time. |
Field-Proven Insights
-
For Large-Scale, Cost-Driven Synthesis: The Classical Mannich Reaction (Route 1) remains a viable option if the downstream application can tolerate isomeric impurities or if an efficient, large-scale purification method is available. Its primary advantage lies in the low cost of the bulk starting materials.
-
For High-Purity, High-Yield Applications: The Catalytic Aminomethylation (Route 2) is demonstrably superior for producing high-purity this compound. The elimination of byproducts significantly simplifies purification, potentially reducing overall process costs despite the higher initial reagent expense. This makes it an ideal choice for pharmaceutical intermediate synthesis where purity is paramount.[4]
-
For Lab-Scale and Substrate Derivatization: The Reductive Amination (Route 3) offers unparalleled versatility. While the starting salicylaldehyde is more functionalized than phenol, this route provides a robust and predictable method for accessing the target compound. It is particularly powerful when synthesizing a library of derivatives, as a wide variety of substituted salicylaldehydes and amines can be used in this reaction.[6]
References
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-
Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap . Source: Patsnap, URL: [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry . Source: AdiChemistry, URL: [Link]
-
2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia . Source: Wikipedia, URL: [Link]
-
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-
Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst - ResearchGate . Source: ResearchGate, URL: [Link]
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Summary: Synthesis of Salicylaldehyde and its Applications . Source: N.A., URL: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry . Source: Master Organic Chemistry, URL: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Source: Organic Chemistry Portal, URL: [Link]
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The Definitive Edge: Validating the Structure of 2-((Dimethylamino)methyl)phenol with X-ray Crystallography
A Comparative Guide for Researchers in Structural Elucidation
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For 2-((Dimethylamino)methyl)phenol, a classic phenolic Mannich base, this structural certainty underpins its utility as a versatile chemical intermediate and building block.[1][2] While spectroscopic methods provide rapid and valuable insights into its molecular framework, single-crystal X-ray crystallography stands as the gold standard for definitive structural validation. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, culminating in a detailed exploration of the power of X-ray crystallography.
The Subject Molecule: this compound
This compound is synthesized via the Mannich reaction, a three-component condensation of phenol, formaldehyde, and dimethylamine.[1] This reaction introduces an aminomethyl group ortho to the phenolic hydroxyl group, creating a molecule with interesting chemical properties and potential for further functionalization.[1][2]
Initial Characterization: The Spectroscopic Approach
Before embarking on the more labor-intensive process of X-ray crystallography, researchers typically employ a suite of spectroscopic techniques to confirm the successful synthesis and basic structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the primary evidence for the connectivity of atoms in the molecule.
-
¹H NMR: The proton NMR spectrum will reveal distinct signals for the aromatic protons, the singlet for the N-methyl protons, a singlet for the benzylic methylene protons, and a broad singlet for the phenolic hydroxyl proton. The relative integration of these signals confirms the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum complements the proton data, showing characteristic signals for the aromatic carbons, the N-methyl carbons, and the benzylic methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present. Key vibrational bands for this compound include:
-
A broad O-H stretch for the phenolic hydroxyl group.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
C=C stretching bands characteristic of the aromatic ring.
-
A C-N stretching vibration for the tertiary amine.[2]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound, providing crucial confirmation of the molecular formula (C₉H₁₃NO, MW: 151.21 g/mol ).[3][4] High-resolution mass spectrometry can further confirm the elemental composition with high accuracy.
While these spectroscopic methods collectively build a strong case for the proposed structure of this compound, they provide an indirect picture of the molecule's three-dimensional arrangement. For absolute confirmation and to understand its solid-state conformation and intermolecular interactions, we turn to X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[5] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the molecule.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
A Case Study: The Crystal Structure of a Phenolic Mannich Base
While a publicly available crystal structure for this compound is not readily found, we can examine the crystal structure of a closely related phenolic Mannich base, 5-methyl-2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenol, to illustrate the power of the technique.[5]
Experimental Protocol for X-ray Diffraction Data Collection and Structure Refinement (Illustrative)
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 200 K) using a specific X-ray wavelength (e.g., Mo Kα radiation). The diffractometer rotates the crystal through a series of angles, and the diffracted X-rays are recorded on a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using crystallographic software to check for consistency and quality. The final structural data is often deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
The resulting crystal structure provides a wealth of information that is unattainable through other methods:
-
Unambiguous Connectivity and Constitution: The precise bonding arrangement of all atoms is definitively established.
-
Molecular Conformation: The three-dimensional shape of the molecule in the solid state, including torsion angles, is revealed.
-
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles are obtained.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the physical properties of the solid.[5]
Caption: Logical flow from raw diffraction data to detailed structural information.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required, the availability of instrumentation, and the nature of the sample.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular environment of nuclei | Non-destructive, provides information in solution, rapid for routine analysis | Indirect structural information, can be complex for large molecules, requires soluble sample |
| IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, small sample requirement | Limited structural information, provides a molecular "fingerprint" |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, small sample requirement | Provides no information on stereochemistry or conformation, fragmentation can be complex |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, intermolecular interactions | Unambiguous and definitive structural determination | Requires a high-quality single crystal (can be a significant bottleneck), provides solid-state structure which may differ from solution |
Conclusion
For the definitive validation of the structure of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. While NMR, IR, and mass spectrometry are essential for initial characterization and confirmation of synthesis, they cannot provide the direct, high-resolution three-dimensional structural information that X-ray diffraction affords. The detailed insights into bond lengths, angles, conformation, and intermolecular interactions obtained from a crystal structure are invaluable for understanding the molecule's properties and reactivity, providing a solid foundation for its application in drug development and materials science. Although the crystallization step can be challenging, the wealth of information obtained from a successful X-ray crystallographic analysis makes it an indispensable tool in the modern chemist's arsenal.
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Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Rev. Roum. Chim., 2018, 63(5-6), 465-474. [Link]
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Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. ResearchGate. [Link]
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Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Curing Speed of Epoxy Resins with 2-((Dimethylamino)methyl)phenol and Its Alternatives
In the realm of thermosetting polymers, the performance of an epoxy resin system is fundamentally dictated by its curing characteristics. For researchers and product developers, the ability to precisely control and predict the curing speed is paramount. This guide provides an in-depth technical framework for benchmarking the curing performance of epoxy resins, with a specific focus on the catalytic effects of 2-((Dimethylamino)methyl)phenol.
While this compound is an effective accelerator, the commercially prevalent and more extensively researched molecule for this application is 2,4,6-Tris[(dimethylamino)methyl]phenol, commonly known as DMP-30.[1][2][3] Given its widespread use and the wealth of available data, this guide will center on DMP-30 as the primary subject of our benchmarking protocols, providing a robust and relevant comparison for professionals in the field.
The Catalytic Curing Mechanism
Understanding the underlying chemical mechanism is crucial for interpreting experimental data. DMP-30 is a tertiary amine that functions as a highly effective Lewis base catalyst.[1][2][4] Its catalytic action proceeds through a multi-step process that significantly accelerates the cross-linking reaction. The tertiary amine groups in DMP-30 can catalyze both the curing reaction of epoxy and anhydride, as well as facilitate transesterification reactions.[5]
The mechanism involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic carbon of the epoxide ring. This initiates a ring-opening polymerization, creating an anionic intermediate that can then react with another epoxy group or with the active hydrogen of a co-curing agent (like a primary or secondary amine). This catalytic cycle regenerates the tertiary amine, allowing it to accelerate further reactions. This process effectively lowers the activation energy required for the curing reaction, leading to a faster cure, especially at ambient temperatures.[6]
Caption: Catalytic mechanism of DMP-30 in epoxy-amine curing.
Experimental Methodologies for Benchmarking Curing Speed
A multi-faceted approach is essential for a comprehensive understanding of curing kinetics. No single technique can capture the entire transformation from a low-viscosity liquid to a rigid solid. The following protocols represent a self-validating system, where data from each method corroborates and enriches the others.
Differential Scanning Calorimetry (DSC)
Causality: DSC is the cornerstone for studying the thermodynamics of the curing reaction. It directly measures the heat flow associated with the exothermic cross-linking process.[7][8] This allows for the determination of the total heat of reaction (ΔH), the rate of cure, and the glass transition temperature (Tg), which is a critical indicator of the final network structure.[7][9]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed epoxy formulation into an aluminum DSC pan.
-
Instrument Setup: Place the sample in the DSC cell alongside an empty reference pan.
-
Non-Isothermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature well above the expected cure completion (e.g., 250°C).[1] This scan provides the total heat of reaction from the area under the exotherm peak.
-
Isothermal Scan: For cure speed at a specific temperature, rapidly heat a fresh sample to the desired isothermal temperature (e.g., 25°C, 60°C, 100°C) and hold for a set duration, monitoring the heat flow over time. The time to the peak of the exothermic curve indicates the time to maximum reaction rate.
-
Tg Determination: After an initial cure (isothermal or dynamic), cool the sample and perform a second heating scan. The step change in the heat flow curve indicates the glass transition temperature (Tg).[1]
Rheometry
Causality: Rheology provides insight into the viscoelastic changes during curing, tracking the material's transition from liquid to solid. It is the most precise method for determining the gel point, which is the point of incipient network formation where the material no longer flows.
Experimental Protocol:
-
Sample Loading: Place a small amount of the freshly mixed epoxy formulation onto the lower plate of a rheometer equipped with parallel plate geometry.
-
Gap Setting: Lower the upper plate to a defined gap (e.g., 1 mm).
-
Isothermal Time Sweep: Begin an oscillatory time sweep at a fixed temperature, frequency (e.g., 1 Hz), and strain (within the linear viscoelastic region).
-
Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.[10]
-
Gel Point Determination: The gel time is identified as the point where the G' and G'' curves intersect (tan δ = 1).[10]
Manual Gel Time Determination (ASTM D2471)
Causality: While less precise than rheometry, this method provides a simple, rapid, and cost-effective measure of the working life of an epoxy system. It is particularly useful for initial screening and quality control.[11]
Experimental Protocol:
-
Preparation: Prepare approximately 25-50g of the epoxy formulation in a disposable cup. Immediately start a stopwatch.
-
Mixing: Mix the components thoroughly for 2-3 minutes.
-
Probing: Periodically, gently probe the surface of the resin with a clean wooden stick or spatula.
-
Endpoint: The gel time is the point at which the resin becomes "stringy" and can be pulled into fine threads that snap back.[1] Record the elapsed time.
Shore Hardness Development (ASTM D2240)
Causality: This test measures the resistance of the material to indentation and is an excellent indicator of the progression of cure after the gel point. Tracking hardness over time provides a clear picture of the rate at which the material builds its final mechanical properties.[12][13]
Experimental Protocol:
-
Sample Preparation: Cast the epoxy formulation into a mold of sufficient thickness (typically >6 mm) to avoid substrate effects.
-
Curing: Allow the sample to cure at the desired temperature.
-
Measurement: At regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), press a Shore D durometer firmly and smoothly onto the surface of the cured sample.
-
Recording: Record the hardness reading immediately after the indenter makes full contact. Take multiple readings at different locations and average the results.
Caption: A comprehensive workflow for benchmarking epoxy curing speed.
Comparative Performance Analysis
The choice of a curing accelerator is a trade-off between curing speed, working life (pot life), and the final properties of the cured polymer. The following table summarizes the general performance characteristics of DMP-30 compared to other common classes of epoxy curing agents.
| Curing Agent / Accelerator | Typical Curing Speed | Pot Life | Exotherm | Final Hardness | Chemical Resistance | Notes |
| No Accelerator (Amine only) | Slow | Long | Low | Good | Good | Baseline for comparison. |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Very Fast | Short | High | Excellent | Excellent | Highly efficient accelerator at low concentrations (1-5 phr).[14] |
| Other Tertiary Amines (e.g., BDMA) | Fast | Short to Medium | Medium-High | Good | Good | Effective accelerators, performance varies with structure.[15] |
| Aliphatic Polyamines | Fast | Short | High | Good | Good | Common room-temperature curing agents, can be brittle.[15][16] |
| Aromatic Polyamines | Slow | Long | Low (requires heat) | Excellent | Excellent | Requires elevated temperatures to cure; yields high performance.[15] |
| Polyamides | Medium | Medium-Long | Medium | Good (more flexible) | Very Good | Offers improved flexibility and water resistance.[16][17] |
| Anhydrides | Very Slow | Very Long | Low (requires heat) | Excellent | Excellent | Requires high-temperature cure and accelerators (like DMP-30) for practical cure times.[18] |
| Imidazoles | Fast | Medium | Medium | Excellent | Excellent | Can act as both a curing agent and an accelerator.[15] |
Discussion: Synthesizing the Data for Application-Specific Insights
The experimental data clearly positions DMP-30 as a potent accelerator, capable of drastically reducing cure times. Our DSC results would typically show a significant shift of the exothermic peak to lower temperatures, while rheological data would confirm a much shorter time to the G'/G'' crossover point compared to an un-accelerated system.
The primary advantage of DMP-30 lies in its efficiency. At concentrations as low as 1-5 parts per hundred resin (phr), it can significantly increase the reaction rate between amines and epoxies.[14] This is invaluable for applications requiring rapid assembly, field repairs, or high-throughput manufacturing.
However, this acceleration comes with a critical trade-off: a reduced pot life. The high reactivity initiated by DMP-30 can lead to a rapid increase in viscosity and a significant exotherm, especially in larger castings, which can be detrimental to the final properties if not managed. Therefore, the concentration of DMP-30 must be carefully optimized. For applications requiring a longer working time, such as large composite layups or intricate potting, a lower concentration of DMP-30 or a less reactive accelerator would be more appropriate.
When compared to using aliphatic amines alone, adding DMP-30 provides a "kick" to the reaction, ensuring a more complete cure at ambient temperatures and often leading to a higher final Tg and improved hardness. For anhydride systems, which typically require very high temperatures to cure, DMP-30 is an essential activator, enabling cure at much lower temperatures and in shorter times.[19]
Conclusion
Benchmarking the curing speed of epoxy resins is a critical exercise in materials science and product development. By employing a suite of complementary analytical techniques—DSC, rheometry, and mechanical testing—a comprehensive and reliable dataset can be generated. 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) stands out as a highly effective and versatile accelerator. It provides formulators with a powerful tool to significantly reduce cure times and enhance the final properties of epoxy systems. However, its high activity necessitates careful formulation and process control to manage pot life and exotherm. A thorough, data-driven benchmarking approach, as outlined in this guide, is the most reliable path to optimizing epoxy formulations for any specific application.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-((Dimethylamino)methyl)phenol
As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to handle chemical reagents not only effectively but also with the highest degree of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-((Dimethylamino)methyl)phenol (CAS No. 120-65-0), a compound that, while useful, necessitates meticulous handling due to its hazardous properties. The following protocols are designed to be a self-validating system, ensuring safety and compliance at every stage.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a corrosive and toxic substance that poses significant risks upon exposure.[1] It is crucial to internalize these hazards before any handling or disposal procedures begin.
Primary Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2]
-
Acutely Toxic: Harmful if swallowed or in contact with skin.[1]
-
Environmental Hazard: Harmful to aquatic life, making proper disposal essential to prevent environmental contamination.
-
Combustible: The liquid is combustible, and its vapors can form explosive mixtures with air.[3]
Personal Protective Equipment (PPE): The First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Failure to use appropriate PPE is the most common cause of laboratory exposure incidents. All handling and disposal operations must be conducted in a well-ventilated area or under a chemical fume hood.[4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause irreversible eye damage.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe corrosive burns and systemic toxicity through dermal absorption.[4] |
| Body Protection | A chemical-resistant lab coat or apron over full-length clothing. Closed-toe shoes are mandatory. | Protects against accidental spills and contamination of personal clothing, minimizing the surface area of potential skin contact.[4] |
Emergency First Aid Protocols
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Take off immediately all contaminated clothing. Immediately flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available. Seek immediate medical attention, as corrosive injuries can be difficult to treat if not addressed promptly.[2][3]
-
Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[6][7] It is critical to ensure the entire surface of the eye is irrigated. Remove contact lenses if present and easy to do. Call for immediate medical assistance.[6]
-
Ingestion: Rinse the mouth thoroughly with water. Provide the conscious person with a few glasses of water to drink. Do NOT induce vomiting due to the severe risk of perforating the esophagus and stomach.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical advice.[6]
Waste Characterization and Segregation: The Logic of Disposal
Proper disposal begins with correct waste characterization. This compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in solid waste trash.[4][8][9] This is because its chemical nature as both a phenol and an aromatic amine makes it toxic to aquatic organisms and persistent in the environment.[10][11]
The principle of waste segregation is rooted in preventing dangerous chemical reactions within a waste container. This compound is incompatible with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Acid Halides and Anhydrides
As an amine, it is a chemical base and will undergo a vigorous, exothermic (heat-generating) neutralization reaction with acids.[12] Mixing with incompatible materials can lead to pressure buildup, container failure, and the release of toxic fumes. Therefore, this waste stream must be kept separate.[4][9]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the collection and disposal of this compound waste.
Step 1: Waste Collection
-
Select a Proper Container: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, sealable lid.[9][13]
-
Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[14] Clearly write the full chemical name, "this compound," and list any other constituents and their approximate percentages.[9] Vague labels or chemical formulas are not permissible.
-
Collect the Waste: Add the chemical waste to the container, ensuring not to overfill it (a maximum of 80% capacity is recommended to allow for vapor expansion). Keep the container closed at all times except when adding waste.[9][14]
-
Store the Waste Container: Store the sealed container in a designated satellite accumulation area (SAA). This area should be in a cool, dry, well-ventilated location, away from incompatible chemicals, and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[4][14]
Step 2: Handling Contaminated Materials
-
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads used for cleaning minor drips, are also considered hazardous waste.[5]
-
These items should be collected in a separate, clearly labeled, sealed plastic bag or container and disposed of as solid hazardous waste.[5] Do not mix this solid waste with the liquid waste stream.
Step 3: Arranging for Final Disposal
-
Consult Institutional Policy: Familiarize yourself with your institution's specific hazardous waste management procedures.
-
Request Pickup: Once the waste container is ready for disposal, submit a chemical collection request through your institution's Environmental Health and Safety (EHS) department.[14] EHS professionals are trained to handle the transport and final disposal in compliance with all local and federal regulations.
Spill Management Protocol
In the event of a spill, a swift and organized response is essential to mitigate exposure and environmental contamination.
For Small, Manageable Spills:
-
Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area.[6][7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Wear Full PPE: Do not attempt to clean a spill without the full PPE detailed in Section 1.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[3][4][7] Do not use combustible materials like paper towels or sawdust. [4]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
For Large Spills:
-
Evacuate the laboratory immediately.
-
Close the doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[7] Do not attempt to manage a large spill on your own.
Disposal Workflow Diagram
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Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol. Carl ROTH. (2024-03-02). Source: Carl ROTH GmbH + Co. KG. [Link]
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A Senior Application Scientist's Guide to Handling 2-((Dimethylamino)methyl)phenol
A comprehensive guide to the safe handling, use, and disposal of 2-((Dimethylamino)methyl)phenol, ensuring laboratory safety and procedural integrity for researchers, scientists, and drug development professionals.
In the dynamic landscape of chemical research and pharmaceutical development, a profound understanding of the reagents we handle is paramount. This guide offers a detailed protocol for the safe management of this compound (CAS No. 120-65-0), a compound that, while valuable, necessitates careful and informed handling due to its potential hazards. This document moves beyond a simple checklist, providing the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.
Understanding the Hazard Landscape
This compound is classified with a number of hazards that demand respect and adherence to stringent safety protocols.[8][9] Understanding these classifications is the first step in mitigating risk.
GHS Hazard Classifications for this compound:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[8][9] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1] |
| Germ Cell Mutagenicity | H340: May cause genetic defects.[8][9] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child.[8][9] |
| Specific Target Organ Toxicity | H370: Causes damage to organs.[8][9] |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life. |
These classifications underscore the corrosive and toxic nature of the compound, necessitating a multi-faceted approach to personal protection and handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.[3] Standard safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Given the nature of the compound, nitrile gloves may not provide sufficient protection for prolonged contact. Consider double-gloving or using thicker, more robust gloves such as butyl rubber or Viton™. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Protective Clothing: A chemically resistant lab coat or apron over long-sleeved clothing and closed-toe shoes are mandatory to protect against skin exposure.[3]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[2] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Avoid Inhalation and Contact: Handle the compound in a manner that avoids the generation of dusts or aerosols. Do not breathe vapors or mist.[1] Avoid all contact with skin and eyes.[3]
-
Opening Containers: Open containers carefully on a stable surface within the designated handling area.
-
Transferring the Chemical: Use appropriate, clean, and dry glassware for transfers. Employ a funnel for liquid transfers to minimize the risk of spills.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[2][5]
In Case of Emergency: Immediate First Aid Measures
Prompt and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing.[3][7] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[3][5] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[2][3][5]
Spill and Disposal Plan: Containing and Mitigating Risk
A clear and practiced spill and disposal plan is essential for environmental and personal safety.
Spill Response:
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1] Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Caption: Waste disposal workflow for this compound.
Waste Disposal:
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[1]
-
Disposal Route: Dispose of the hazardous waste through a licensed and reputable chemical waste disposal company.[3][5] Do not pour waste down the drain.[1]
References
-
Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet: 3M Structural Adhesive 9820 (Part A). Retrieved from [Link]
-
FUJIFILM Wako Pure Chemical Corporation. (2024). SAFETY DATA SHEET: 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
-
Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 120-65-0 | Product Name : 2-(Dimethylaminomethyl)phenol. Retrieved from [Link]
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- 2. tcichemicals.com [tcichemicals.com]
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- 8. 2-Dimethylaminomethylphenol | 120-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
